Product packaging for Lanatoside B(Cat. No.:CAS No. 17575-21-2)

Lanatoside B

货号: B190427
CAS 编号: 17575-21-2
分子量: 985.1 g/mol
InChI 键: XVAPNQFQPDAROQ-CAPSWCROSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Lanatoside B has been reported in Digitalis viridiflora, Digitalis grandiflora, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H76O20 B190427 Lanatoside B CAS No. 17575-21-2

属性

IUPAC Name

[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H76O20/c1-21-43(67-37-16-31(53)44(22(2)62-37)68-38-17-33(64-24(4)51)45(23(3)63-38)69-46-42(58)41(57)40(56)34(19-50)66-46)30(52)15-36(61-21)65-27-9-11-47(5)26(14-27)7-8-29-28(47)10-12-48(6)39(25-13-35(55)60-20-25)32(54)18-49(29,48)59/h13,21-23,26-34,36-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21-,22-,23-,26-,27+,28+,29-,30+,31+,32+,33+,34-,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46+,47+,48-,49+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAPNQFQPDAROQ-CAPSWCROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H76O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

985.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17575-21-2
Record name Lanatoside B
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Record name Lanatoside B
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Record name Lanatoside B
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Record name LANATOSIDE B
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Foundational & Exploratory

Lanatoside B: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Lanatoside B, a cardiac glycoside with significant potential in therapeutic applications. This document details its primary molecular target, downstream signaling cascades, and cellular effects, with a focus on its anticancer properties. Given the limited specific research on this compound, this guide also draws upon the extensive knowledge of its close structural analog, Lanatoside C, to provide a more complete picture of its probable mechanisms.

Core Mechanism: Inhibition of Na+/K+-ATPase

This compound, a derivative of the plant Digitalis lanata, belongs to the family of cardiac glycosides. The primary and most well-established mechanism of action for this class of compounds is the inhibition of the plasma membrane Na+/K+-ATPase pump.[1][2] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process vital for numerous cellular functions, including nerve impulse transmission, muscle contraction, and nutrient transport.

The inhibition of the Na+/K+-ATPase by this compound leads to a cascade of intracellular ionic changes. The immediate effect is an increase in the intracellular sodium concentration.[2] This elevation of intracellular sodium alters the activity of the sodium-calcium exchanger (NCX), leading to a subsequent increase in the intracellular calcium concentration.[2] In cardiac muscle, this rise in intracellular calcium enhances the force of contraction, which is the basis for the historical use of cardiac glycosides in treating heart failure.[1] However, in the context of cancer, these ionic shifts trigger a variety of downstream signaling pathways that can lead to cell death and inhibition of tumor growth.

Anticancer Activity and Quantitative Data

Recent research has highlighted the potential of cardiac glycosides, including this compound, as anticancer agents. A study by Zhang et al. (2023) provided a direct comparison of the cytotoxic effects of five cardiac glycosides on cholangiocarcinoma cell lines. The half-maximal inhibitory concentration (IC50) values for this compound were determined, offering crucial quantitative data on its potency.

CompoundCell LineIC50 (µM)
This compound HuCCT-10.2112
TFK-10.1288
Lanatoside CHuCCT-10.1720
TFK-10.1034
DigoxinHuCCT-10.1988
TFK-10.1197
Lanatoside AHuCCT-10.2241
TFK-10.1423
GitoxinHuCCT-10.2566
TFK-10.1532
Data extracted from Zhang et al., 2023.

Signaling Pathways Modulated by this compound (Inferred from Lanatoside C studies)

Due to a lack of detailed studies on the specific signaling pathways modulated by this compound, the following sections describe the mechanisms elucidated for its close analog, Lanatoside C. It is highly probable that this compound exerts its effects through similar pathways.

Induction of Apoptosis

Lanatoside C has been shown to be a potent inducer of apoptosis in various cancer cell lines.[3][4] The apoptotic cascade is initiated through both intrinsic (mitochondrial) and extrinsic pathways.

  • Intrinsic Pathway: Inhibition of the Na+/K+-ATPase by Lanatoside C leads to increased intracellular reactive oxygen species (ROS).[4] This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[4]

  • Modulation of Bcl-2 Family Proteins: Lanatoside C has been observed to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate the expression of pro-apoptotic proteins such as Bax.[3][4] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial-mediated apoptosis.

  • Extrinsic Pathway: Some studies suggest that cardiac glycosides can sensitize cancer cells to TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis, indicating a potential involvement of the extrinsic pathway.[5]

apoptosis_pathway Lanatoside_B This compound NaK_ATPase Na+/K+-ATPase Lanatoside_B->NaK_ATPase Inhibits Bax ↑ Bax Lanatoside_B->Bax Bcl2 ↓ Bcl-2 Lanatoside_B->Bcl2 ROS ↑ Intracellular ROS NaK_ATPase->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed apoptotic signaling pathway of this compound.

Cell Cycle Arrest

Lanatoside C has been demonstrated to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines.[3][6] This prevents cancer cells from progressing through mitosis and proliferating. The arrest is often associated with the downregulation of key cell cycle regulatory proteins such as cyclin-dependent kinases (CDKs) and cyclins.[7]

cell_cycle_arrest Lanatoside_B This compound CDK_Cyclin ↓ CDK/Cyclin Complexes Lanatoside_B->CDK_Cyclin G2M_Checkpoint G2/M Checkpoint CDK_Cyclin->G2M_Checkpoint Disrupts Cell_Cycle_Progression Cell Cycle Progression G2M_Checkpoint->Cell_Cycle_Progression Allows Cell_Cycle_Arrest G2/M Arrest G2M_Checkpoint->Cell_Cycle_Arrest Induces

Figure 2: this compound-induced G2/M cell cycle arrest workflow.

Modulation of MAPK and PI3K/Akt Signaling Pathways

The anticancer effects of Lanatoside C are also mediated through the modulation of critical intracellular signaling pathways that regulate cell survival, proliferation, and growth.

  • MAPK/ERK Pathway: Lanatoside C has been shown to affect the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it can lead to the dephosphorylation and inactivation of key components like ERK1/2, which are often hyperactivated in cancer and promote cell proliferation.[8]

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial survival pathway that is frequently dysregulated in cancer. Lanatoside C has been found to inhibit the phosphorylation and activation of Akt, thereby promoting apoptosis and inhibiting cell survival.[7]

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This protocol is adapted from the study by Zhang et al. (2023) which determined the IC50 values for this compound.

  • Cell Seeding: Plate cholangiocarcinoma cells (HuCCT-1 or TFK-1) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound (typically ranging from nanomolar to micromolar concentrations) for 48 hours. Include a vehicle control (e.g., DMSO).

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plates for 2 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

western_blot_workflow Start Cell Treatment with This compound Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection End Analysis of Protein Expression Detection->End

Figure 3: Experimental workflow for Western Blot analysis.

Conclusion

This compound is a potent inhibitor of the Na+/K+-ATPase, a mechanism that triggers a cascade of intracellular events leading to anticancer effects. While specific research on this compound's detailed signaling pathways is still emerging, the extensive data available for its close analog, Lanatoside C, provides a strong predictive framework for its mechanism of action. This includes the induction of apoptosis through mitochondrial-dependent pathways, cell cycle arrest at the G2/M phase, and the modulation of key cancer-related signaling pathways such as MAPK/ERK and PI3K/Akt. The quantitative data on its cytotoxic effects, coupled with the detailed experimental protocols provided, offer a solid foundation for further research and development of this compound as a potential therapeutic agent. Future studies should focus on delineating the specific signaling networks modulated by this compound in various cancer models to fully unlock its therapeutic potential.

References

Lanatoside B: A Deep Dive into its Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lanatoside B is a cardiac glycoside derived from the woolly foxglove plant, Digitalis lanata. Like other compounds in its class, it has a long history of use in treating cardiac conditions such as heart failure and atrial fibrillation. Its primary mechanism of action involves the inhibition of the Na+/K+ ATPase, an enzyme crucial for maintaining cellular ion gradients. This inhibition leads to a cascade of events culminating in increased cardiac contractility. Recent research has also unveiled potential anticancer properties of lanatosides, implicating their influence on various signaling pathways crucial for cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the structure and function of this compound, including its mechanism of action, associated signaling pathways, and relevant experimental protocols.

Chemical Structure

This compound is a complex organic molecule with the chemical formula C49H76O20 and a molecular weight of approximately 985.11 g/mol .[1] Its structure consists of two main components: a steroid nucleus known as an aglycone (or genin) and a carbohydrate moiety.

The aglycone of this compound is gitoxigenin. The sugar chain attached to the aglycone at the C-3 position is composed of three digitoxose (B191001) molecules and a terminal glucose molecule. A key feature of the lanatosides is the presence of an acetyl group on the third digitoxose sugar.

The detailed chemical name for this compound is (3β,5β,16β)-3-[(O-β-D-glucopyranosyl-(1→4)-O-3-O-acetyl-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-14,16-dihydroxycard-20(22)-enolide.[2]

The structural components of this compound are summarized in the table below:

ComponentDescription
Aglycone Gitoxigenin
Sugar Moiety A tetrasaccharide chain consisting of three digitoxose units and one glucose unit. The third digitoxose has an acetyl group.
Chemical Formula C49H76O20
Molecular Weight ~985.11 g/mol

Function and Mechanism of Action

Cardiotonic Effects: Inhibition of Na+/K+ ATPase

The primary and most well-understood function of this compound is its role as a cardiac glycoside.[3][4] It exerts its therapeutic effects in heart failure and atrial fibrillation by inhibiting the Na+/K+ ATPase pump in cardiac muscle cells (cardiomyocytes).[2][3][4][5]

The inhibition of the Na+/K+ ATPase pump leads to an increase in the intracellular concentration of sodium ions. This, in turn, affects the function of the sodium-calcium exchanger (NCX), which normally pumps calcium ions out of the cell. The elevated intracellular sodium concentration reduces the efficiency of the NCX, leading to an accumulation of intracellular calcium. This increased availability of calcium enhances the contractility of the cardiac muscle, a positive inotropic effect that is beneficial in heart failure.[2][3][4]

Na_K_ATPase_Inhibition Lanatoside_B This compound Na_K_ATPase Na+/K+ ATPase (Sodium-Potassium Pump) Lanatoside_B->Na_K_ATPase Inhibits Na_in Intracellular Na+ Na_K_ATPase->Na_in Decreased Efflux Na_Ca_Exchanger Na+/Ca2+ Exchanger (NCX) Na_in->Na_Ca_Exchanger Reduces Gradient Ca_in Intracellular Ca2+ Na_Ca_Exchanger->Ca_in Decreased Efflux Cardiac_Contraction Increased Cardiac Contractility Ca_in->Cardiac_Contraction Promotes

Anticancer Activity

Emerging research has highlighted the potential of cardiac glycosides, including the closely related Lanatoside C, as anticancer agents.[5][8][9] While studies specifically on this compound's anticancer mechanisms are less common, the structural similarity and initial comparative screenings suggest that the findings for Lanatoside C are highly relevant to this compound.[2][5] These studies reveal that lanatosides can induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cells.[5][8][9] The anticancer effects appear to be mediated through the modulation of multiple signaling pathways.

In prostate cancer cells, Lanatoside C has been shown to modulate the TNF/IL-17 signaling pathway.[5] This pathway is involved in inflammation and immune responses, and its dysregulation can contribute to tumor growth and survival.

Lanatoside C has been found to induce apoptosis in cholangiocarcinoma cells by inhibiting the STAT3 signaling pathway.[9] This leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax, ultimately activating caspases and triggering cell death.[9]

Anticancer_Signaling cluster_pathways Signaling Pathways Lanatoside_B This compound STAT3 STAT3 Pathway Lanatoside_B->STAT3 Inhibits MAPK MAPK Pathway Lanatoside_B->MAPK Inhibits Wnt Wnt/β-catenin Pathway Lanatoside_B->Wnt Inhibits PI3K_AKT PI3K/AKT/mTOR Pathway Lanatoside_B->PI3K_AKT Inhibits Apoptosis Apoptosis STAT3->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest Wnt->Cell_Cycle_Arrest PI3K_AKT->Apoptosis

Studies on Lanatoside C have demonstrated its ability to suppress cancer cell growth by attenuating the MAPK, Wnt/β-catenin, and PI3K/AKT/mTOR signaling pathways.[8][10] These pathways are critical for cell proliferation, survival, and differentiation, and their inhibition can lead to cell cycle arrest and apoptosis.[8][10]

The IC50 values for Lanatoside C against various cancer cell lines are presented below:

Cell LineCancer TypeIC50 Value
MCF-7Breast Cancer0.4 ± 0.1 µM
A549Lung Cancer56.49 ± 5.3 nM
HepG2Liver Cancer0.238 ± 0.16 µM

Data from Reddy et al., 2019[8]

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A common method for the quantitative determination of this compound in plant extracts involves HPLC.

  • Sample Preparation: Dry leaf powder of Digitalis lanata is extracted with 50% methanol. The extract is then cleaned up using a Sep-Pak C18 cartridge before HPLC analysis.

  • HPLC System: An octylsilyl bonded silica (B1680970) column is typically used.

  • Mobile Phase: A mixture of acetonitrile, methanol, and water is used as the mobile phase for isocratic elution.

  • Detection: UV detection at 220 nm is employed for quantification.

HPLC_Workflow Start Digitalis lanata Leaf Powder Extraction Extraction (50% Methanol) Start->Extraction Cleanup Cleanup (Sep-Pak C18) Extraction->Cleanup HPLC HPLC Analysis (C8 column) Cleanup->HPLC Detection UV Detection (220 nm) HPLC->Detection Quantification Quantification Detection->Quantification

Measurement of Na+/K+ ATPase Activity

The activity of Na+/K+ ATPase is often assessed by measuring the rate of ATP hydrolysis, which can be quantified by the amount of inorganic phosphate (B84403) (Pi) released.

  • Enzyme Source: Na+/K+ ATPase can be isolated from various tissues, such as cardiac muscle or kidney, or from cultured cells.

  • Reaction Mixture: The enzyme preparation is incubated in a buffer containing ATP, Mg2+, Na+, and K+.

  • Inhibition Assay: To measure the specific inhibition by this compound, parallel reactions are set up with and without the compound. A control with ouabain, a well-known Na+/K+ ATPase inhibitor, is also typically included.

  • Phosphate Detection: The reaction is stopped, and the amount of liberated inorganic phosphate is measured using a colorimetric assay, such as the Fiske-Subbarow method or a malachite green-based assay. The absorbance is read using a spectrophotometer.

  • Calculation: The difference in Pi production between the reactions with and without this compound represents the degree of inhibition.

Conclusion

This compound is a potent cardiac glycoside with a well-defined mechanism of action centered on the inhibition of Na+/K+ ATPase. This activity has been harnessed for the treatment of cardiac disorders for many years. More recently, the exploration of its, and its close analogs', anticancer properties has opened new avenues for therapeutic development. The ability of lanatosides to modulate key signaling pathways involved in cancer progression underscores their potential as repurposed drugs. Further research, particularly in elucidating the specific anticancer mechanisms of this compound and in conducting clinical trials, is warranted to fully realize its therapeutic potential beyond cardiology.

References

Lanatoside B source Digitalis lanata

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Lanatoside (B1674450) B from Digitalis lanata

Introduction

Digitalis lanata, commonly known as woolly foxglove, is a biennial or perennial plant species belonging to the Scrophulariaceae family.[1] Native to Central and Southern Europe, it is a significant medicinal plant cultivated for its rich content of cardiac glycosides, a class of naturally occurring steroid-like compounds.[1][2] Among these, Lanatoside B is a prominent glycoside, alongside others such as Lanatoside A, C, and E.[1] Historically, Digitalis species have been paramount in the treatment of heart conditions. While Digitalis purpurea was initially the primary source, D. lanata has gained prominence for industrial production due to its higher yield of cardioactive heterosides and the specific profile of its glycosides, including the precursors to the widely used drug, digoxin.[1][3] This guide provides a comprehensive technical overview of this compound, covering its biosynthesis, extraction, pharmacological action, and the methodologies involved in its study.

This compound: Chemical and Pharmacological Profile

This compound is a cardenolide, a type of cardiac glycoside characterized by a five-membered lactone ring attached to a steroid nucleus.[4] Its complex structure includes a sugar moiety that influences its solubility and biological activity.[5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₄₉H₇₆O₂₀[5]
Molecular Weight 985.12 g/mol [5]
CAS Number 17575-21-2
Melting Point 245-248°C[6]
Solubility Soluble in Methanol (1/20) and Ethanol (1/40); Insoluble in Water.[6]
Appearance White crystalline powder.[3]

Mechanism of Action

The primary pharmacological action of this compound, like other cardiac glycosides, is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump located in the cell membranes of cardiac muscle cells (myocytes).[5] This inhibition leads to a cascade of events:

  • Increased Intracellular Sodium: By blocking the Na+/K+-ATPase pump, the efflux of sodium ions from the cell is reduced, leading to an accumulation of intracellular sodium.[7]

  • Increased Intracellular Calcium: The elevated intracellular sodium concentration alters the function of the sodium-calcium exchanger (NCX). This transporter typically removes calcium from the cell, but under conditions of high intracellular sodium, its activity is reversed, leading to an increase in intracellular calcium concentration.[5][7]

  • Enhanced Myocardial Contractility: The increased availability of intracellular calcium enhances the interaction between actin and myosin, the contractile proteins of the heart muscle. This results in a more forceful contraction of the heart (a positive inotropic effect).[7][8]

This mechanism makes this compound effective in treating conditions like congestive heart failure, where cardiac output is diminished.[1][6]

Signaling Pathway of this compound

The signaling cascade initiated by this compound's inhibition of the Na+/K+-ATPase pump is central to its therapeutic and toxic effects.

LanatosideB_Pathway LanatosideB This compound NaK_ATPase Na+/K+-ATPase Pump (in Myocyte Membrane) LanatosideB->NaK_ATPase Inhibits Na_in Increased Intracellular Na+ Concentration NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reversed Activity) Na_in->NCX Alters Ca_in Increased Intracellular Ca2+ Concentration NCX->Ca_in Leads to Contractility Enhanced Myocardial Contractility Ca_in->Contractility Promotes Biosynthesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Cardenolide_Aglycone Cardenolide Aglycone (e.g., Digitoxigenin) Progesterone->Cardenolide_Aglycone Multiple Enzymatic Steps Primary_Glycosides Primary Glycosides (e.g., Purpurea Glycoside B) Cardenolide_Aglycone->Primary_Glycosides Glycosylation Acetylation Acetylation Primary_Glycosides->Acetylation Lanatosides Lanatosides (e.g., this compound) Acetylation->Lanatosides Extraction_Workflow Start Dried & Powdered Digitalis lanata Leaves Maceration Maceration with Methanol Start->Maceration Partitioning Liquid-Liquid Partitioning (Petroleum Ether, EtOAc, n-BuOH) Maceration->Partitioning ColumnChrom Silica Gel Column Chromatography (EtOAc Fraction) Partitioning->ColumnChrom HPLC Preparative & Analytical HPLC (Reversed-Phase C18) ColumnChrom->HPLC FinalProduct Pure this compound HPLC->FinalProduct

References

An In-depth Technical Guide to the Lanatoside B Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanatoside B, a potent cardiac glycoside derived from Digitalis lanata, has long been of significant interest for its therapeutic applications. This technical guide provides a comprehensive overview of the intricate biosynthesis of this compound, offering a deep dive into the enzymatic reactions, precursor molecules, and regulatory networks that govern its production. We present a detailed map of the biosynthetic pathway, from the initial sterol precursors to the final glycosylated product. This guide summarizes key quantitative data on enzyme kinetics and metabolite concentrations, providing a valuable resource for metabolic engineering and synthetic biology efforts. Furthermore, we elucidate the signaling pathways of methyl jasmonate and salicylic (B10762653) acid, which are known to modulate this compound biosynthesis, offering insights into the regulation of this important secondary metabolite. Detailed experimental protocols for the quantification of this compound and the characterization of key biosynthetic enzymes are also provided to facilitate further research and development in this field.

Introduction

Cardiac glycosides, a class of naturally occurring steroid-like compounds, are renowned for their profound effects on cardiac muscle. Among these, this compound, isolated from the leaves of the woolly foxglove (Digitalis lanata), stands out for its therapeutic potential.[1] The complex structure of this compound, comprising a steroidal aglycone and a carbohydrate chain, is the result of a sophisticated and tightly regulated biosynthetic pathway. Understanding this pathway is paramount for the development of strategies to enhance its production in planta or through biotechnological approaches. This guide aims to provide a detailed technical overview of the this compound biosynthesis pathway, catering to the needs of researchers, scientists, and professionals involved in drug development and natural product synthesis.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that can be broadly divided into three key stages: the formation of the pregnane (B1235032) precursor, the modification of the steroid core, and the subsequent glycosylation events.

Precursor Synthesis

The pathway commences with the cyclization of squalene, derived from the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, to form cycloartenol (B190886). A series of enzymatic modifications, including demethylations and reductions, convert cycloartenol into cholesterol and other phytosterols. These sterols serve as the fundamental precursors for the biosynthesis of all cardenolides, including this compound.[2]

Core Steroid Structure Formation

The C27 sterol backbone undergoes side-chain cleavage to yield a C21 pregnane-type steroid, pregnenolone (B344588). A pivotal step in the pathway is the conversion of pregnenolone to progesterone (B1679170). This reaction is catalyzed by the enzyme Δ⁵-3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴-ketosteroid isomerase (3β-HSD) .[3][4] Progesterone then undergoes a stereospecific reduction at the C5 position to yield 5β-pregnane-3,20-dione. This crucial reaction is catalyzed by progesterone 5β-reductase (P5βR) , a key enzyme that directs the pathway towards the formation of 5β-cardenolides.[5][6][7] Subsequent hydroxylation, oxidation, and the formation of the characteristic butenolide ring at the C17 position lead to the formation of the aglycone, gitoxigenin (B107731).

Glycosylation

The final stage in the biosynthesis of this compound involves a series of glycosylation steps, where sugar moieties are sequentially added to the 3β-hydroxyl group of the gitoxigenin aglycone. This process is catalyzed by a cascade of UDP-dependent glycosyltransferases (UGTs) .[8][9] The sugar chain of this compound consists of three digitoxose (B191001) units and a terminal glucose molecule. The acetylation of one of the digitoxose residues is also a key feature of this molecule.

This compound Biosynthesis Pathway cluster_precursor Precursor Synthesis cluster_core Core Steroid Formation cluster_glycosylation Glycosylation Squalene Squalene Cycloartenol Cycloartenol Squalene->Cycloartenol Cyclization Cholesterol / Phytosterols Cholesterol / Phytosterols Cycloartenol->Cholesterol / Phytosterols Multiple Steps Pregnenolone Pregnenolone Cholesterol / Phytosterols->Pregnenolone Side-chain cleavage Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 5β-Pregnane-3,20-dione 5β-Pregnane-3,20-dione Progesterone->5β-Pregnane-3,20-dione P5βR Gitoxigenin Gitoxigenin 5β-Pregnane-3,20-dione->Gitoxigenin Hydroxylation, Butenolide ring formation Gitoxigenin-digitoxoside Gitoxigenin-digitoxoside Gitoxigenin->Gitoxigenin-digitoxoside UGT Gitoxigenin-bis(digitoxoside) Gitoxigenin-bis(digitoxoside) Gitoxigenin-digitoxoside->Gitoxigenin-bis(digitoxoside) UGT Gitoxigenin-tris(digitoxoside) Gitoxigenin-tris(digitoxoside) Gitoxigenin-bis(digitoxoside)->Gitoxigenin-tris(digitoxoside) UGT This compound (acetylated) This compound (acetylated) Gitoxigenin-tris(digitoxoside)->this compound (acetylated) UGT (Glucose), Acetylation

A simplified diagram of the this compound biosynthesis pathway.

Quantitative Analysis of the this compound Pathway

Quantitative data is essential for understanding the flux through the biosynthetic pathway and for identifying potential bottlenecks for metabolic engineering.

Enzyme Kinetics

Kinetic parameters for some of the key enzymes in the cardenolide biosynthesis pathway have been determined.

EnzymeSubstrateKmVmaxSource Organism
Progesterone 5α-reductaseProgesterone30 µM-Digitalis lanata
Progesterone 5α-reductaseNADPH130 µM-Digitalis lanata
UGT73C44Digitoxigenin7.0 µM-Erysimum cheiranthoides

Note: Data for progesterone 5α-reductase is presented as a proxy due to the limited availability of kinetic data for the 5β-reductase from Digitalis lanata. Vmax values were not consistently reported in the reviewed literature.

Metabolite Concentrations

The concentrations of this compound and related cardenolides can be influenced by various factors, including developmental stage and environmental stimuli.

CompoundTreatmentConcentration (µ g/100mg dry leaf)Source
Lanatoside CControl134.4[10]
Lanatoside CHybrid (D. ambigua x D. lanata)227.3[10]
α-acetyldigoxinControl5.55 ± 0.21[10]

Regulation of this compound Biosynthesis

The biosynthesis of this compound is intricately regulated by plant hormones, particularly methyl jasmonate (MeJA) and salicylic acid (SA), which are key signaling molecules in plant defense responses.

Methyl Jasmonate Signaling

Methyl jasmonate is a well-known elicitor of secondary metabolite production in plants. The MeJA signaling pathway is initiated by the perception of MeJA, which leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. This de-repression allows for the activation of transcription factors, such as MYC2, which in turn upregulate the expression of biosynthetic genes involved in the this compound pathway.[11][12][13][14][15]

Methyl_Jasmonate_Signaling MeJA Methyl Jasmonate COI1 COI1 MeJA->COI1 binds JAZ JAZ Repressor COI1->JAZ promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Biosynthesis_Genes This compound Biosynthesis Genes MYC2->Biosynthesis_Genes activates LanatosideB This compound Biosynthesis_Genes->LanatosideB leads to Salicylic_Acid_Signaling SA Salicylic Acid NPR1 NPR1 SA->NPR1 activates TGA TGA Transcription Factors NPR1->TGA interacts with Biosynthesis_Genes This compound Biosynthesis Genes TGA->Biosynthesis_Genes activates LanatosideB This compound Biosynthesis_Genes->LanatosideB leads to HPLC_Workflow A Leaf Sample Collection (Digitalis lanata) B Lyophilization and Grinding A->B C Methanol Extraction B->C D Solid-Phase Extraction (SPE) Cleanup C->D E HPLC Analysis D->E F Data Analysis and Quantification E->F

References

A Technical Deep Dive into Lanatoside B's Inhibition of Na+/K+ ATPase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Lanatoside (B1674450) B, a cardiac glycoside derived from the woolly foxglove plant (Digitalis lanata), exerts its physiological and cytotoxic effects through the specific inhibition of the Na+/K+ ATPase pump. This vital transmembrane protein is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process fundamental to numerous cellular functions. Inhibition of this pump by Lanatoside B leads to a cascade of downstream signaling events, making it a molecule of significant interest for both its historical use in treating cardiac conditions and its emerging potential in oncology. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailed experimental protocols for its study, and a visualization of the key signaling pathways involved.

Mechanism of Action: A Step-by-Step Breakdown

The inhibitory action of this compound on the Na+/K+ ATPase is a multi-step process initiated by its binding to a specific site on the extracellular face of the alpha subunit of the enzyme. This interaction locks the enzyme in a phosphorylated conformation, preventing its cyclical transition and thereby halting the transport of ions.

The direct consequence of this inhibition is an increase in the intracellular sodium concentration. This elevated sodium level alters the electrochemical gradient across the cell membrane, which in turn affects the function of other ion transporters, most notably the sodium-calcium exchanger (NCX). The NCX, under normal conditions, expels calcium from the cell. However, with the diminished sodium gradient, the driving force for calcium extrusion is reduced, leading to an accumulation of intracellular calcium. It is this increase in intracellular calcium that is responsible for the positive inotropic effects of cardiac glycosides in heart muscle.

Beyond its effects on ion homeostasis, the binding of this compound to the Na+/K+ ATPase also triggers intracellular signaling cascades independent of ion concentration changes. The Na+/K+ ATPase can act as a signal transducer, with its inhibition by cardiac glycosides leading to the activation of Src kinase, a non-receptor tyrosine kinase. This activation can then initiate a variety of downstream pathways, including the generation of reactive oxygen species (ROS) and the modulation of transcription factors such as STAT3 (Signal Transducer and Activator of Transcription 3).

Quantitative Analysis of Na+/K+ ATPase Inhibition

Cardiac GlycosideTarget/SystemIC50 Value (nM)Reference
DigoxinKynurenine production in A549 cells (indirect measure of Na+/K+ ATPase inhibition)40[1]
DigoxinKynurenine production in MDA-MB-231 cells (indirect measure of Na+/K+ ATPase inhibition)~164[1]
Ouabain (B1677812)Kynurenine production in A549 cells (indirect measure of Na+/K+ ATPase inhibition)17[1]
OuabainKynurenine production in MDA-MB-231 cells (indirect measure of Na+/K+ ATPase inhibition)89[1]
Lanatoside CGrowth inhibition of Hep3B hepatocellular carcinoma cells120[2]
Lanatoside CGrowth inhibition of HA22T hepatocellular carcinoma cells140[2]

Experimental Protocols

In Vitro Na+/K+ ATPase Inhibition Assay (Colorimetric)

This protocol outlines a common method to determine the inhibitory activity of this compound on Na+/K+ ATPase by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+ ATPase enzyme (e.g., from porcine cerebral cortex)

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, 1 mM EGTA, 50 mM Tris-HCl (pH 7.4)

  • ATP solution (3 mM)

  • This compound solutions at various concentrations

  • Ouabain solution (a known Na+/K+ ATPase inhibitor, for positive control)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare Reaction Mix: In a 96-well plate, add the assay buffer to each well.

  • Add Inhibitor: Add serial dilutions of this compound to the appropriate wells. Include wells with assay buffer only (negative control) and wells with a saturating concentration of ouabain (to determine non-specific ATPase activity).

  • Add Enzyme: Add the purified Na+/K+ ATPase enzyme to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the ATP solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction & Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the inorganic phosphate produced, resulting in a color change.

  • Measure Absorbance: Read the absorbance at 620 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the Na+/K+ ATPase-specific activity by subtracting the absorbance of the ouabain-containing wells from all other wells.

    • Plot the percentage of inhibition against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Experimental Workflow for Assessing Na+/K+ ATPase Inhibition```dot

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, ATP, this compound) plate Plate Setup (Controls & this compound concentrations) reagents->plate enzyme Prepare Na+/K+ ATPase enzyme->plate preincubation Pre-incubate with Inhibitor plate->preincubation reaction Initiate Reaction with ATP preincubation->reaction incubation Incubate at 37°C reaction->incubation stop_reaction Stop Reaction & Develop Color incubation->stop_reaction readout Measure Absorbance stop_reaction->readout calculation Calculate % Inhibition readout->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Src kinase signaling cascade initiated by this compound.

Modulation of STAT3 Signaling

Recent studies have highlighted a link between cardiac glycoside-mediated Na+/K+ ATPase inhibition and the STAT3 signaling pathway. While the precise mechanism is still under investigation, it has been observed that treatment with cardiac glycosides, including those from the lanatoside family, can lead to a decrease in the phosphorylation and activation of STAT3. [3]STAT3 is a key transcription factor involved in cell survival, proliferation, and differentiation, and its inhibition is a promising strategy in cancer therapy. The downregulation of STAT3 activity by this compound may contribute to its observed anti-proliferative and pro-apoptotic effects in cancer cells.

stat3_signaling LanatosideB This compound NaK_ATPase Na+/K+ ATPase LanatosideB->NaK_ATPase Inhibits STAT3_p Phosphorylated STAT3 (Active) NaK_ATPase->STAT3_p Leads to dephosphorylation STAT3 STAT3 (Inactive) STAT3_p->STAT3 Gene_Expression Target Gene Expression (Proliferation, Survival) STAT3_p->Gene_Expression Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits

Caption: Modulation of the STAT3 signaling pathway by this compound.

Conclusion

This compound's potent and specific inhibition of the Na+/K+ ATPase pump positions it as a molecule of continued scientific and therapeutic interest. Understanding the intricate details of its mechanism of action, from the direct impact on ion transport to the modulation of complex intracellular signaling networks, is crucial for the development of novel therapeutic strategies. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers and drug development professionals to further explore the multifaceted role of this compound and other cardiac glycosides in cellular physiology and disease.

References

An In-depth Technical Guide on the Structure-Activity Relationship of Lanatoside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanatoside (B1674450) B, a cardiac glycoside from the leaves of Digitalis lanata, is a potent inhibitor of the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular calcium, forming the basis of its historical use in treating cardiac conditions. Emerging research has unveiled its significant potential as an anticancer agent, demonstrating cytotoxic effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Lanatoside B, detailing its mechanism of action, quantitative biological data, and the experimental protocols used for its evaluation. Particular emphasis is placed on the structural features critical for its biological activity and the signaling pathways it modulates.

Introduction

Cardiac glycosides, a class of naturally occurring steroid-like compounds, have a long history in medicine, primarily for the treatment of heart failure and arrhythmias.[1] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis.[1] this compound is a prominent member of this family, derived from the woolly foxglove, Digitalis lanata.[1]

Recent studies have highlighted the potent anticancer activities of cardiac glycosides, including this compound and its close analog Lanatoside C.[2][3] This has spurred renewed interest in understanding their detailed structure-activity relationships to guide the development of novel therapeutics. This guide synthesizes the current knowledge on this compound, focusing on the molecular features that govern its biological effects.

Core Structure and Mechanism of Action

The characteristic structure of this compound, like other cardiac glycosides, consists of three key components:

  • A Steroid Nucleus: A tetracyclic core that forms the backbone of the molecule.

  • An Unsaturated Lactone Ring: Attached at the C17 position of the steroid nucleus, this feature is crucial for its biological activity.

  • A Sugar Moiety: A chain of sugar molecules attached at the C3 position, which influences the pharmacokinetic and pharmacodynamic properties of the compound.[4]

The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase pump.[1] By binding to this enzyme, this compound inhibits its function, leading to an increase in intracellular sodium concentration. This, in turn, affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions and an overall increase in intracellular calcium levels. This cascade of events is responsible for the cardiotonic effects of the drug.[1] In the context of cancer, this disruption of ion homeostasis, along with the modulation of various signaling pathways, is believed to contribute to its cytotoxic and pro-apoptotic effects.[4][5]

Structure-Activity Relationship (SAR)

The biological activity of this compound is intrinsically linked to its unique chemical architecture. The following section details the contribution of each structural component to its overall efficacy.

The Aglycone Moiety

The steroid nucleus and the lactone ring, collectively known as the aglycone, are the primary pharmacophore. Key structural features include:

  • Cis-fused Rings: The specific stereochemistry of the ring junctions in the steroid nucleus is critical for proper binding to the Na+/K+-ATPase.

  • Unsaturated Lactone Ring: The α,β-unsaturated lactone at C17 is essential for inhibitory activity. Saturation of the double bond or opening of the lactone ring leads to a significant loss of potency.

  • Hydroxyl Groups: The presence and orientation of hydroxyl groups on the steroid nucleus can modulate activity and selectivity.

The Glycosidic Chain

The sugar moiety attached at the C3 position plays a crucial role in modulating the activity of the aglycone. The nature, number, and linkage of the sugar units influence:

  • Solubility and Bioavailability: The sugar chain enhances the water solubility of the molecule, affecting its absorption and distribution in the body.

  • Binding Affinity: The sugar residues can interact with the Na+/K+-ATPase, contributing to the overall binding affinity and potency.

  • Cellular Uptake: The glycosidic portion can influence how the molecule enters the cell.

This compound and its close analog, Lanatoside C, differ only by a hydroxyl group on one of the digitoxose (B191001) sugar residues. This seemingly minor difference can lead to variations in their biological activity profiles.

Quantitative Biological Data

The following tables summarize the available quantitative data on the cytotoxic activity of this compound and its close analog, Lanatoside C, against various human cancer cell lines. The IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Table 1: Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 (nM)Reference
A549Lung Carcinoma< 1000[6]
HeLaCervical Carcinoma< 1000[6]
MCF-7Breast Adenocarcinoma< 1000[6]

Table 2: Cytotoxic Activity of Lanatoside C

Cell LineCancer TypeIC50 (nM)Reference
MCF-7Breast Adenocarcinoma400 ± 100[7]
A549Lung Carcinoma56.49 ± 5.3[7]
HepG2Hepatocellular Carcinoma238 ± 160[7]
HeLaCervical Carcinoma378.5[8]
PC-3Prostate Cancer79.72 (48h)[4]
DU145Prostate Cancer96.62 (48h)[4]
LNCaPProstate Cancer344.80 (48h)[4]
HuCCT-1Cholangiocarcinoma172.0[9]
TFK-1Cholangiocarcinoma103.4[9]
Hep3BHepatocellular Carcinoma120 (GI50)[10]
HA22THepatocellular Carcinoma140 (GI50)[10]

Signaling Pathways Modulated by Lanatosides

This compound and C exert their anticancer effects through the modulation of multiple intracellular signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of cell proliferation.

Induction of Apoptosis

Lanatosides have been shown to induce apoptosis through both intrinsic and extrinsic pathways. This involves:

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and increased production of reactive oxygen species (ROS).[9]

  • Caspase Activation: Upregulation of cleaved caspase-3, caspase-7, and caspase-9, and subsequent cleavage of PARP.[8]

  • Modulation of Bcl-2 Family Proteins: Downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.[9]

Lanatoside_B This compound Na_K_ATPase Na+/K+-ATPase Lanatoside_B->Na_K_ATPase Inhibition Ion_Imbalance Intracellular Ion Imbalance (↑ Na+, ↑ Ca2+, ↓ K+) Na_K_ATPase->Ion_Imbalance ROS ↑ Reactive Oxygen Species (ROS) Ion_Imbalance->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2_Bax ↓ Bcl-2 / ↑ Bax Mitochondria->Bcl2_Bax Caspases Caspase Activation (Caspase-9, -3) Mitochondria->Caspases Bcl2_Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Proposed intrinsic pathway of apoptosis induced by this compound.

Cell Cycle Arrest

Treatment with lanatosides leads to cell cycle arrest, primarily at the G2/M phase. This is achieved by modulating the expression of key cell cycle regulatory proteins:

  • Upregulation of p21: A cyclin-dependent kinase inhibitor that halts cell cycle progression.[8]

  • Downregulation of Cyclin B1: A key protein required for entry into mitosis.[8]

Lanatoside_B This compound p21 ↑ p21 Lanatoside_B->p21 CyclinB1 ↓ Cyclin B1 Lanatoside_B->CyclinB1 G2_M_Arrest G2/M Phase Cell Cycle Arrest p21->G2_M_Arrest CyclinB1->G2_M_Arrest cluster_0 Pro-Survival Signaling Pathways PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK MAPK MAPK->Proliferation Wnt Wnt/β-catenin Wnt->Proliferation JAK_STAT JAK/STAT JAK_STAT->Proliferation Lanatoside_B This compound Lanatoside_B->PI3K Inhibition Lanatoside_B->MAPK Modulation Lanatoside_B->Wnt Inhibition Lanatoside_B->JAK_STAT Inhibition A Seed cells in 96-well plate B Treat with This compound A->B C Add MTT/CCK-8 reagent B->C D Incubate C->D E Measure Absorbance D->E F Calculate IC50 E->F

References

The Modulation of Cellular Signaling Pathways by Lanatoside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanatoside B, a cardiac glycoside derived from the plant Digitalis lanata, is a potent inhibitor of the plasma membrane Na+/K+-ATPase. This primary mechanism of action leads to significant downstream modulation of critical intracellular signaling pathways, making it a molecule of interest for therapeutic applications beyond its traditional use in cardiology, particularly in oncology. This guide provides an in-depth overview of the signaling cascades affected by this compound and its analogs, presents quantitative data on its cytotoxic effects, details key experimental protocols for its study, and visualizes complex pathways and workflows for enhanced clarity.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The foundational mechanism of action for all cardiac glycosides, including this compound, is the inhibition of the Na+/K+-ATPase pump.[1][2] This enzyme is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) across the cell membrane.

Inhibition Cascade:

  • This compound binds to the α-subunit of the Na+/K+-ATPase.[1]

  • This binding inhibits the pump's function, leading to a decrease in K+ influx and Na+ efflux.[2]

  • The resulting increase in intracellular Na+ concentration alters the function of the Na+/Ca2+ exchanger (NCX).

  • The NCX begins to operate in reverse, transporting Ca2+ into the cell instead of out.

  • This leads to an accumulation of intracellular Ca2+, a critical secondary messenger that triggers a multitude of downstream signaling events.[1]

The following diagram illustrates this primary mechanism.

LanB This compound Pump Na+/K+-ATPase (α-subunit) LanB->Pump Inhibits Na_in Intracellular Na+ ↑ Pump->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Alters Ca_in Intracellular Ca2+ ↑ NCX->Ca_in Causes Downstream Downstream Signaling Pathways Ca_in->Downstream Activates

Fig. 1: Primary mechanism of this compound via Na+/K+-ATPase inhibition.

Modulation of Downstream Signaling Pathways

The disruption of ion homeostasis and the interaction of this compound with the Na+/K+-ATPase initiates several downstream signaling cascades. While much of the detailed pathway analysis has been conducted on its close analog, Lanatoside C, these findings provide a strong model for the effects of this compound.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Studies on Lanatoside C demonstrate that it negatively regulates this pathway.[3][4] Lanatoside C has been shown to reduce the phosphorylation of Akt and downstream effectors like mTOR, p70S6K, and 4EBP1 in a concentration-dependent manner in hepatocellular carcinoma cells.[4] This inhibition contributes significantly to the compound's anti-proliferative and pro-apoptotic effects.

cluster_pathway PI3K/Akt/mTOR Pathway LanB This compound Pump Na+/K+-ATPase LanB->Pump Inhibits PI3K PI3K Pump->PI3K Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation

Fig. 2: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, regulates cellular processes like proliferation, differentiation, and apoptosis.[5] The effect of cardiac glycosides on this pathway can be complex and context-dependent. For instance, Lanatoside C has been shown to induce autophagy in colorectal cancer cells through the activation of ERK1/2 and JNK1/2 signaling.[2] Conversely, in other cancer cell lines, Lanatoside C has been observed to suppress ERK activation.[4] This suggests that this compound may modulate MAPK signaling in a cell-type-specific manner to induce cell death.

cluster_mapk MAPK Cascade LanB This compound Pump Na+/K+-ATPase LanB->Pump Inhibits Ras Ras Pump->Ras Modulates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Apoptosis Apoptosis / Autophagy ERK->Apoptosis

Fig. 3: Modulation of the MAPK/ERK signaling cascade by this compound.
Induction of Apoptosis

A primary outcome of the signaling modulation by cardiac glycosides is the induction of apoptosis. This is achieved through multiple mechanisms, including:

  • STAT3 Inhibition: Lanatoside C has been shown to downregulate the expression of STAT3, a key transcription factor for cell survival.[6]

  • Modulation of Bcl-2 Family Proteins: Inhibition of STAT3 leads to decreased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xl, and increased expression of the pro-apoptotic protein Bax.[6]

  • Caspase Activation: The shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and subsequent activation of the caspase cascade (caspase-9 and caspase-3), executing the apoptotic program.[4][6]

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.

CompoundCell LineCancer TypeAssayIC50 (nM)Citation
This compound A549Non-small cell lung cancerMTT7.9 ± 0.6[7][8]
This compound HeLaCervical CancerMTT11.2 ± 1.1[7][8]
This compound MCF-7Breast CancerMTT12.3 ± 0.9[7][8]
Lanatoside CA549Non-small cell lung cancerMTT56.49 ± 5.3[3]
Lanatoside CHepG2Hepatocellular CarcinomaMTT238 ± 160[3]
Lanatoside CMCF-7Breast CancerMTT400 ± 100[3]
Lanatoside CHuCCT-1CholangiocarcinomaCCK-8172.0[6][9]
Lanatoside CTFK-1CholangiocarcinomaCCK-8103.4[6][9]

Experimental Protocols

Investigating the effects of this compound requires standardized and reproducible experimental methods. Below are detailed protocols for two key assays.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the IC50 value of this compound.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product. The absorbance of this colored solution is proportional to the number of viable cells.

Workflow Diagram:

A 1. Seed Cells (96-well plate) B 2. Add this compound (serial dilutions) A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent (0.5 mg/mL) C->D E 5. Incubate (3-4h, 37°C) D->E F 6. Solubilize Formazan (e.g., DMSO) E->F G 7. Read Absorbance (~570nm) F->G H 8. Calculate IC50 G->H

References

Unveiling the Anticancer Potential of Lanatoside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanatoside B, a cardiac glycoside derived from Digitalis lanata, has emerged as a molecule of interest in oncology research due to its potential anticancer properties. As a member of the cardenolide family, its primary pharmacological action involves the inhibition of the Na+/K+-ATPase pump, a mechanism that has been increasingly implicated in the modulation of cancer cell survival and proliferation. While extensive research has been conducted on its close analog, Lanatoside C, specific data on this compound remains comparatively limited. This technical guide synthesizes the available preclinical data on this compound, drawing parallels with the well-documented anticancer activities of Lanatoside C to provide a comprehensive overview of its potential mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound in cancer.

Introduction

Cardiac glycosides, a class of naturally occurring steroids, have a long history in the treatment of cardiac conditions. Their primary mechanism of action is the inhibition of the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis.[1] Emerging evidence has highlighted the potential of these compounds as anticancer agents, as cancer cells often exhibit altered Na+/K+-ATPase expression and signaling.[1][2] this compound, a constituent of the woolly foxglove (Digitalis lanata), is a cardiac glycoside that has garnered interest for its cytotoxic effects against cancer cells. While its structural analog, Lanatoside C, has been more extensively studied, the unique therapeutic potential of this compound warrants dedicated investigation.[3] This guide provides an in-depth review of the currently available data on the anticancer properties of this compound, supplemented with insights from the broader family of cardiac glycosides.

Mechanism of Action

The anticancer effects of cardiac glycosides, including potentially this compound, are multifaceted and stem from their interaction with the Na+/K+-ATPase pump.[1] Inhibition of this pump leads to a cascade of downstream events that can culminate in cancer cell death.

Inhibition of Na+/K+-ATPase

The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase.[1] By binding to this subunit, it disrupts the transport of sodium and potassium ions across the cell membrane, leading to an increase in intracellular sodium and a decrease in intracellular potassium. This ionic imbalance can trigger various cellular stress responses and activate downstream signaling pathways that are detrimental to cancer cells.[2]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Studies on the closely related Lanatoside C have demonstrated its ability to induce apoptosis in various cancer cell lines.[3][4] This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program. The apoptotic cascade initiated by cardiac glycosides can be triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that Lanatoside C can modulate the expression of pro- and anti-apoptotic proteins, such as increasing Bax and decreasing Bcl-2 and Bcl-xL expression, leading to the activation of caspase-3.[4]

Cell Cycle Arrest

Disruption of the cell cycle is another hallmark of many anticancer therapies. Lanatoside C has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines.[2][5] This prevents cancer cells from progressing through mitosis and dividing, thereby inhibiting tumor growth. The arrest is often mediated by the modulation of key cell cycle regulatory proteins.

Induction of Autophagy

Autophagy is a cellular process involving the degradation of cellular components through lysosomes. While its role in cancer is complex, induction of autophagic cell death is a recognized anticancer mechanism.[2] Research on Lanatoside C indicates that it can induce autophagy in colorectal cancer cells, a process that may be linked to mitochondrial dysfunction.[2]

Signaling Pathways Modulated by this compound

The inhibition of Na+/K+-ATPase by cardiac glycosides triggers a wide range of intracellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. While direct evidence for this compound is limited, the extensive research on Lanatoside C provides a strong indication of the pathways likely to be affected.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival. Studies have shown that Lanatoside C can modulate the MAPK pathway, although the specific effects can be cell-type dependent.[4][6] For instance, in some cancer cells, it has been observed to downregulate key components of this pathway, such as MAPK11 and MAPK13.[4]

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and survival, and its dysregulation is common in many cancers. Lanatoside C has been shown to inhibit this pathway, contributing to its pro-apoptotic effects.[6]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Research indicates that Lanatoside C can attenuate this pathway, leading to the suppression of cancer cell proliferation.[6]

JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway is involved in cellular proliferation, differentiation, and apoptosis. Lanatoside C has been found to modulate this pathway, contributing to its anticancer effects.[6]

TNF/IL-17 Signaling Pathway

In the context of prostate cancer, Lanatoside C has been shown to exert its effects by modulating the TNF/IL-17 signaling pathway, which is involved in tumor progression and immune response.[4]

Role of Reactive Oxygen Species (ROS)

Cardiac glycosides have been shown to induce the production of reactive oxygen species (ROS) in cancer cells.[3] Elevated ROS levels can lead to oxidative stress, damage to cellular components, and ultimately trigger apoptosis.[3]

The following diagram illustrates the potential signaling pathways affected by this compound, based on evidence from studies on related cardiac glycosides.

Lanatoside_B_Signaling_Pathways Lanatoside_B This compound NaK_ATPase Na+/K+-ATPase Lanatoside_B->NaK_ATPase ROS ↑ ROS NaK_ATPase->ROS MAPK MAPK Pathway NaK_ATPase->MAPK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway NaK_ATPase->PI3K_AKT_mTOR Wnt Wnt/β-catenin Pathway NaK_ATPase->Wnt JAK_STAT JAK/STAT Pathway NaK_ATPase->JAK_STAT TNF_IL17 TNF/IL-17 Pathway NaK_ATPase->TNF_IL17 Autophagy Autophagy NaK_ATPase->Autophagy Apoptosis Apoptosis ROS->Apoptosis MAPK->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest MAPK->Cell_Cycle_Arrest PI3K_AKT_mTOR->Apoptosis Wnt->Cell_Cycle_Arrest JAK_STAT->Apoptosis TNF_IL17->Apoptosis MTT_Assay_Workflow A Seed Cells B Treat with This compound A->B C Add MTT Reagent B->C D Incubate C->D E Add DMSO D->E F Measure Absorbance E->F G Calculate IC50 F->G

References

A Comparative Analysis of Lanatoside B and Lanatoside C: Structure, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanatoside (B1674450) B and Lanatoside C are cardiac glycosides, a class of naturally occurring steroid glycosides, isolated from the leaves of the woolly foxglove (Digitalis lanata). These compounds have historically been used in the treatment of congestive heart failure and cardiac arrhythmias due to their inhibitory action on the Na+/K+ ATPase pump. While structurally very similar, the subtle difference between Lanatoside B and Lanatoside C leads to variations in their physicochemical properties and biological activities. This technical guide provides an in-depth comparison of their chemical structures and a summary of their key physicochemical characteristics.

Chemical Structure

The core structural distinction between this compound and Lanatoside C lies in the hydroxylation of their respective aglycone (genin) moieties. Both share the same tetrasaccharide chain attached at the C-3 position of the steroid nucleus. This sugar chain consists of a glucose molecule and three digitoxose (B191001) units, one of which is acetylated.

The aglycone of this compound is Gitoxigenin , while the aglycone of Lanatoside C is Digoxigenin (B1670575) . The defining difference is the presence of a hydroxyl (-OH) group at the C-12 position of the steroid backbone in Digoxigenin, which is absent in Gitoxigenin.

Below are the graphical representations of the chemical structures of this compound and Lanatoside C, generated using the DOT language.

Lanatoside_B cluster_aglycone Gitoxigenin (Aglycone) cluster_sugar Sugar Moiety Aglycone_B Aglycone_B Sugar_Moiety_B Sugar_Moiety_B Aglycone_B->Sugar_Moiety_B C3-Glycosidic Bond

Figure 1: Chemical Structure of this compound.

Lanatoside_C cluster_aglycone Digoxigenin (Aglycone) cluster_sugar Sugar Moiety Aglycone_C Aglycone_C Sugar_Moiety_C Sugar_Moiety_C Aglycone_C->Sugar_Moiety_C C3-Glycosidic Bond

Figure 2: Chemical Structure of Lanatoside C.

The following diagram illustrates the core structural difference between the aglycones, Gitoxigenin and Digoxigenin.

Aglycone_Difference Lanatoside_B This compound Gitoxigenin Gitoxigenin (Aglycone) -OH at C-16 Lanatoside_B->Gitoxigenin Sugar_Moiety Identical Sugar Moiety (Glucose + 3 Digitoxose) Lanatoside_B->Sugar_Moiety Lanatoside_C Lanatoside C Digoxigenin Digoxigenin (Aglycone) -OH at C-12 and C-16 Lanatoside_C->Digoxigenin Lanatoside_C->Sugar_Moiety

Figure 3: Structural relationship of this compound and C to their aglycones.

Data Presentation: Physicochemical Properties

The structural variation between this compound and Lanatoside C influences their physicochemical properties. A summary of these properties is presented in the table below for easy comparison.

PropertyThis compoundLanatoside C
Molecular Formula C49H76O20[1]C49H76O20[2]
Molecular Weight 985.1 g/mol [1]985.12 g/mol [3]
CAS Number 17575-21-2[1]17575-22-3[2]
Melting Point 245-248°C[4]247°C[3]
Solubility in Water Insoluble[4]Slightly soluble (0.3613 mg/L at 25°C est.)
Solubility in Organic Solvents Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5]Soluble in DMSO (≥ 2.08 mg/mL).[6]
XLogP3 0.5[1]0.2[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for the Determination of Lanatosides

This protocol outlines a general method for the quantitative analysis of this compound and C in plant extracts.

a. Sample Preparation:

  • Dry and powder the leaves of Digitalis lanata.

  • Extract the powdered leaves with a mixture of chloroform and ethanol (B145695) (1:2, v/v).[5]

  • Concentrate the extract under reduced pressure.

  • Purify the crude extract using a Sep-Pak C18 cartridge to remove interfering substances.[7]

b. HPLC Conditions:

  • Column: ODS (C18) column or a phenylsilyl bonded silica (B1680970) column.[5]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, a mixture of acetonitrile:water (5:8, v/v) can be employed.[5]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 220 nm.[5][7]

  • Quantitation: Use an internal standard method for accurate quantification.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and C on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Lanatoside C for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Na+/K+ ATPase Inhibition Assay

This is a fundamental assay to determine the inhibitory activity of cardiac glycosides.

  • Enzyme Preparation: Use a purified Na+/K+ ATPase enzyme preparation (e.g., from porcine brain or kidney).

  • Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl2, and ATP.

  • Inhibition Assay:

    • Add the enzyme to the reaction buffer.

    • Add varying concentrations of this compound or Lanatoside C.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a defined period.

  • Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Malachite Green assay).[8]

  • Data Analysis: Determine the concentration of the lanatoside that causes 50% inhibition of the enzyme activity (IC50).

Signaling Pathways

The primary mechanism of action for both this compound and Lanatoside C is the inhibition of the Na+/K+ ATPase pump located in the cell membrane of cardiac myocytes. This inhibition leads to an increase in intracellular sodium concentration, which in turn increases intracellular calcium levels via the Na+/Ca2+ exchanger. The elevated intracellular calcium enhances myocardial contractility.

NaK_ATPase_Inhibition Lanatoside This compound / Lanatoside C NaK_ATPase Na+/K+ ATPase Pump Lanatoside->NaK_ATPase Inhibition Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Affects Ca_in Increased Intracellular Ca2+ NaCa_Exchanger->Ca_in Results in Contraction Enhanced Myocardial Contraction Ca_in->Contraction Causes

Figure 4: General mechanism of action of Lanatosides on the Na+/K+ ATPase pump.

Recent research has focused on the anticancer properties of Lanatoside C, revealing its interaction with multiple signaling pathways. While similar in-depth studies on this compound are limited, it is plausible that it shares some of these activities due to its structural similarity.

Conclusion

This compound and Lanatoside C are closely related cardiac glycosides with a subtle but significant structural difference that impacts their physicochemical properties. The presence of a hydroxyl group at the C-12 position in Lanatoside C (derived from its digoxigenin aglycone) is the key distinguishing feature. This guide provides a foundational comparison of their chemical structures and properties, along with essential experimental protocols for their analysis and biological evaluation. Further research is warranted to fully elucidate the comparative biological activities and signaling pathways of this compound.

References

Pharmacological profile of Lanatoside B

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Profile of Lanatoside (B1674450) B

Introduction

Lanatoside B is a cardiac glycoside, a class of naturally occurring steroid-based molecules, isolated from the leaves of the woolly foxglove plant, Digitalis lanata.[1][2][3] As a member of the digitalis glycoside family, its primary pharmacological application is in cardiology for the management of specific heart conditions.[1][3] Structurally, it is characterized by a complex steroidal nucleus attached to a sugar moiety, which influences its solubility and biological activity.[1] This document provides a comprehensive overview of the pharmacological properties of this compound, intended for researchers and drug development professionals.

Physicochemical Properties

This compound is a complex organic molecule with the following properties:

PropertyValueReference
Chemical Formula C₄₉H₇₆O₂₀[2][3]
Molecular Weight ~985.12 g/mol [3]
CAS Number 17575-21-2[3]
Appearance Powder[2]
Synonyms Digilanide B[2]

Mechanism of Action

The principal mechanism of action for this compound, characteristic of all cardiac glycosides, is the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+ ATPase) pump located in the plasma membrane of cardiac muscle cells (cardiomyocytes).[1][2][3]

This inhibition triggers a cascade of ionic events:

  • Inhibition of Na+/K+ ATPase : this compound binds to the Na+/K+ ATPase pump, disrupting its function of pumping sodium ions (Na+) out of the cell and potassium ions (K+) into the cell.[4]

  • Increased Intracellular Sodium : The inhibition leads to an accumulation of intracellular Na+.[3]

  • Altered Sodium-Calcium Exchange : The elevated intracellular Na+ concentration reduces the activity of the sodium-calcium (Na+/Ca2+) exchanger, which normally expels calcium ions (Ca2+) from the cell.[3][5]

  • Increased Intracellular Calcium : This results in an accumulation of intracellular Ca2+, leading to increased calcium uptake into the sarcoplasmic reticulum.[4][5]

  • Enhanced Contractility : The higher intracellular Ca2+ concentration enhances the interaction between actin and myosin filaments during systole, leading to a more forceful contraction of the cardiac muscle (a positive inotropic effect).[4][6]

Lanatoside_B_Mechanism_of_Action LanatosideB This compound NaK_ATPase Na+/K+ ATPase Pump LanatosideB->NaK_ATPase Inhibits Na_in Intracellular Na+ ↑ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Reduces activity of Ca_in Intracellular Ca2+ ↑ NaCa_Exchanger->Ca_in Leads to SR_Ca Sarcoplasmic Reticulum Ca2+ Storage ↑ Ca_in->SR_Ca Increases Contraction Enhanced Cardiac Contractility SR_Ca->Contraction Results in

Mechanism of action for this compound.

Pharmacological Effects

Pharmacodynamics

Cardiovascular Effects: The primary pharmacodynamic effect of this compound is its cardiotonic action. By increasing the force of myocardial contraction, it improves cardiac output, making it beneficial in the treatment of congestive heart failure.[3] It is also utilized to manage certain arrhythmias, such as atrial fibrillation, by slowing conduction through the atrioventricular (AV) node.[1][3]

A critical consideration in its clinical use is its narrow therapeutic index, meaning the dose required for therapeutic effect is very close to the dose that causes toxicity.[1] Adverse effects can include gastrointestinal disturbances and life-threatening arrhythmias.[1]

Anticancer Potential: Recent research has focused on the anticancer properties of cardiac glycosides. While data specific to this compound is limited, studies on the closely related compound Lanatoside C have shown significant cytotoxic and apoptotic effects in various cancer cell lines.[7][8][9] These effects are mediated through the modulation of multiple signaling pathways. For instance, Lanatoside C has been shown to induce apoptosis in cholangiocarcinoma cells by increasing reactive oxygen species (ROS), decreasing mitochondrial membrane potential, and inhibiting the STAT3 signaling pathway.[9]

Anticancer_Signaling_Pathway Lanatoside Lanatoside C (as an example for CGs) ROS Reactive Oxygen Species (ROS) ↑ Lanatoside->ROS STAT3 STAT3 Pathway Lanatoside->STAT3 Inhibits Bax Bax ↑ Lanatoside->Bax MMP Mitochondrial Membrane Potential ↓ ROS->MMP Caspase3 Caspase-3 Activation MMP->Caspase3 Bcl2 Bcl-2, Bcl-xl ↓ STAT3->Bcl2 Regulates Bcl2->Caspase3 Inhibits Bax->Caspase3 Promotes Apoptosis Apoptosis Caspase3->Apoptosis

Potential anticancer signaling pathway for cardiac glycosides.
Pharmacokinetics

Specific pharmacokinetic data for this compound is not extensively documented in the available literature. However, the general pharmacokinetic properties of related digitalis glycosides like digoxin (B3395198) and Lanatoside C can provide some context. Digoxin, for example, is about 75-85% absorbed orally and is primarily excreted unchanged in the urine, with a half-life of around 34 hours.[10] The pharmacokinetics of these compounds can be influenced by factors such as renal function, age, and electrolyte balance.[10] Further research is required to delineate the specific absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Quantitative Data

Quantitative data on the inhibitory potency of this compound is scarce. One study investigating five cardiac glycosides, including this compound, for activity against cholangiocarcinoma cells identified Lanatoside C as the most potent and proceeded with it for detailed analysis, without reporting the specific IC50 values for this compound.[7] For context, the inhibitory concentrations of other cardiac glycosides against various targets are presented below.

CompoundTarget/Cell LineAssayValue (IC₅₀/GI₅₀)Reference
Lanatoside CHep3B (Hepatocellular Carcinoma)Sulforhodamine B0.12 µM[8]
Lanatoside CHA22T (Hepatocellular Carcinoma)Sulforhodamine B0.14 µM[8]
DigoxinMDA-MB-231 (Breast Cancer)Kynurenine Production~164 nM[11]
DigoxinA549 (Lung Cancer)Kynurenine Production40 nM[11]
OuabainA549 (Lung Cancer)Kynurenine Production17 nM[11]

Key Experimental Protocols

The pharmacological profile of this compound and other cardiac glycosides is typically evaluated using a range of in vitro assays.

Na+/K+ ATPase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Na+/K+ ATPase.

Principle: The activity of Na+/K+ ATPase is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of a specific inhibitor (like ouabain) or the test compound determines the enzyme's specific activity and the compound's inhibitory effect.[5][12]

Detailed Protocol:

  • Enzyme Preparation: Isolate plasma membrane fractions rich in Na+/K+ ATPase from a relevant tissue source (e.g., rat brain cortex or intestinal villus cells).[13]

  • Reaction Setup: Prepare two sets of reaction mixtures.

    • Mixture A (Total Activity): Contains a buffer (e.g., 30 mM Imidazole-HCl, pH 7.4), salts (130 mM NaCl, 20 mM KCl), and 4 mM MgCl₂.[12]

    • Mixture B (Ouabain-insensitive Activity): Contains the same buffer and MgCl₂ but omits NaCl and KCl and includes 1 mM ouabain.[12]

  • Incubation: Add a standardized amount of the enzyme preparation (e.g., 20-50 µg of protein) to aliquots of both mixtures. To test this compound, add varying concentrations of the compound to Mixture A. Incubate at 37°C for 5 minutes.

  • Initiate Reaction: Start the enzymatic reaction by adding ATP to a final concentration of 2-3 mM. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[13]

  • Stop Reaction: Terminate the reaction by adding an acid solution, such as trichloroacetic acid (TCA).[14]

  • Phosphate Detection: Centrifuge the samples to pellet precipitated protein. Measure the amount of Pi in the supernatant using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex. Read the absorbance at a specific wavelength (e.g., 660 nm or 850 nm).[14][15]

  • Calculation: The Na+/K+ ATPase-specific activity is the difference between the Pi liberated in Mixture A and Mixture B. The inhibitory effect of this compound is calculated as the percentage reduction in this specific activity. An IC50 value can be determined by plotting inhibition versus compound concentration.

MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess the effect of a compound on cell viability and proliferation.[1]

Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[16][17]

Detailed Protocol:

  • Cell Plating: Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[16]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include untreated cells as a control. Incubate for a specified duration (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: After incubation, add MTT solution (e.g., 10 µL of a 5 mg/mL stock) to each well and incubate for an additional 2-4 hours.[16][17]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or an SDS-HCl solution, to each well to dissolve the purple formazan crystals.[16][17]

  • Absorbance Measurement: Place the plate on an orbital shaker for a few minutes to ensure complete dissolution. Measure the absorbance (optical density) of each well using a microplate reader at a wavelength between 550 and 600 nm.[16]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4 Day 4/5 p1 1. Seed cells in 96-well plate p2 2. Incubate overnight (37°C, 5% CO₂) p1->p2 p3 3. Treat cells with This compound dilutions p4 4. Incubate for 24-72 hours p3->p4 p5 5. Add MTT reagent (Incubate 2-4 hours) p6 6. Add solubilization solution (e.g., DMSO) p5->p6 p7 7. Read absorbance (570 nm) p6->p7 Analysis 8. Calculate IC50 value p7->Analysis

References

Methodological & Application

Application Notes and Protocols: Lanatoside B Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanatoside (B1674450) B is a cardiac glycoside derived from the plant Digitalis lanata. Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme, leading to an increase in intracellular calcium concentration and enhanced cardiac contractility.[1] Due to its potential therapeutic applications, understanding its solubility characteristics in common laboratory solvents such as dimethyl sulfoxide (B87167) (DMSO) is crucial for accurate and reproducible experimental design in drug discovery and development.

These application notes provide a summary of the available solubility data for Lanatoside B in DMSO, detailed protocols for preparing and determining its solubility, and an overview of its primary signaling pathway.

Data Presentation: Solubility of this compound and Related Compounds

CompoundSolventSolubilityMolar ConcentrationMethod
This compound DMSOSoluble-Qualitative Assessment[1][2]
Lanatoside C DMSO50 mg/mL50.76 mMRequires sonication[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a stock solution of this compound in DMSO. Given that high concentrations of the related Lanatoside C require sonication for dissolution, a similar approach is recommended for this compound.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Water bath sonicator

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration. It is recommended to start with a concentration lower than the reported solubility of Lanatoside C (e.g., 25 mg/mL) and adjust as needed.

  • Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.

  • Sonication: If the compound does not fully dissolve, place the tube/vial in a water bath sonicator. Sonicate in short bursts of 30-60 seconds, allowing the solution to cool between bursts to prevent degradation.

  • Visual Inspection: Visually inspect the solution for any remaining particulate matter. A clear solution indicates complete dissolution.

  • Sterilization (Optional): If required for cell culture experiments, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of this compound Solubility in DMSO using the Shake-Flask Method

This protocol provides a standardized method for determining the equilibrium solubility of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

  • Calibrated pipettes and analytical balance

Procedure:

  • Sample Preparation: Add an excess amount of this compound powder to a glass vial containing a known volume of DMSO (e.g., 1 mL). The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Shake the mixture for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Supernatant Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Dilution: Dilute the supernatant with an appropriate solvent (compatible with the analytical method) to a concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

  • Solubility Calculation: Calculate the solubility of this compound in DMSO by multiplying the measured concentration by the dilution factor.

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway: Inhibition of Na+/K+-ATPase

The primary molecular target of this compound is the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump by this compound leads to a cascade of events, ultimately resulting in increased intracellular calcium and enhanced cardiac muscle contraction.

LanatosideB_Pathway cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Intracellular_Na Increased Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Intracellular_Ca Increased Intracellular Ca2+ NaCa_Exchanger->Intracellular_Ca Lanatoside_B This compound Lanatoside_B->NaK_ATPase Inhibits Intracellular_Na->NaCa_Exchanger Reduces Ca2+ efflux Cellular_Response Enhanced Cardiac Contractility Intracellular_Ca->Cellular_Response Results in

Caption: Inhibition of Na+/K+-ATPase by this compound.

Experimental Workflow: Solubility Determination

The following diagram illustrates the key steps involved in determining the solubility of this compound in DMSO using the shake-flask method.

Solubility_Workflow Start Start Add_Excess Add excess this compound to DMSO Start->Add_Excess Equilibrate Equilibrate for 24-48h (Shaking) Add_Excess->Equilibrate Centrifuge Centrifuge to pellet undissolved solid Equilibrate->Centrifuge Collect_Supernatant Collect clear supernatant Centrifuge->Collect_Supernatant Dilute Dilute supernatant Collect_Supernatant->Dilute Analyze Analyze concentration (HPLC or UV-Vis) Dilute->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Caption: Workflow for solubility determination.

References

Application Notes and Protocols for Lanatoside B Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanatoside (B1674450) B is a cardiac glycoside derived from the leaves of the woolly foxglove plant, Digitalis lanata.[1] It belongs to a class of organic compounds known for their potent effects on the cardiovascular system. The primary mechanism of action for Lanatoside B is the inhibition of the Na+/K+ ATPase enzyme.[1] This inhibition leads to an increase in intracellular calcium levels, which in turn enhances myocardial contractility.[1] Consequently, this compound has been utilized in the treatment of heart conditions such as congestive heart failure and atrial fibrillation.[1][2] Due to its narrow therapeutic index, precise and accurate preparation of solutions is critical for experimental reproducibility and safety.[1]

These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for research purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for accurate stock solution preparation and experimental design.

PropertyValueReferences
Molecular Formula C49H76O20[2][3]
Molecular Weight 985.12 g/mol [2][4]
CAS Number 17575-21-2[3]
Appearance Powder, Off-White[3][5]
Melting Point 245-248°C[2][5]
Solubility Soluble in Methanol (1:20), Ethanol (1:40), Chloroform (1:5600), DMSO, Dichloromethane, Ethyl Acetate, Acetone. Insoluble in water.[2][6][7][8]
Storage Desiccate at -20°C for long-term storage. Can be stored at <+8°C in a dry, dark place.[7][9]

Mechanism of Action: Na+/K+ ATPase Inhibition

This compound exerts its cardiotonic effects by inhibiting the Na+/K+ ATPase pump in cardiac muscle cells. This pump is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump leads to an accumulation of intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium concentration and enhanced cardiac contractility.

LanatosideB_Pathway LanatosideB This compound ATPase Na+/K+ ATPase Pump LanatosideB->ATPase Inhibits Na_in Intracellular Na+↑ ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Na_in->NCX Alters gradient for Ca_in Intracellular Ca2+↑ NCX->Ca_in Reduces Ca2+ efflux Contractility Enhanced Cardiac Contractility Ca_in->Contractility Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage start Start calculate Calculate Mass of This compound start->calculate weigh Weigh this compound calculate->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Not Dissolved aliquot Aliquot into Single-Use Volumes check->aliquot Dissolved store Store at -20°C (Light-Protected) aliquot->store finish End store->finish

References

Application Notes and Protocols for HPLC Analysis of Lanatoside B

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative analysis of Lanatoside (B1674450) B using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals involved in drug development and quality control.

Lanatoside B is a cardiac glycoside derived from the leaves of Digitalis lanata.[1] Like other cardiac glycosides, it has a narrow therapeutic index, making accurate quantification in pharmaceutical formulations and biological samples crucial for ensuring safety and efficacy.[2][3] HPLC is a widely used analytical technique for the identification, quantification, and separation of components within a compound due to its high sensitivity, selectivity, and accuracy.[2][3]

Quantitative HPLC Analysis of this compound

This section outlines the methodologies for the quantitative determination of this compound in various samples, including plant material and pharmaceutical formulations.

1.1. Chromatographic Conditions

Several HPLC methods have been reported for the analysis of lanatosides and related cardiac glycosides. The following tables summarize the key chromatographic parameters from different studies, providing a basis for method selection and development.

Table 1: HPLC Systems for Lanatoside Analysis

ParameterMethod 1 (for Digitalis lutea)Method 2 (for Digitalis ambigua)Method 3 (for Digitalis lanata)
Stationary Phase ODS (Octadecylsilyl)Phenylsilyl bonded silicaOctylsilyl bonded silica
Mobile Phase Methanol (B129727):Water (2:1, v/v)Acetonitrile:Water (5:8, v/v)Acetonitrile:Methanol:Water (20:1:50, v/v/v)
Detection UV at 220 nmUV at 220 nmUV at 220 nm
Quantitation Internal Standard MethodInternal Standard MethodInternal Standard Method
Reference [4][4][5]

1.2. Experimental Protocol: Quantitative Analysis from Plant Material

This protocol describes the extraction and HPLC analysis of this compound from dried leaf powder of Digitalis species.

1.2.1. Materials and Reagents

  • This compound reference standard (≥85% purity)[1]

  • Internal standard (e.g., β-methyldigoxin)

  • Chloroform (B151607), HPLC grade

  • Ethanol (B145695), HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade or purified

  • Sep-Pak C18 cartridges

  • Dried and powdered Digitalis leaves

1.2.2. Sample Preparation

  • Accurately weigh a sufficient amount of dried leaf powder.

  • Extract the powder with a mixture of chloroform and ethanol (1:2, v/v).[4] Alternatively, 50% methanol can be used for extraction.[5]

  • Subject the extract to ultrasonication for a defined period (e.g., 1 hour) to ensure complete extraction.[5]

  • Centrifuge the extract and collect the supernatant.

  • Apply the supernatant to a Sep-Pak C18 cartridge for solid-phase extraction (SPE) cleanup.[4][5] This step helps in removing interfering pigments and other non-polar compounds.

  • Wash the cartridge with an appropriate solvent to remove impurities.

  • Elute the glycosides with a suitable solvent (e.g., methanol).

  • Evaporate the eluate to dryness under reduced pressure.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC injection.

1.2.3. Standard Solution Preparation

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Prepare a stock solution of the internal standard in a similar manner.

  • Spike each working standard and sample solution with a constant concentration of the internal standard.

1.2.4. HPLC Analysis

  • Set up the HPLC system according to the parameters specified in one of the methods in Table 1.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a fixed volume of each standard and sample solution.

  • Monitor the effluent at 220 nm.[4][5]

  • Identify the peaks of this compound and the internal standard based on their retention times compared to the standards.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for assessing the purity of a drug substance and its formulated product under various environmental conditions.[6][7][8][9] This type of method can separate the active pharmaceutical ingredient (API) from its degradation products, ensuring that the quantitative results are accurate and reflect the true content of the API.[7][9]

2.1. Forced Degradation Studies

To develop a stability-indicating method, forced degradation studies are performed on the drug substance to generate potential degradation products.[7][9]

Table 2: Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 N HClReflux at 60°C for 30 minutes
Base Hydrolysis 0.1 N NaOHReflux at 60°C for 30 minutes
Oxidative Degradation 3-30% H₂O₂Room temperature for a specified time
Thermal Degradation Dry heat (e.g., 60-80°C)24-48 hours
Photolytic Degradation Exposure to UV and/or visible lightFor a specified duration

2.2. Protocol: Stability-Indicating Method Development

  • Prepare a stock solution of this compound.

  • Subject aliquots of the stock solution to the stress conditions outlined in Table 2.

  • Neutralize the acid and base-stressed samples.

  • Dilute all stressed samples to an appropriate concentration with the mobile phase.

  • Analyze the stressed samples using an HPLC method with sufficient resolving power. A gradient elution is often necessary to separate all degradation products from the parent drug.

  • The chromatographic conditions (e.g., column, mobile phase composition, gradient profile) should be optimized to achieve baseline separation of all peaks. A photodiode array (PDA) detector is recommended to check for peak purity.

  • Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[7]

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from plant material.

This compound HPLC Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Dried Plant Material extraction Extraction (Chloroform:Ethanol or 50% MeOH) start->extraction spe Solid-Phase Extraction (Sep-Pak C18) extraction->spe reconstitution Evaporation & Reconstitution in Mobile Phase spe->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration injection HPLC Injection filtration->injection separation Chromatographic Separation (e.g., ODS Column) injection->separation detection UV Detection (220 nm) separation->detection quantitation Peak Integration & Quantitation (Internal Standard Method) detection->quantitation result Concentration of This compound quantitation->result

Caption: Workflow for this compound HPLC analysis.

3.2. Logic of Stability-Indicating Method Development

The following diagram outlines the logical steps involved in developing a stability-indicating HPLC method.

Stability-Indicating Method Development cluster_degradation Forced Degradation cluster_method_dev Method Development cluster_validation Method Validation (ICH) api This compound API acid Acid Hydrolysis api->acid base Base Hydrolysis api->base oxidation Oxidation api->oxidation thermal Thermal api->thermal photo Photolytic api->photo hplc_dev Develop HPLC Method (Column, Mobile Phase, Gradient) acid->hplc_dev base->hplc_dev oxidation->hplc_dev thermal->hplc_dev photo->hplc_dev separation_check Analyze Stressed Samples hplc_dev->separation_check peak_purity Check Peak Purity (PDA) separation_check->peak_purity specificity Specificity peak_purity->specificity final_method Validated Stability-Indicating HPLC Method specificity->final_method linearity Linearity linearity->final_method accuracy Accuracy accuracy->final_method precision Precision precision->final_method robustness Robustness robustness->final_method

Caption: Logic for stability-indicating method development.

References

Application Notes & Protocols for Quantifying Lanatoside B in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lanatoside B is a cardiac glycoside found in the leaves of Digitalis lanata (woolly foxglove).[1][2] Like other cardiac glycosides, it has significant physiological effects, primarily through the inhibition of the Na+/K+-ATPase pump in cardiac tissues.[1][3] This inhibition leads to an increase in intracellular calcium, enhancing myocardial contraction.[1] Accurate quantification of this compound in plant extracts is crucial for research, quality control of herbal medicines, and drug development. These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), along with a representative signaling pathway.

Section 1: Signaling Pathway of this compound

This compound's primary mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme.[1][3] This leads to a cascade of downstream effects, ultimately altering cellular function.

LanatosideB_Signaling cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Na_ion Intracellular Na+ NaK_ATPase->Na_ion Decreased Efflux NaCa_Exchanger Na+/Ca2+ Exchanger Ca_ion Intracellular Ca2+ NaCa_Exchanger->Ca_ion Decreased Efflux Lanatoside_B This compound Lanatoside_B->NaK_ATPase Inhibits downstream Downstream Effects (e.g., Muscle Contraction) Ca_ion->downstream Activates Na_ion->NaCa_Exchanger Alters Gradient

Caption: Signaling pathway of this compound.

Section 2: Experimental Protocols

2.1. Plant Material and Reagents

2.2. Extraction of this compound from Plant Material

This protocol is a general guideline and may require optimization based on the specific plant matrix.

  • Sample Preparation: Weigh 1 gram of finely powdered, dried Digitalis lanata leaves.

  • Extraction:

    • Macerate the plant powder with 50 mL of 70% ethanol in a conical flask.[2]

    • For improved extraction efficiency, ultrasonication for 30-60 minutes can be applied.[9]

    • Alternatively, heat the mixture under reflux for 1 hour.[12]

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Precipitation of Macromolecules (Optional): To the filtrate, add a few drops of lead acetate solution to precipitate tannins and other macromolecules. Centrifuge and collect the supernatant.[2]

  • Solvent Partitioning:

    • Evaporate the ethanol from the supernatant under reduced pressure.

    • Resuspend the aqueous residue in water and partition with an equal volume of chloroform to remove less polar compounds.

    • Collect the aqueous layer containing the glycosides.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute this compound with methanol.[9]

  • Final Preparation: Evaporate the methanolic eluate to dryness and reconstitute the residue in a known volume of the mobile phase for HPLC or HPTLC analysis.

Extraction_Workflow start Start: Dried Plant Material extraction Extraction (70% Ethanol, Ultrasonication/Reflux) start->extraction filtration Filtration extraction->filtration cleanup Cleanup (Solvent Partitioning & SPE) filtration->cleanup analysis Analysis (HPLC / HPTLC) cleanup->analysis end End: Quantified this compound analysis->end

Caption: Experimental workflow for this compound extraction.

2.3. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable method for the quantification of cardiac glycosides.[[“]][[“]][15]

2.3.1. HPLC Instrumentation and Conditions

ParameterCondition
HPLC System A standard HPLC system with a UV-Vis detector.
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[15]
Mobile Phase Acetonitrile:Water gradient or isocratic mixture. A common starting point is Acetonitrile:Water (30:70 v/v).[9][15] Fine-tuning of the ratio may be required for optimal separation.
Flow Rate 1.0 mL/min.
Detection Wavelength 220 nm.[9]
Injection Volume 20 µL.
Column Temperature Ambient or controlled at 25 °C.

2.3.2. Standard Preparation and Calibration

  • Stock Solution: Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Calibration Curve: Inject each working standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

2.3.3. Sample Analysis

  • Inject the prepared plant extract into the HPLC system.

  • Identify the this compound peak by comparing its retention time with that of the reference standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

2.4. Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective alternative for the quantification of phytochemicals.[16][17]

2.4.1. HPTLC Instrumentation and Conditions

ParameterCondition
HPTLC System HPTLC system with an automatic sampler, developing chamber, and densitometric scanner.
Stationary Phase HPTLC plates pre-coated with silica (B1680970) gel 60 F254.[17]
Mobile Phase A mixture of ethyl acetate, methanol, and water (e.g., 80:10:10 v/v/v). Optimization may be necessary. For some glycosides, systems like ethyl acetate and ammonia (B1221849) solution (100:1) have been used.[18]
Application Volume 5 µL per band.
Development Develop the plate in a twin-trough chamber to a distance of 8 cm.
Densitometric Scanning Scan the plate at 220 nm.

2.4.2. Standard and Sample Application

  • Apply bands of the this compound standard solutions (in a suitable concentration range, e.g., 100-500 ng/band) and the prepared plant extract onto the HPTLC plate.

  • Develop the plate with the chosen mobile phase.

  • After development, dry the plate.

2.4.3. Quantification

  • Scan the dried plate using the densitometer at the specified wavelength.

  • Record the peak areas for the standard and sample bands.

  • Construct a calibration curve from the standard peak areas and use it to determine the concentration of this compound in the sample.

Section 3: Data Presentation

Table 1: HPLC Method Parameters for this compound Quantification

ParameterValue
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (30:70 v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Linearity Range 1 - 100 µg/mL
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Table 2: HPTLC Method Parameters for this compound Quantification

ParameterValue
Stationary Phase HPTLC Silica Gel 60 F254
Mobile Phase Ethyl Acetate:Methanol:Water (80:10:10 v/v/v)
Detection Densitometric scanning at 220 nm
Linearity Range 100 - 500 ng/band
LOD To be determined experimentally
LOQ To be determined experimentally

Disclaimer: These protocols provide a general framework. Optimization of extraction and chromatographic conditions is highly recommended for different plant materials and laboratory setups to ensure accurate and reproducible results. Method validation should be performed according to standard guidelines to demonstrate accuracy, precision, linearity, and sensitivity.

References

Application Notes and Protocols for Lanatoside C in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanatoside C is a cardiac glycoside derived from the woolly foxglove plant, Digitalis lanata.[1] While traditionally used in the management of cardiac conditions, recent research has highlighted its potent anti-cancer properties across a variety of cancer cell lines.[2][3] This document provides detailed protocols for the in vitro treatment of cancer cells with Lanatoside C, including methods for assessing cell viability, apoptosis, and cell cycle arrest. Additionally, it summarizes key quantitative data from published studies and illustrates the primary signaling pathways involved in its mechanism of action. The principal anti-cancer mechanism of Lanatoside C involves the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of downstream effects culminating in apoptosis and cell cycle arrest.[1][2][3]

Quantitative Data Summary

The following tables summarize the cytotoxic and cell cycle effects of Lanatoside C on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Lanatoside C in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 Value
MCF-7Breast Cancer240.4 ± 0.1 µM
A549Lung Cancer2456.49 ± 5.3 nM
HepG2Liver Cancer240.238 ± 0.16 µM
PC-3Prostate Cancer48Not explicitly stated, but significant growth inhibition observed at 200 nM
DU145Prostate Cancer48Not explicitly stated, but significant growth inhibition observed at 200 nM
LNCAPProstate Cancer48Not explicitly stated, but significant growth inhibition observed at 200 nM
HuCCT-1Cholangiocarcinoma48Not explicitly stated, but significant apoptosis observed
TFK-1Cholangiocarcinoma48Not explicitly stated, but significant apoptosis observed

Table 2: Effects of Lanatoside C on Cell Cycle Distribution

Cell LineTreatment ConcentrationIncubation Time (h)Observed Effect
PC-3400 nM48Significant increase in G2/M phase.[2]
DU145Not Specified48Cell cycle arrest in S and G2/M phases.[2]
MCF-71.2 µMNot SpecifiedG2/M phase arrest (31.29% vs 24.7% in control).[4]
A5490.16 µMNot SpecifiedG2/M phase arrest (37.15% vs 24.72% in control).[4]
HuCCT-1Not Specified48Significant increase in S/G2 phase proportion.[5]
TFK-1Not Specified48Significant increase in S/G2 phase proportion.[5]

Experimental Protocols

1. Preparation of Lanatoside C Stock Solution

Lanatoside C is soluble in dimethyl sulfoxide (B87167) (DMSO).[1]

  • Recommendation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • Storage: Store the stock solution at -20°C.[1]

  • Working Solution: For experiments, dilute the stock solution serially in a complete cell culture medium to the desired final concentrations.

  • Important: Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1]

2. Cell Viability Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of Lanatoside C (and a vehicle control) for 24, 48, or 72 hours.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

3. Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.[1][6]

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Lanatoside C for the specified duration.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[1]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension according to the manufacturer's instructions.[1][6]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[1]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

4. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the standard procedure for analyzing cell cycle distribution using propidium iodide.[7]

  • Cell Treatment: Culture cells in 6-well plates and treat them with Lanatoside C for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.[7]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (50 µg/mL).[7]

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.[1]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_assays Assays prep_stock Prepare Lanatoside C Stock (10 mM in DMSO) prep_working Dilute to Working Concentrations prep_stock->prep_working treat_cells Treat with Lanatoside C prep_working->treat_cells seed_cells Seed Cancer Cells seed_cells->treat_cells viability Cell Viability (MTT) treat_cells->viability apoptosis Apoptosis (Annexin V/PI) treat_cells->apoptosis cell_cycle Cell Cycle (PI Staining) treat_cells->cell_cycle

Caption: Experimental workflow for Lanatoside C treatment.

signaling_pathway cluster_downstream Downstream Effects Lanatoside_C Lanatoside C NaK_ATPase Na+/K+-ATPase Lanatoside_C->NaK_ATPase Inhibits MAPK MAPK Pathway (Attenuation) NaK_ATPase->MAPK Wnt Wnt Pathway (Attenuation) NaK_ATPase->Wnt JAK_STAT JAK-STAT Pathway (Attenuation) NaK_ATPase->JAK_STAT PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway (Inhibition) NaK_ATPase->PI3K_AKT_mTOR Cell_Cycle_Arrest G2/M Cell Cycle Arrest MAPK->Cell_Cycle_Arrest Wnt->Cell_Cycle_Arrest Apoptosis Apoptosis Induction JAK_STAT->Apoptosis PI3K_AKT_mTOR->Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Lanatoside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanatoside B is a cardiac glycoside, a class of naturally occurring compounds that have been historically used in the treatment of heart conditions. Recent scientific interest has shifted towards the potential of cardiac glycosides as anti-cancer agents. These compounds, including this compound, have demonstrated cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[1] Inhibition of this pump leads to a cascade of intracellular events, ultimately resulting in cell death.[1] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound and summarizes its known mechanisms of action.

Data Presentation

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for this compound and the closely related Lanatoside C have been determined in various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Citation
Lanatoside CHuCCT-1Intrahepatic Cholangiocarcinoma0.172[2][3]
Lanatoside CTFK-1Extrahepatic Cholangiocarcinoma0.1034[2][3]
Lanatoside CA549Lung Cancer0.056[4]
Lanatoside CMCF-7Breast Cancer0.4[4]
Lanatoside CHepG2Liver Cancer0.238[4]
This compoundHuCCT-1Intrahepatic CholangiocarcinomaData reported in[2], but specific value not available in abstract.[2]
This compoundTFK-1Extrahepatic CholangiocarcinomaData reported in[2], but specific value not available in abstract.[2]

Note: this compound was evaluated for its cytotoxic effects on HuCCT-1 and TFK-1 cell lines in a study by Zhang et al. (2023); however, the specific IC50 values were not available in the public abstract, which focused on the more potent Lanatoside C.[2]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Target cancer cell line (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A typical concentration range for cardiac glycosides is from 1 nM to 1 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control (cells in medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Annexin V-PI Apoptosis Assay

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound

  • Target cancer cell line

  • 6-well plates or T25 flasks

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting:

    • Collect the cell culture supernatant (which may contain floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the supernatant and the detached cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow: In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Assay cluster_viability Viability Measurement (MTT Assay) cluster_apoptosis Apoptosis Analysis (Annexin V-PI) cell_culture 1. Cell Culture (e.g., A549, MCF-7) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding lanatoside_prep 2. This compound Stock Preparation treatment 4. Treatment with This compound lanatoside_prep->treatment cell_seeding->treatment incubation 5. Incubation (24, 48, or 72h) treatment->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add harvest 6a. Harvest Cells incubation->harvest formazan_sol 7. Solubilize Formazan (DMSO) mtt_add->formazan_sol readout 8. Measure Absorbance (570 nm) formazan_sol->readout stain 7a. Stain with Annexin V-FITC & PI harvest->stain flow 8a. Analyze by Flow Cytometry stain->flow G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus lanatoside_b This compound na_k_atpase Na+/K+-ATPase lanatoside_b->na_k_atpase Inhibits ros Increased ROS na_k_atpase->ros stat3 STAT3 Inhibition na_k_atpase->stat3 pi3k_akt PI3K/AKT/mTOR Inhibition na_k_atpase->pi3k_akt mapk MAPK Pathway Modulation na_k_atpase->mapk mmp Decreased Mitochondrial Membrane Potential ros->mmp bax Bax Increase stat3->bax bcl2 Bcl-2/Bcl-xl Decrease stat3->bcl2 apoptosis Apoptosis pi3k_akt->apoptosis cell_cycle G2/M Cell Cycle Arrest pi3k_akt->cell_cycle mapk->cell_cycle caspases Caspase-9 & -3 Activation mmp->caspases bax->caspases bcl2->caspases caspases->apoptosis

References

Application Notes and Protocols for Lanatoside B-Induced Apoptosis Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanatoside B is a cardiac glycoside, a class of naturally derived compounds historically used in the treatment of heart conditions. Recent research has unveiled the potent anti-cancer properties of cardiac glycosides, including their ability to induce apoptosis (programmed cell death) in various cancer cell lines. While extensive research has been conducted on its close analog, Lanatoside C, data specifically for this compound is emerging. These application notes provide available data for this compound and a comprehensive set of protocols for assessing its apoptotic effects, based on established methods used for related compounds.

Data Presentation

The inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in two human cholangiocarcinoma cell lines after 48 hours of treatment. For context, the IC50 values for the more extensively studied Lanatoside C from the same experiment are also included.[1]

CompoundCell LineIC50 (µM)
This compound HuCCT-1 (intrahepatic)0.2001
TFK-1 (extrahepatic)0.1213
Lanatoside CHuCCT-1 (intrahepatic)0.1720
TFK-1 (extrahepatic)0.1034

Putative Signaling Pathway for this compound-Induced Apoptosis

Note: The following signaling pathway is based on extensive studies of the closely related cardiac glycoside, Lanatoside C. It represents a likely mechanism for this compound, pending specific experimental validation.

Studies on Lanatoside C suggest that it induces apoptosis through a multi-faceted mechanism involving the inhibition of STAT3, the generation of reactive oxygen species (ROS), and the subsequent triggering of the mitochondrial intrinsic apoptotic pathway.[2] This leads to a decrease in the mitochondrial membrane potential, the release of pro-apoptotic factors, and the activation of a caspase cascade, culminating in cell death.[2]

G cluster_cell Cancer Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion LB This compound NaK Na+/K+-ATPase LB->NaK Inhibits STAT3 STAT3 LB->STAT3 Inhibits ROS ↑ Reactive Oxygen Species (ROS) LB->ROS Induces pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) pSTAT3->Bcl2 Promotes Transcription MMP ↓ Mitochondrial Membrane Potential ROS->MMP Induces Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bax->MMP Promotes Casp9 Caspase-9 aCasp9 Activated Caspase-9 aCasp3 Activated Caspase-3 aCasp9->aCasp3 Activates Casp3 Caspase-3 cPARP Cleaved PARP aCasp3->cPARP Cleaves PARP PARP Apoptosis Apoptosis cPARP->Apoptosis MMP->aCasp9 Activates

Caption: Putative signaling pathway of this compound-induced apoptosis, based on Lanatoside C data.

Experimental Workflow: Apoptosis Detection by Flow Cytometry

The following diagram outlines a typical workflow for quantifying apoptosis in cancer cells treated with this compound using the Annexin V-FITC and Propidium Iodide (PI) staining method.

G start Seed Cancer Cells in Culture Plates treat Treat Cells with this compound (and Vehicle Control) start->treat incubate Incubate for Desired Time (e.g., 48h) treat->incubate harvest Harvest Adherent and Floating Cells incubate->harvest wash Wash Cells with Cold PBS harvest->wash stain Resuspend in Binding Buffer + Annexin V-FITC + Propidium Iodide (PI) wash->stain incubate_stain Incubate at Room Temp in the Dark (15-20 min) stain->incubate_stain acquire Acquire Data on Flow Cytometer incubate_stain->acquire analyze Analyze Data: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) acquire->analyze

Caption: Experimental workflow for apoptosis detection via Annexin V/PI flow cytometry.

Experimental Protocols

The following are detailed protocols for key experiments to characterize this compound-induced apoptosis.

Protocol 1: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest (e.g., HuCCT-1, TFK-1)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., based on IC50 values) and a vehicle control (DMSO) for the desired time period (e.g., 48 hours).[1]

  • Cell Harvesting:

    • For adherent cells, aspirate the media (which contains floating apoptotic cells) and save it.

    • Wash the adherent cells with PBS, then add Trypsin-EDTA to detach them.

    • Combine the detached cells with the saved media from the previous step.

    • Centrifuge the cell suspension at 400 x g for 5 minutes at 4°C. Discard the supernatant.

  • Washing: Wash the cell pellet twice with cold PBS, centrifuging after each wash.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometer.

    • Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only controls.

    • Quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Viable cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay detects the disruption of mitochondrial membrane potential, an early event in apoptosis.

Materials:

  • This compound

  • JC-1 Dye

  • Cell culture medium

  • Assay Buffer (often provided with JC-1 kits)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed and treat cells with this compound as described in Protocol 1. Include a positive control group treated with a mitochondrial-depolarizing agent like CCCP (e.g., 10-50 µM for 30 minutes).[3]

  • JC-1 Staining:

    • Prepare a JC-1 staining solution (typically 1-10 µM) in cell culture medium.[4]

    • Remove the treatment medium from the cells and add the JC-1 staining solution.

    • Incubate at 37°C for 15-30 minutes in the dark.[4]

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells twice with pre-warmed Assay Buffer or PBS.

  • Analysis:

    • Flow Cytometry: Harvest the cells and resuspend them in Assay Buffer. Analyze using a flow cytometer. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).[5]

    • Fluorescence Microscopy: Observe the cells directly. Healthy cells will show red fluorescent mitochondria, while apoptotic cells will have diffuse green fluorescence.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This method is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as Bcl-2 family members and caspases.

Materials:

  • This compound-treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets from the treatment groups with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of cleaved Caspase-3 and cleaved PARP, along with an increased Bax/Bcl-2 ratio, is indicative of apoptosis.[6][7]

References

Application Notes and Protocols for In Vivo Studies of Lanatosides

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of published in vivo animal model studies specifically investigating Lanatoside (B1674450) B currently exists. Comprehensive literature searches reveal that while Lanatoside B is often co-extracted with other cardiac glycosides from Digitalis lanata, subsequent in vivo research has predominantly focused on the more potent derivative, Lanatoside C.[1][2]

Given the limited availability of in vivo data for this compound, this document presents detailed application notes and protocols from studies on the closely related compound, Lanatoside C , as a surrogate. Researchers interested in the in vivo effects of this compound may find these methodologies for a structurally similar cardiac glycoside to be a valuable starting point for experimental design. It is crucial to note that while related, the biological activity and toxicological profiles of this compound and C may differ.

I. Therapeutic Efficacy of Lanatoside C in Cancer Models

Recent preclinical studies have explored the anticancer properties of Lanatoside C in various animal models. These investigations have demonstrated its potential to inhibit tumor growth and induce apoptosis.

A. Summary of Quantitative Data
Animal ModelCancer TypeTreatment RegimenTumor Growth InhibitionReference
Athymic Nude Mice (Balb/c nu)Cholangiocarcinoma (HuCCT-1 Xenograft)40 mg/kg Lanatoside C via gavage for 42 daysSignificant reduction in tumor volume and weight compared to control.[3]
Severe Combined Immunodeficient (SCID) MiceHepatocellular Carcinoma (Hep3B Xenograft)2.5 mg/kg Lanatoside C in 50% Cremophor EL and 50% DMSODramatically decreased tumor volume and delayed tumor growth.[4][5]
B. Experimental Protocol: In Vivo Antitumor Study in a Cholangiocarcinoma Xenograft Model[3]

1. Animal Model:

  • Athymic nude mice (Balb/c nu), 4–5 weeks old, male.

2. Cell Line and Implantation:

  • HuCCT-1 human cholangiocarcinoma cells are used.

  • 5 x 10^6 cells in 100 µL of serum-free RPMI-1640 medium are injected subcutaneously into the right forelimb of each mouse.

3. Treatment Groups:

  • Animals are randomly divided into a control group, a Lanatoside C group, and potentially other experimental groups (e.g., co-treatment with other agents). Each group should consist of a sufficient number of animals (e.g., n=6) to ensure statistical power.

4. Drug Administration:

  • Lanatoside C is administered by gavage at a dose of 40 mg/kg.

  • Treatment is carried out for a predetermined period, for instance, 42 days.

5. Monitoring and Endpoints:

  • Tumor volume and body weight are measured regularly (e.g., twice a week).

  • At the end of the study, tumors are excised and weighed.

  • Tumor tissue can be used for further analysis, such as immunohistochemistry for markers of apoptosis (e.g., Caspase-3, Caspase-9) and proliferation (e.g., STAT3).

C. Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis animal_model Athymic Nude Mice cell_injection Subcutaneous Injection of HuCCT-1 Cells animal_model->cell_injection randomization Randomization into Control & Treatment Groups cell_injection->randomization drug_admin Lanatoside C (40 mg/kg) via Gavage for 42 Days randomization->drug_admin monitoring Tumor Volume & Body Weight Measurement drug_admin->monitoring endpoint Tumor Excision & Weight Measurement monitoring->endpoint histology Immunohistochemistry endpoint->histology

Experimental workflow for in vivo antitumor studies.

signaling_pathway cluster_cell Cholangiocarcinoma Cell Lan_C Lanatoside C STAT3 STAT3 Lan_C->STAT3 inhibition ROS Increased ROS Lan_C->ROS Bcl2_Bclxl Decreased Bcl-2, Bcl-xL STAT3->Bcl2_Bclxl downregulation Bax Increased Bax STAT3->Bax upregulation MMP Decreased Mitochondrial Membrane Potential ROS->MMP Caspase9 Caspase-9 Activation MMP->Caspase9 Bcl2_Bclxl->Caspase9 inhibition Bax->Caspase9 activation Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed signaling pathway of Lanatoside C-induced apoptosis.

II. Toxicity Assessment of Lanatosides

A. Acute Toxicity Study (Maximum Tolerated Dose - MTD)

1. Objective:

  • To determine the highest dose of a substance that can be administered without causing unacceptable toxicity or mortality in the short term.[6]

2. Animal Model:

  • Typically, two rodent species are used (e.g., mice and rats).[7]

3. Protocol:

  • A single large dose of the test compound is administered, or multiple small doses are given over a 24-hour period.[7]

  • Several dose groups are used with a small number of animals in each.

  • Animals are observed for a set period (e.g., 72 hours to 14 days) for signs of toxicity and mortality.[6][7]

  • Observations include changes in behavior, appearance, body weight, and any signs of distress.[8]

B. Subacute and Chronic Toxicity Studies

1. Objective:

  • To evaluate the potential adverse effects of a substance after repeated administration over a longer period.

2. Protocol:

  • The test compound is administered daily at various dose levels for a specified duration (e.g., 14, 28, or 90 days).[7][9]

  • At the end of the study, blood samples are collected for hematological and biochemical analysis.

  • A complete necropsy is performed, and major organs are examined for gross pathological changes and weighed.

  • Histopathological examination of tissues is conducted to identify any microscopic changes.

III. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, along with its mechanism of action, is crucial for drug development.

A. Key PK/PD Parameters
ParameterDescription
Pharmacokinetics (PK) What the body does to the drug (ADME).
Pharmacodynamics (PD) What the drug does to the body (therapeutic and toxic effects).
Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by half.
Clearance (CL) The volume of plasma from which the drug is completely removed per unit of time.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
B. Experimental Protocol: Basic PK Study in Rodents

1. Animal Model:

  • Rats or mice, often cannulated for serial blood sampling.

2. Drug Administration:

  • The compound is administered via the intended clinical route (e.g., oral, intravenous).

3. Sample Collection:

  • Blood samples are collected at multiple time points after administration.

4. Bioanalysis:

  • The concentration of the drug and its major metabolites in plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

5. Data Analysis:

  • Pharmacokinetic parameters are calculated using specialized software.

pk_pd_relationship Dose Administered Dose PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Dose->PK Concentration Drug Concentration in Plasma & Tissues PK->Concentration PD Pharmacodynamics (Interaction with Target) Concentration->PD Effect Therapeutic/Toxic Effect PD->Effect

Relationship between Pharmacokinetics and Pharmacodynamics.

References

Application Notes and Protocols for Dosing and Administration of Lanatoside B in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct experimental data exists for the dosing and administration of Lanatoside B in mice. The following protocols are primarily based on data extrapolated from studies on the closely related cardiac glycoside, Lanatoside C, and general principles of rodent drug administration. Researchers should perform initial dose-ranging and toxicity studies to determine the optimal and safe dosage of this compound for their specific mouse model and experimental goals.

Introduction

This compound is a cardiac glycoside, a class of naturally occurring compounds known for their effects on the cardiovascular system.[1] Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump.[1] While research on Lanatoside C, a closely related compound, has explored its potential in cancer therapy, in vivo data for this compound is scarce.[2][3] These application notes provide a detailed, albeit extrapolated, guide for the preparation and administration of this compound to mice for research purposes.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for appropriate formulation and administration.

PropertyValueReference
Molecular FormulaC49H76O20[1][4]
Molecular Weight985.12 g/mol [1][4]
AppearanceOff-white powder[5]
Melting Point245-248°C[1]
Solubility
WaterInsoluble[1][6]
Methanol1 g in 20 mL[7]
Ethanol1 g in 40 mL[7]
Chloroform1 g in 5600 mL[1][6]
DMSOSoluble[8][9]
AcetoneSoluble[8]
DichloromethaneSoluble[8]
Ethyl AcetateSoluble[8]

Recommended Dosing and Administration Routes (Extrapolated from Lanatoside C Data)

The following table summarizes potential starting doses and administration routes for this compound in mice, based on published data for Lanatoside C. It is imperative to conduct a dose-finding study to determine the maximum tolerated dose (MTD) for this compound in the specific mouse strain being used.

ParameterRecommendation (Based on Lanatoside C)
Administration Route Intraperitoneal (IP) or Oral Gavage (PO)
Dosage Range (IP) 2.5 mg/kg
Dosage Range (PO) 40 mg/kg
Frequency Once daily or as determined by experimental design
Vehicle/Formulation See Section 4 for details

Experimental Protocols

Formulation of this compound for In Vivo Administration

Due to its poor water solubility, this compound requires a suitable vehicle for in vivo administration. The following formulation is based on successful protocols for Lanatoside C.

4.1.1. Intraperitoneal (IP) Injection Formulation

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Cremophor EL

    • Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline

  • Protocol:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Dissolve the this compound powder in a minimal amount of DMSO. For example, to prepare a 2.5 mg/mL stock solution, dissolve 2.5 mg of this compound in 1 mL of DMSO. Vortex or sonicate briefly to ensure complete dissolution.

    • In a separate sterile tube, prepare a 1:1 mixture of Cremophor EL and sterile PBS (or saline). For example, mix 500 µL of Cremophor EL with 500 µL of PBS.

    • Slowly add the Cremophor EL/PBS mixture to the this compound/DMSO solution while vortexing to create a stable emulsion. The final concentration of DMSO should be kept low (typically <10% of the total injection volume) to minimize toxicity. A common final vehicle composition is 50% Cremophor EL and 50% DMSO, which is then diluted in saline for injection.

4.1.2. Oral Gavage (PO) Formulation

  • Materials:

    • This compound powder

    • DMSO

    • Corn oil or other suitable oral vehicle

  • Protocol:

    • Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.

    • Suspend the DMSO stock solution in corn oil to the desired final concentration for oral gavage. Ensure the final DMSO concentration is as low as possible.

Administration Protocols in Mice

4.2.1. Intraperitoneal (IP) Injection

  • Animal Restraint: Properly restrain the mouse by scruffing the neck to expose the abdomen.

  • Injection Site: The injection should be administered into the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.

  • Procedure:

    • Use a 25-27 gauge needle.

    • Insert the needle at a 15-20 degree angle.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the formulated this compound solution. The typical injection volume for a mouse is 100-200 µL.

  • Post-Injection Monitoring: Observe the animal for any signs of distress or adverse reactions.

4.2.2. Oral Gavage (PO)

  • Animal Restraint: Gently but firmly restrain the mouse.

  • Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.

  • Procedure:

    • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.

    • Gently insert the gavage needle into the esophagus and advance it into the stomach.

    • Administer the this compound formulation slowly. The typical gavage volume for a mouse is 100-200 µL.

  • Post-Administration Monitoring: Observe the animal for any signs of respiratory distress or regurgitation.

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_analysis Analysis This compound Powder This compound Powder Vehicle Preparation Vehicle Preparation Formulation Formulation Mouse Model Mouse Model Dosing Dosing Data Collection Data Collection Endpoint Analysis Endpoint Analysis

signaling_pathway This compound This compound Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase Inhibition Intracellular Na+ Intracellular Na+ Na+/K+-ATPase->Intracellular Na+ Increase Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Intracellular Na+->Na+/Ca2+ Exchanger Altered Gradient Intracellular Ca2+ Intracellular Ca2+ Na+/Ca2+ Exchanger->Intracellular Ca2+ Increase Cellular Effects Cellular Effects Intracellular Ca2+->Cellular Effects

References

Application Notes and Protocols for Measuring Na+/K+ ATPase Activity with Lanatoside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Na+/K+ ATPase, also known as the sodium-potassium pump, is a vital transmembrane protein found in all animal cells.[1] It actively transports sodium (Na+) and potassium (K+) ions across the cell membrane against their concentration gradients, a process essential for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes.[1] This enzyme is a critical pharmacological target, particularly for a class of compounds known as cardiac glycosides, which are used in the treatment of heart failure and arrhythmias.[2][3][4] Lanatoside (B1674450) B, a cardiac glycoside derived from the plant Digitalis lanata, exerts its therapeutic and toxic effects by inhibiting the Na+/K+ ATPase.[5][6]

These application notes provide a detailed protocol for measuring the inhibitory activity of Lanatoside B on Na+/K+ ATPase. The described method is a colorimetric assay that quantifies the inorganic phosphate (B84403) (Pi) released from the hydrolysis of adenosine (B11128) triphosphate (ATP) by the enzyme.

Principle of the Assay

The enzymatic activity of Na+/K+ ATPase is determined by measuring the amount of inorganic phosphate (Pi) liberated from the hydrolysis of ATP. The total ATPase activity is measured in the presence of Na+, K+, and Mg2+ ions. The Mg2+-ATPase activity (ouabain-insensitive) is measured in the absence of Na+ and K+ ions and in the presence of ouabain (B1677812), a specific inhibitor of Na+/K+ ATPase. The Na+/K+ ATPase activity is then calculated as the difference between the total ATPase and the Mg2+-ATPase activity. By introducing this compound at varying concentrations, a dose-response curve can be generated to determine its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation

Table 1: Inhibitory Potency of Various Cardiac Glycosides on Na+/K+ ATPase

Cardiac GlycosideIC50 (nM)Cell Line/Enzyme SourceReference
Lanatoside C*~190HuH-7 cells (antiviral assay)[7]
Ouabain17 - 89A549 and MDA-MB-231 cells[8]
Digoxin40 - 164A549 and MDA-MB-231 cells[8]

Experimental Protocols

Materials and Reagents
  • Na+/K+ ATPase enzyme preparation (e.g., from porcine cerebral cortex)

  • This compound

  • Ouabain (for positive control)

  • ATP (disodium salt)

  • Tris-HCl buffer (pH 7.4)

  • NaCl

  • KCl

  • MgCl2

  • Malachite Green reagent for phosphate detection

  • Perchloric acid (for stopping the reaction)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Assay Buffer (Tris-HCl, pH 7.4): Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.4.

  • Substrate Solution (ATP): Prepare a 100 mM stock solution of ATP in deionized water.

  • Cofactor Solution: Prepare a solution containing 1 M NaCl, 100 mM KCl, and 50 mM MgCl2 in deionized water.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of working concentrations.

  • Ouabain Stock Solution: Prepare a 10 mM stock solution of ouabain in deionized water.

  • Stopping Solution: 1.5 M Perchloric acid.

  • Phosphate Detection Reagent: Prepare the Malachite Green reagent according to the manufacturer's instructions.

Assay Procedure
  • Enzyme Preparation: Thaw the Na+/K+ ATPase enzyme preparation on ice. Dilute the enzyme to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the incubation period.

  • Assay Setup: Set up the reactions in a 96-well microplate as described in the table below. It is recommended to perform all assays in triplicate.

ComponentTotal ATPase ActivityMg2+-ATPase Activity (Ouabain Control)This compound Inhibition
Assay Bufferto final volumeto final volumeto final volume
Cofactor SolutionX µL-X µL
Deionized Water-X µL-
Ouabain (final conc. 1 mM)-X µL-
This compound (varying conc.)--X µL
Enzyme PreparationX µLX µLX µL
Pre-incubation 10 min at 37°C10 min at 37°C10 min at 37°C
ATP (final conc. 1-5 mM)X µLX µLX µL
Incubation 20-30 min at 37°C20-30 min at 37°C20-30 min at 37°C
Stop Reaction Add Stopping SolutionAdd Stopping SolutionAdd Stopping Solution
  • Phosphate Detection:

    • After stopping the reaction, centrifuge the plate to pellet any precipitate.

    • Transfer an aliquot of the supernatant to a new 96-well plate.

    • Add the Malachite Green reagent to each well.

    • Incubate at room temperature for 10-20 minutes to allow for color development.

    • Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi produced in each reaction.

    • Calculate the specific activity of the enzyme (µmol Pi/mg protein/hour).

    • The Na+/K+ ATPase activity is the difference between the total ATPase activity and the Mg2+-ATPase activity (activity in the presence of ouabain).

    • To determine the inhibitory effect of this compound, calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

The binding of this compound to the α-subunit of the Na+/K+ ATPase not only inhibits its ion-pumping function but also activates a cascade of intracellular signaling pathways.[11][12] This signaling is often initiated within specialized membrane microdomains called caveolae.[11]

Na_K_ATPase_Signaling cluster_membrane Plasma Membrane NaK_ATPase Na+/K+ ATPase Src Src NaK_ATPase->Src Activation Na_increase Intracellular Na+ Increase NaK_ATPase->Na_increase Pump Inhibition EGFR EGFR Ras Ras EGFR->Ras LanatosideB This compound LanatosideB->NaK_ATPase Inhibition Src->EGFR Transactivation PI3K PI3K Src->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ROS ROS Production ERK->ROS NFkB NF-κB ERK->NFkB Akt Akt PI3K->Akt Gene Gene Transcription NFkB->Gene Ca_increase Intracellular Ca2+ Increase Na_increase->Ca_increase via Na+/Ca2+ exchanger Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffers, ATP, Ions) setup_plate Set up 96-well Plate (Controls & Samples) prep_reagents->setup_plate prep_lanatoside Prepare this compound Serial Dilutions prep_lanatoside->setup_plate prep_enzyme Prepare Enzyme Dilution prep_enzyme->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate start_reaction Initiate Reaction with ATP pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction add_reagent Add Phosphate Detection Reagent stop_reaction->add_reagent read_absorbance Read Absorbance add_reagent->read_absorbance calculate_activity Calculate Na+/K+ ATPase Activity read_absorbance->calculate_activity determine_ic50 Determine IC50 of This compound calculate_activity->determine_ic50

References

Application Notes and Protocols for the Extraction of Lanatoside B from Digitalis lanata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitalis lanata, commonly known as woolly foxglove, is a crucial medicinal plant renowned for its rich content of cardiac glycosides. Among these, Lanatoside B holds significant therapeutic value. This document provides detailed application notes and standardized protocols for the efficient extraction, isolation, and quantification of this compound from Digitalis lanata leaves. The methodologies outlined are intended to guide researchers in obtaining high-purity this compound for further pharmacological and clinical investigation.

Data Presentation

The following tables summarize quantitative data related to the extraction and content of cardiac glycosides in Digitalis lanata. While specific yield data for this compound is not extensively reported in the literature, the provided data for related lanatosides and digoxin (B3395198) offers a comparative context for extraction efficiency.

Table 1: Content of Major Cardenolides in Digitalis lanata Leaves

CardenolideContent (µg per 100 mg of dry leaf powder)Reference
Lanatoside C115.6[1]
Digoxin7.45[1]
α-Acetyldigoxin23.8[1]
DeslanosideNot Detected[1]

Table 2: Influence of Pretreatment on Glycoside Yield from Digitalis lanata Leaves

| Pretreatment | Resulting Major Glycoside | Yield (µg per 100 mg of leaves) | Reference | | --- | --- | --- | | None | Lanatoside C | 115.6 |[1] | | Acetic Acid | Digoxin and α-Acetyldigoxin | Increased amounts |[1] | | Sodium Methoxide | Deslanoside and Digoxin | Increased yields |[1] | | Acetic Acid + Sodium Methoxide | Digoxin | 115.1 |[1] |

Experimental Protocols

Protocol 1: Solvent Extraction of this compound

This protocol details a common method for the extraction of a crude mixture of cardiac glycosides, including this compound, from dried Digitalis lanata leaves.

1. Plant Material Preparation:

  • Collect fresh leaves of Digitalis lanata.
  • Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a temperature not exceeding 60°C.
  • Grind the dried leaves into a fine powder using a mechanical grinder to increase the surface area for extraction.

2. Maceration Extraction:

  • Weigh 100 g of the powdered Digitalis lanata leaves.
  • Place the powder in a large flask and add 1 L of methanol (B129727).
  • Seal the flask and allow the mixture to macerate at room temperature for 48 hours with occasional agitation.[2][3]

3. Filtration and Concentration:

  • Filter the methanolic extract through Whatman No. 1 filter paper to separate the plant debris.
  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude methanolic extract.

Protocol 2: Purification of this compound using Liquid-Liquid Partitioning and Column Chromatography

This protocol describes the purification of this compound from the crude extract obtained in Protocol 1.

1. Liquid-Liquid Partitioning:

  • Suspend the crude methanolic extract in 200 mL of distilled water.
  • Transfer the aqueous suspension to a separatory funnel.
  • Perform successive extractions with the following solvents in the given order:
  • 100 mL of petroleum ether (to remove nonpolar impurities). Discard the petroleum ether fraction.
  • 100 mL of ethyl acetate (B1210297) (three times). The ethyl acetate fraction will contain this compound and other cardiac glycosides.[2][3]
  • 100 mL of n-butanol (optional, to extract more polar glycosides).
  • Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield a purified cardiac glycoside-rich fraction.

2. Column Chromatography:

  • Prepare a silica (B1680970) gel (60-120 mesh) column using a suitable solvent system, such as a gradient of chloroform (B151607) and methanol.
  • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase.
  • Load the sample onto the prepared silica gel column.
  • Elute the column with a gradient of increasing methanol concentration in chloroform.
  • Collect fractions of the eluate and monitor the presence of this compound using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., Kedde's reagent).
  • Pool the fractions containing pure this compound and evaporate the solvent to obtain the isolated compound.

Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative determination of this compound in the extracted samples.

1. Standard Preparation:

  • Prepare a stock solution of this compound standard of known concentration in methanol.
  • Prepare a series of working standard solutions of different concentrations by diluting the stock solution.

2. Sample Preparation:

  • Accurately weigh a specific amount of the purified extract.
  • Dissolve the extract in a known volume of methanol.
  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[4]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at 220 nm.
  • Injection Volume: 20 µL.

4. Quantification:

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.
  • Inject the sample solution and determine the peak area corresponding to this compound.
  • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Dried Digitalis lanata Leaves Powder Powdered Leaves Start->Powder Grinding Maceration Maceration Powder->Maceration Solvent Methanol Solvent->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Methanolic Extract Concentration->Crude_Extract LLP Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate) Crude_Extract->LLP Column_Chromatography Silica Gel Column Chromatography LLP->Column_Chromatography Fractions Fraction Collection & TLC Analysis Column_Chromatography->Fractions Pure_Lanatoside_B Isolated this compound Fractions->Pure_Lanatoside_B HPLC HPLC Quantification Pure_Lanatoside_B->HPLC Final_Product Pure this compound (Quantified) HPLC->Final_Product

Caption: Experimental workflow for this compound extraction.

Biosynthesis Pathway of this compound

Biosynthesis_Pathway cluster_steroid Steroid Backbone Formation cluster_cardenolide Cardenolide Aglycone Formation cluster_glycosylation Glycosylation Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Digitoxigenin Digitoxigenin Progesterone->Digitoxigenin Series of enzymatic steps Progesterone->Digitoxigenin Gitoxigenin Gitoxigenin Digitoxigenin->Gitoxigenin Hydroxylation Digitoxigenin->Gitoxigenin Digoxigenin Digoxigenin Gitoxigenin->Digoxigenin Hydroxylation Gitoxigenin->Digoxigenin Lanatoside_B_pre Gitoxin Gitoxigenin->Lanatoside_B_pre + 3x Digitoxose Gitoxigenin->Lanatoside_B_pre Digitoxose Digitoxose (x3) Glucose Glucose Lanatoside_B This compound Lanatoside_B_pre->Lanatoside_B + Glucose + Acetyl group Lanatoside_B_pre->Lanatoside_B

Caption: Simplified biosynthesis pathway of this compound.

References

Application Notes and Protocols for Lanatoside B: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and recommended storage conditions for Lanatoside B. The information is intended to guide researchers and drug development professionals in handling, storing, and analyzing this cardiac glycoside to ensure its integrity and activity.

Overview of this compound Stability

This compound, a cardiac glycoside from the leaves of Digitalis lanata, is susceptible to degradation under various environmental conditions. Understanding its stability profile is crucial for the development of stable pharmaceutical formulations and for ensuring the accuracy of preclinical and clinical studies. The primary degradation pathways for cardiac glycosides, including this compound, involve hydrolysis of the glycosidic linkages and the lactone ring.[1]

Key factors influencing the stability of this compound include:

  • Temperature: Elevated temperatures accelerate the degradation process.

  • pH: this compound is sensitive to both acidic and alkaline conditions, which can catalyze hydrolysis.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can cause chemical modification and degradation of the molecule.

Recommended Storage Conditions

To maintain the purity and potency of this compound, the following storage conditions are recommended based on available data from suppliers and general knowledge of cardiac glycoside stability:

ParameterRecommended ConditionReference
Temperature (Solid) Desiccate at -20°C for long-term storage. Short-term storage at +4°C is also acceptable.[2]
Temperature (In Solution) Prepare solutions fresh. If storage is necessary, store at -20°C for a limited time.
Light Store in the dark, protected from light.
Atmosphere Store in a well-sealed container under an inert atmosphere if possible, especially for solutions.

Forced Degradation Studies: Protocols and Expected Outcomes

Forced degradation studies are essential for understanding the degradation pathways of this compound and for developing stability-indicating analytical methods.[3][4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to generate degradation products. A target degradation of 5-20% is generally recommended to obtain meaningful data.

General Protocol for Forced Degradation

A generalized workflow for conducting forced degradation studies on this compound is outlined below.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution (e.g., 1 mg/mL in Methanol) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid & solution) Prep->Thermal Photo Photolytic Degradation (ICH Q1B guidelines) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze by Stability-Indicating UPLC-MS/MS Method Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Identify Identify & Characterize Degradation Products Analyze->Identify Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photo Photodegradation LanatosideB This compound Deacetylation Deacetylation LanatosideB->Deacetylation Glycosidic_Cleavage Glycosidic Bond Cleavage LanatosideB->Glycosidic_Cleavage Lactone_Opening Lactone Ring Opening LanatosideB->Lactone_Opening Hydroxylation Hydroxylation of Steroid Nucleus LanatosideB->Hydroxylation Isomerization Isomerization LanatosideB->Isomerization Photorearrangement Photochemical Rearrangement LanatosideB->Photorearrangement

References

Troubleshooting & Optimization

Lanatoside B Technical Support Center: Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Lanatoside (B1674450) B in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Lanatoside B and why is its solubility in water a concern?

This compound is a cardiac glycoside, a class of organic compounds known for their potent effects on heart function.[1] Its molecular formula is C49H76O20.[2][3] Structurally, it is a large, complex molecule with both hydrophobic (the steroid nucleus) and hydrophilic (the sugar moieties) regions. This amphipathic nature contributes to its very low solubility in water, which is reported to be as low as 1 part in 16,000.[4] This poor aqueous solubility can pose significant challenges for researchers conducting in vitro and in vivo experiments that require the compound to be in a stable, homogeneous aqueous solution.

Q2: What are the general physicochemical properties of this compound?

Understanding the basic properties of this compound is crucial for handling and solubilization.

PropertyValueSource(s)
Molecular Formula C49H76O20[2][3]
Molecular Weight ~985.1 g/mol [2][5]
Appearance White to off-white powder[3][6]
Melting Point 245-248°C[5][6]
Storage +4°C or desiccated at -20°C[3][7]

Q3: In which solvents is this compound soluble?

This compound is practically insoluble in water but shows good solubility in several organic solvents.[4][5]

SolventSolubilitySource(s)
Water Practically insoluble (1 part in 16,000)[4]
Methanol Soluble (1 part in 20)[4][5]
Ethanol Soluble (1 part in 40)[4][5]
Dimethyl Sulfoxide (B87167) (DMSO) Soluble[7]
Acetone Soluble[7]
Chloroform Sparingly soluble (1 part in ~5600)[5]
Ethyl Acetate Soluble[7]
Dichloromethane Soluble[7]

Q4: Why is Dimethyl Sulfoxide (DMSO) commonly used as a solvent for this compound?

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[8] It is miscible with water and most organic solvents, making it an excellent choice for preparing stock solutions of water-insoluble compounds like this compound.[8][9] For experimental use, a concentrated stock solution is typically prepared in 100% DMSO and then serially diluted into an aqueous buffer or cell culture medium to achieve the final desired concentration.[9]

Troubleshooting Guide

This guide addresses common problems encountered when preparing aqueous solutions of this compound.

Problem: My this compound powder is not dissolving in my aqueous buffer.

  • Cause: Direct dissolution of this compound in aqueous solutions is nearly impossible due to its low water solubility.[4][5]

  • Solution: Follow the recommended two-step solubilization protocol. First, dissolve the this compound in an appropriate organic solvent like DMSO to create a high-concentration stock solution. Then, dilute this stock solution into your aqueous buffer. See the Experimental Protocols section for a detailed method.

Problem: After diluting my DMSO stock solution into an aqueous buffer, a precipitate formed.

  • Cause: This is known as "precipitation upon dilution" or "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with the presence of a small amount of co-solvent (DMSO).

  • Troubleshooting Steps:

    G start Precipitate Observed After Dilution step1 Is the final concentration too high? start->step1 step2 Lower the final concentration of this compound. step1->step2 Yes step3 Is the final DMSO concentration too low? step1->step3 No end Solution is clear step2->end step4 Increase final DMSO concentration (typically ≤1% to avoid cell toxicity). Check cell line tolerance. step3->step4 Yes step5 Was the mixing adequate? step3->step5 No step4->end step6 Vortex or sonicate briefly during dilution to improve mixing. step5->step6 No step7 Consider using excipients (e.g., cyclodextrins, surfactants) to increase solubility. step5->step7 Yes step6->end step7->end

    Caption: Troubleshooting workflow for precipitation issues.

Problem: I am concerned about the toxicity of DMSO in my cell-based assay.

  • Cause: While DMSO is a widely used solvent, it can exhibit toxicity at higher concentrations in cell culture, typically above 1%.[10]

  • Solution:

    • Minimize Final DMSO Concentration: Prepare a highly concentrated stock solution (e.g., 10-50 mM in 100% DMSO) so that the volume needed for dilution into your final assay is minimal. Aim for a final DMSO concentration of ≤0.5%.

    • Run a Vehicle Control: Always include a control group that is treated with the same final concentration of DMSO as your experimental groups. This allows you to distinguish the effects of this compound from the effects of the solvent itself.

    • Check Literature: Review publications related to your specific cell line to determine its tolerance for DMSO.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of this compound using DMSO.

  • Weighing: Accurately weigh the desired amount of this compound powder in a microfuge tube.

  • Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, use a brief sonication in a water bath to ensure the compound is fully dissolved. A clear solution should be obtained.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Media

This protocol outlines the process of diluting the DMSO stock solution into an aqueous buffer or cell culture medium.

Caption: Workflow for preparing aqueous working solutions.
  • Pre-warm Buffer: Warm the required volume of your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C). Warming can slightly increase solubility.[11]

  • Calculate Volumes: Determine the volume of the DMSO stock solution needed to reach your final desired concentration. Ensure the final DMSO concentration remains non-toxic for your application (e.g., ≤0.5%).

  • Dilution: While vortexing the pre-warmed aqueous buffer, add the calculated volume of the DMSO stock solution drop-by-drop. Crucially, add the DMSO stock to the buffer, not the other way around , to ensure rapid dispersal and minimize localized high concentrations that can cause precipitation.

  • Final Mix: Continue to vortex for another 30-60 seconds to ensure homogeneity.

  • Use Immediately: It is best practice to use the freshly prepared working solution immediately, as the compound may precipitate out over time, even from a seemingly clear solution.

Mechanism of Action: Na+/K+ ATPase Inhibition

Understanding the target of this compound is often relevant to experimental design. As a cardiac glycoside, its primary mechanism of action is the inhibition of the Na+/K+ ATPase pump found in the plasma membrane of cells.[1][5]

G cluster_cell Cell Interior NCX Na+/Ca2+ Exchanger (NCX) Ca_in Increased Intracellular Ca2+ NCX->Ca_in Resulting in Na_in Increased Intracellular Na+ Na_in->NCX Reduces Ca2+ Efflux via LanatosideB This compound Pump Na+/K+ ATPase Pump LanatosideB->Pump Inhibits Pump->Na_in Leads to

References

Technical Support Center: Preventing Lanatoside B Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for preventing and resolving Lanatoside (B1674450) B precipitation in cell culture media and other aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Lanatoside B and why is precipitation a concern? A1: this compound is a cardiac glycoside, a class of organic compounds known for their potent effects on the heart's contractility.[1] It is often used in research to study the Na+/K+-ATPase enzyme.[1][2] Like many complex organic molecules, this compound has very low solubility in water.[1][3] When a concentrated stock solution, typically made in an organic solvent, is diluted into an aqueous environment like cell culture media, the compound can "crash out" or precipitate. This precipitation is a significant concern because it reduces the effective concentration of the compound in your experiment, leading to inaccurate and unreliable results.[4][5]

Q2: What are the most common causes of this compound precipitation? A2: Precipitation is typically caused by several factors, often in combination:

  • Solvent-Shift: The primary cause is the rapid change from a high-solubility organic solvent (like DMSO) to a low-solubility aqueous medium.[5][6]

  • Exceeding Maximum Solubility: The final concentration of this compound in the media is higher than its solubility limit in that specific aqueous environment.[7]

  • Suboptimal Dilution Technique: Adding the stock solution too quickly creates localized areas of high concentration, promoting precipitation before the compound can disperse.[6]

  • Temperature: Cell culture media is typically used at 37°C. Preparing or storing solutions at lower temperatures can decrease solubility.[8]

  • pH Incompatibility: The solubility of many compounds is dependent on pH; a mismatch between the stock solution's effective pH and the media's pH can reduce solubility.[9][10]

  • Interactions with Media Components: Salts, proteins, and other components in complex media or serum can interact with this compound, reducing its stability in solution.[8][11]

Q3: My this compound stock solution in DMSO is clear, but it precipitates immediately upon addition to my media. Why? A3: This is a classic example of solvent-shift precipitation.[5] this compound is readily soluble in DMSO but is practically insoluble in water.[3][12] When the DMSO stock is added to the aqueous media, the DMSO rapidly disperses, and the this compound molecules are suddenly in an environment where they are no longer soluble, causing them to aggregate and precipitate.[6] Proper dilution technique is essential to overcome this.

Q4: How should I prepare and store a this compound stock solution? A4: A well-prepared stock solution is the first step to preventing precipitation. Use a high-quality, dry organic solvent like dimethyl sulfoxide (B87167) (DMSO), in which this compound is soluble.[12] To minimize the final solvent concentration in your experiment, prepare the stock at a high concentration (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store desiccated at -20°C, protected from light.[6][12]

Troubleshooting Guide

This section addresses specific precipitation issues you may encounter during your experiments.

Issue 1: Immediate Precipitation Upon Dilution into Media

If you observe cloudiness, crystals, or precipitate forming as soon as you add the this compound stock to your media, the issue likely stems from the dilution process itself.

Possible CauseRecommended Solution
Solvent Shock / Poor Dilution The most common cause. The rapid solvent change causes the compound to crash out. Solution: Pre-warm the media to 37°C. Add the stock solution dropwise to the vortexing media. This rapid dispersion is critical.[6]
Concentration Too High The final concentration exceeds this compound's solubility limit in the aqueous media. Solution: Lower the final working concentration. Perform a solubility test (see Protocol 2) to find the maximum practical concentration for your specific media.[5]
Cold Media Lower temperatures decrease the solubility of many compounds. Solution: Always ensure your media or buffer is warmed to the experimental temperature (typically 37°C) before adding the stock solution.[6][13]
Incorrect Solvent The stock was prepared in a solvent that is not miscible with water or is otherwise incompatible. Solution: Ensure your stock is prepared in a water-miscible solvent like DMSO.[12]
Issue 2: Precipitation Occurs Over Time (e.g., During Incubation)

If the solution is initially clear but becomes cloudy or shows precipitate after several hours in the incubator, the cause is likely related to instability.

Possible CauseRecommended Solution
Supersaturation The initial solution was supersaturated—a thermodynamically unstable state. Over time, the compound begins to nucleate and precipitate.[7] Solution: Lower the final working concentration to a level well below the maximum solubility limit.
Temperature Fluctuation A drop in temperature, even if temporary, can cause a compound to fall out of solution. Solution: Ensure your incubator maintains a stable temperature. Avoid removing plates from the incubator for extended periods.
pH Shift in Media Cellular metabolism can cause the pH of the culture medium to change over time, potentially affecting compound solubility.[8] Solution: Ensure your medium is adequately buffered. For long-term experiments, consider media changes to maintain a stable pH and compound concentration.
Interaction with Serum/Media Components Proteins in serum or other media components may slowly bind to or destabilize this compound.[8][14] Solution: Test for stability by incubating this compound in your complete media without cells and observing for precipitation over the same time course. If this occurs, consider reducing the serum percentage if experimentally viable.
Data Presentation
Table 1: Solubility Profile of this compound
SolventSolubilityReference
WaterInsoluble[1][3]
Methanol (MeOH)~50 mg/mL (1 part in 20)[3][15]
Ethanol (EtOH)~25 mg/mL (1 part in 40)[3][15]
Chloroform (CHCl₃)~0.18 mg/mL (1 part in 5600)[1][3]
Dimethyl Sulfoxide (DMSO)Soluble[12]
AcetoneSoluble[12]
DichloromethaneSoluble[12]
Ethyl AcetateSoluble[12]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes how to prepare a concentrated stock solution, which is the essential first step.

  • Preparation: Work in a chemical fume hood. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculation: this compound has a molecular weight of approximately 985.1 g/mol .[16] To make a 10 mM solution, you will need 9.851 mg per 1 mL of solvent.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the pre-weighed this compound powder.

  • Mixing: Cap the vial securely and vortex thoroughly until all the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if needed.[6] Visually inspect the solution against a light source to ensure no particulates remain.

  • Storage: Aliquot the stock solution into single-use, light-protecting vials. Store at -20°C and desiccate to maintain stability.[6][12]

Protocol 2: Determining Maximum Working Concentration and Diluting into Media

This protocol is crucial for avoiding precipitation during your experiments. It involves a small-scale test to find the solubility limit in your specific media.

  • Preparation: Label a series of sterile microcentrifuge tubes with a range of test concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM) and a "Vehicle Control".

  • Media Aliquoting: Add 1 mL of your complete, pre-warmed (37°C) cell culture medium to each tube.

  • Dilution:

    • Thaw your 10 mM this compound stock solution.

    • To the "100 µM" tube, add 10 µL of the 10 mM stock to the 1 mL of media.

    • Crucially , add the stock solution dropwise into the media while the tube is actively vortexing to ensure rapid dispersion.[6]

    • Perform serial dilutions or add calculated stock volumes to the other tubes to achieve the desired concentrations, always using the vortexing method.

    • To the "Vehicle Control" tube, add the equivalent volume of DMSO used for the highest concentration (e.g., 10 µL).[5]

  • Incubation & Observation: Incubate all tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the planned duration of your experiment (or at least 2-4 hours).[5]

  • Analysis: After incubation, visually inspect each tube for any signs of precipitation (cloudiness, film, or visible particles). Check under a microscope for micro-precipitates. The highest concentration that remains completely clear is your maximum practical working concentration. It is highly recommended to use a final concentration well below this determined limit for your experiments.

Visualizations

Troubleshooting Workflow for this compound Precipitation

G start Precipitation Observed check_timing When did it occur? start->check_timing immediate Immediately Upon Dilution check_timing->immediate Immediately over_time During Incubation check_timing->over_time Over Time check_conc Is final concentration >10µM? immediate->check_conc check_stability Is solution supersaturated? over_time->check_stability sol_high_conc Reduce Final Concentration. Perform solubility test (Protocol 2). check_conc->sol_high_conc Yes check_dilution How was stock added? check_conc->check_dilution No sol_ok1 Problem Likely Solved sol_high_conc->sol_ok1 sol_dilution Pre-warm media to 37°C. Add stock dropwise to vortexing media. check_dilution->sol_dilution Not vortexed / added quickly check_dilution->sol_ok1 Properly (vortexed) sol_dilution->sol_ok1 sol_supersat Lower working concentration to well below max solubility. check_stability->sol_supersat Yes check_env Check for pH shift or temperature fluctuations. check_stability->check_env No sol_ok2 Problem Likely Solved sol_supersat->sol_ok2 sol_env Use fresh, well-buffered media. Ensure stable incubation temp. check_env->sol_env Yes check_env->sol_ok2 No sol_env->sol_ok2

Caption: A flowchart to diagnose and resolve this compound precipitation issues.

Logical Relationship of Factors Causing Precipitation

G stock High Concentration Stock in Organic Solvent (e.g., DMSO) cause1 Solvent Shift (Poor Aqueous Solubility) stock->cause1 media Aqueous Environment (Cell Culture Media) media->cause1 precip This compound Precipitation cause1->precip cause2 Exceeding Solubility Limit cause2->precip cause3 Suboptimal Dilution (Creates Local Supersaturation) cause3->precip cause4 destabilizing Factors (Low Temp, pH Shift, etc.) cause4->precip sol1 Proper Dilution Technique (Vortexing, Dropwise Addition) sol1->cause3 Prevents sol2 Lower Final Working Concentration sol2->cause2 Prevents sol3 Control Environment (37°C, Buffered Media) sol3->cause4 Prevents

Caption: Key factors contributing to this compound precipitation and their solutions.

References

Technical Support Center: Lanatoside B Cytotoxicity in Normal vs. Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the cytotoxic effects of Lanatoside B, with a specific focus on its differential impact on normal versus cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the basis for the differential cytotoxicity of this compound between normal and cancer cells?

This compound, a cardiac glycoside, exhibits selective cytotoxicity towards cancer cells primarily through the inhibition of the Na+/K+-ATPase pump.[1] Cancer cells often overexpress the α-subunit of the Na+/K+-ATPase, making them more susceptible to the inhibitory effects of cardiac glycosides compared to normal cells.[1] This inhibition leads to an increase in intracellular sodium and calcium, which in turn triggers a cascade of events including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptosis.[2][3]

Q2: What are the typical IC50 values of this compound in various cancer and normal cell lines?

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for this compound can vary depending on the cell line and experimental conditions. Below is a summary of representative IC50 values.

Cell LineCell TypeIC50 (µM)Reference
HuCCT-1Cholangiocarcinoma0.1720[2]
TFK-1Cholangiocarcinoma0.1034[2]
MCF-7Breast Cancer0.4 ± 0.1[4]
A549Lung Cancer0.056 ± 0.005[4]
HepG2Liver Cancer0.238 ± 0.16[4]
PC-3Prostate Cancer~0.2-0.4[5]
DU145Prostate Cancer~0.2-0.4[5]
HCT116Colorectal Cancer~1.0[1]
Normal Cells(Various)>10[6][7]

Note: IC50 values are highly dependent on the specific experimental conditions, including cell density, incubation time, and the assay used.

Q3: What are the key signaling pathways involved in this compound-induced apoptosis in cancer cells?

This compound induces apoptosis in cancer cells through the modulation of several key signaling pathways. A primary mechanism involves the inhibition of the Na+/K+-ATPase, which leads to downstream effects on pathways such as:

  • STAT3 Pathway: this compound has been shown to downregulate the expression and phosphorylation of STAT3, a transcription factor often constitutively activated in cancer cells and involved in promoting cell survival and proliferation.[2][8] Inhibition of STAT3 leads to decreased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xl, and increased expression of pro-apoptotic proteins like Bax, ultimately activating caspases and inducing apoptosis.[2][3]

  • PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that is often hyperactivated in cancer. This compound can inhibit this pathway, leading to decreased cell proliferation and survival.[4]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate the MAPK pathway, contributing to its anti-cancer effects.[1]

  • ROS-Mediated Mitochondrial Pathway: this compound can induce the production of reactive oxygen species (ROS) in cancer cells.[2] Elevated ROS levels can lead to a decrease in mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[2][3]

G cluster_0 cluster_1 This compound This compound Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase Inhibits PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway This compound->PI3K/Akt/mTOR Pathway Inhibits STAT3 Pathway STAT3 Pathway This compound->STAT3 Pathway Inhibits ↑ Intracellular Ca2+ ↑ Intracellular Ca2+ Na+/K+-ATPase->↑ Intracellular Ca2+ ↑ ROS ↑ ROS ↑ Intracellular Ca2+->↑ ROS Mitochondrial Dysfunction Mitochondrial Dysfunction ↑ ROS->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis ↓ Proliferation & Survival ↓ Proliferation & Survival PI3K/Akt/mTOR Pathway->↓ Proliferation & Survival STAT3 Pathway->Apoptosis

Caption: Signaling pathways affected by this compound in cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • 96-well plates

  • This compound stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[9]

  • Drug Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).[9] Include a solvent control (e.g., DMSO) and a no-treatment control.

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[9] Incubate for 1.5 hours at 37°C.[9]

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution to dissolve the formazan (B1609692) crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[9]

Caption: General workflow for an MTT-based cytotoxicity assay.

Troubleshooting Guides

Issue: High Variability in IC50 Values Between Experiments

Possible Causes:

  • Inconsistent Cell Seeding: Variations in the initial number of cells per well can significantly impact the final readout.[11]

  • Cell Health and Passage Number: Using cells at different growth phases or high passage numbers can lead to inconsistent responses to the drug.[12][13]

  • Compound Precipitation: this compound may precipitate in the culture medium, especially at higher concentrations, leading to inaccurate dosing.[12]

  • Inconsistent Incubation Times: Variations in the duration of cell seeding, drug treatment, or assay reagent incubation can affect results.[12]

Solutions:

  • Standardize Cell Seeding: Ensure a homogenous cell suspension before plating and use a multichannel pipette for consistent dispensing.

  • Maintain Consistent Cell Culture Practices: Use cells within a defined passage number range and ensure they are in the logarithmic growth phase.[13]

  • Check Compound Solubility: Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a different solvent or a lower concentration range.[12]

  • Adhere to a Strict Timeline: Standardize all incubation times throughout the experiment.[12]

Issue: Low Cytotoxic Effect Observed in a Known Sensitive Cancer Cell Line

Possible Causes:

  • Incorrect Drug Concentration: Errors in the preparation of the this compound stock solution or serial dilutions can lead to lower than expected concentrations.

  • Degradation of this compound: Improper storage of the this compound stock solution can lead to its degradation.

  • Cellular Resistance: The cell line may have developed resistance to the drug over time.

  • Assay Interference: Components in the cell culture medium may interfere with the assay.

Solutions:

  • Verify Drug Concentration: Prepare fresh dilutions of this compound from a newly prepared stock solution.

  • Proper Drug Storage: Store the this compound stock solution according to the manufacturer's instructions, typically at -20°C and protected from light.

  • Confirm Cell Line Identity and Sensitivity: Use a fresh vial of the cell line from a reputable cell bank and perform a dose-response curve to confirm its sensitivity.

  • Use Serum-Free Medium During Assay: If possible, perform the final steps of the assay in a serum-free medium to avoid potential interference.

Issue: Difficulty in Visualizing Apoptosis-Related Morphological Changes

Possible Causes:

  • Suboptimal Timing: The time point chosen for observation may be too early or too late to observe the peak of apoptotic events.

  • Low Magnification: The magnification of the microscope may not be sufficient to observe subtle morphological changes such as membrane blebbing or chromatin condensation.

  • Cell Density: If the cells are too confluent, it can be difficult to distinguish individual cell morphology.

Solutions:

  • Perform a Time-Course Experiment: Observe the cells at multiple time points after this compound treatment to identify the optimal window for observing apoptosis.

  • Use Higher Magnification: Utilize a higher-power objective (e.g., 40x or 60x) for detailed morphological analysis.

  • Optimize Cell Seeding Density: Seed the cells at a lower density to allow for clear visualization of individual cells.

  • Use Apoptosis-Specific Stains: Employ fluorescent dyes such as Hoechst 33342 to visualize nuclear condensation or Annexin V to detect early apoptotic events.

References

Technical Support Center: Off-Target Effects of Lanatoside B in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Lanatoside B in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cardiac glycoside, a class of naturally derived steroid-like compounds.[1][2] Like other cardiac glycosides, its primary, well-established mechanism of action is the inhibition of the Na+/K+-ATPase pump, an essential ion transporter found on the membrane of most eukaryotic cells.[3][4] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium, enhancing cardiac muscle contraction.[5]

Q2: What are the known off-target effects of this compound and related cardiac glycosides?

Beyond their primary effect on the Na+/K+-ATPase, this compound and its close analog Lanatoside C have been shown to exert several off-target effects, particularly in cancer cell lines. These effects are the basis of growing interest in their potential as anti-cancer agents.[4]

Key off-target effects include:

  • Inhibition of Cell Proliferation: Significant reduction in the growth of various cancer cell lines.[4]

  • Induction of Apoptosis: Triggering programmed cell death.[1][6]

  • Cell Cycle Arrest: Causing cells to halt progression through the cell cycle, most commonly at the G2/M phase.[2][7]

  • Modulation of Signaling Pathways: Affecting multiple key cellular signaling pathways, such as PI3K/AKT/mTOR, MAPK, and JAK/STAT.[3][7]

  • Induction of Mitochondrial Dysfunction: Leading to loss of mitochondrial membrane potential and increased production of reactive oxygen species (ROS).[1][6]

  • Impairment of DNA Damage Repair: Reducing the ability of cancer cells to repair DNA damage, which can enhance the efficacy of treatments like radiation.[4][8]

Q3: How should I prepare and handle this compound for in vitro experiments?

For in vitro experiments, this compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C. For experiments, the stock is serially diluted in the complete cell culture medium to the desired final concentrations. It is critical to keep the final DMSO concentration in the culture medium low (typically ≤ 0.1%) to prevent solvent-induced toxicity. Always include a vehicle control (medium with the equivalent final concentration of DMSO) in your experimental design.[9]

Q4: What is a typical incubation time for cells with this compound?

The optimal incubation time can vary depending on the cell line and the specific assay being performed. Common incubation periods range from 24 to 72 hours. For cell viability assays, a 48-hour incubation is frequently used. It is advisable to perform a time-course experiment to determine the optimal duration for your specific experimental setup.[10]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or unexpected IC50 values 1. Cell line variability or passage number.2. Inaccurate drug concentration.3. Variation in cell seeding density.4. Time-dependent effects of the compound.[11]1. Use a consistent and low passage number for your cell line. Perform cell line authentication.2. Prepare fresh dilutions of this compound from the stock solution for each experiment. Verify stock concentration.3. Ensure a uniform and consistent number of cells are seeded in each well.4. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine a stable and reproducible endpoint for IC50 calculation.
High background in apoptosis assays (Annexin V/PI) 1. Excessive trypsinization causing membrane damage.2. Mechanical stress during cell handling.3. Contamination in cell culture.1. Use a minimal concentration of trypsin for the shortest possible time. Gently tap the flask to detach cells.2. Handle cells gently during washing and centrifugation steps. Avoid vigorous vortexing.3. Regularly check cell cultures for any signs of contamination.
Poor resolution of cell cycle phases 1. Inappropriate cell fixation.2. Presence of cell clumps.3. RNA contamination affecting Propidium (B1200493) Iodide (PI) staining.1. Use ice-cold 70% ethanol (B145695) and add it dropwise to the cell pellet while gently vortexing to ensure proper fixation.[9]2. Pass the stained cell suspension through a cell strainer or nylon mesh before analysis to remove clumps.[12]3. Ensure RNase A is included in your PI staining solution to degrade RNA, which can otherwise be stained by PI.[13]
Vehicle control (DMSO) shows cytotoxicity 1. DMSO concentration is too high.2. DMSO stock is old or has degraded.1. Ensure the final concentration of DMSO in the culture medium does not exceed 0.1%.2. Use a fresh, high-quality stock of DMSO.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound and the closely related Lanatoside C on various cancer cell lines.

Table 1: IC50 Values of this compound and Lanatoside C in Cholangiocarcinoma Cell Lines [6]

CompoundCell LineAssay TypeIC50 Value (µM)
This compound HuCCT-1CCK-80.2319
This compound TFK-1CCK-80.1651
Lanatoside CHuCCT-1CCK-80.1720
Lanatoside CTFK-1CCK-80.1034

Note: Data for Lanatoside C is provided for comparison as it is a structurally similar cardiac glycoside often studied for its anti-cancer properties.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the off-target effects of this compound.

Cell Viability Assay (MTT)

This protocol assesses the impact of this compound on cell metabolic activity as an indicator of cell viability.[9][14]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for baseline correction.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9][15]

  • Cell Seeding and Treatment: Seed approximately 1 x 10^5 cells in a 6-well plate. After overnight attachment, treat the cells with the desired concentrations of this compound for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Adherent cells can be detached using gentle trypsinization. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add additional 1X binding buffer to each sample and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[9][13]

  • Cell Seeding and Treatment: Seed approximately 1 x 10^5 cells in a 6-well plate and treat with this compound for the desired time (e.g., 24 hours).

  • Cell Harvesting: Harvest cells by trypsinization and collect by centrifugation.

  • Fixation: Wash the cell pellet with PBS, then resuspend in ice-cold 70% ethanol while gently vortexing. Store the cells at -20°C for at least 24 hours for fixation.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

The following diagrams illustrate key concepts related to the experimental workflow and the signaling pathways affected by cardiac glycosides like this compound.

G cluster_0 Cell Viability (MTT) Assay Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Figure 1. Experimental workflow for the MTT cell viability assay.

G cluster_1 Off-Target Signaling Pathways of Cardiac Glycosides This compound This compound PI3K/AKT/mTOR PI3K/AKT/mTOR This compound->PI3K/AKT/mTOR Inhibits MAPK MAPK This compound->MAPK Inhibits JAK/STAT JAK/STAT This compound->JAK/STAT Inhibits Cell Proliferation Cell Proliferation PI3K/AKT/mTOR->Cell Proliferation MAPK->Cell Proliferation Cell Cycle Arrest Cell Cycle Arrest MAPK->Cell Cycle Arrest Apoptosis Apoptosis JAK/STAT->Apoptosis

Figure 2. Key signaling pathways modulated by cardiac glycosides.

G cluster_2 Apoptosis Assay Logic cluster_legend Staining Viable Viable Early Apoptosis Early Apoptosis Annexin V- Annexin V- Viable->Annexin V- PI- PI- Viable->PI- Late Apoptosis/\nNecrosis Late Apoptosis/ Necrosis Annexin V+ Annexin V+ Early Apoptosis->Annexin V+ Early Apoptosis->PI- Late Apoptosis/\nNecrosis->Annexin V+ PI+ PI+ Late Apoptosis/\nNecrosis->PI+

Figure 3. Cell populations in an Annexin V/PI apoptosis assay.

References

Technical Support Center: Overcoming Resistance to Lanatoside B in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to Lanatoside B in their cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and overcome resistance, ensuring the accuracy and efficacy of your research.

Troubleshooting Guide

This guide provides a question-and-answer format to address specific issues you may encounter during your experiments with this compound.

Q1: My cancer cell line shows a significantly higher IC50 value for this compound than expected, or has stopped responding to previously effective concentrations. What are the potential causes?

A1: This is a common indication of acquired resistance. The primary mechanisms to investigate are:

  • Increased Drug Efflux: The cancer cells may be actively pumping this compound out, preventing it from reaching its intracellular target, the Na+/K+ ATPase. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporter proteins.

  • Alterations in Signaling Pathways: The cells may have activated pro-survival signaling pathways that counteract the apoptotic effects of this compound. Key pathways to examine are the PI3K/Akt and MAPK/ERK pathways.

  • Target Alteration: Although less common for cardiac glycosides, mutations in the Na+/K+ ATPase could potentially reduce the binding affinity of this compound.

Recommended Actions:

  • Assess ABC Transporter Expression: Perform a Western blot to check for the overexpression of key ABC transporters known to confer resistance to cardiac glycosides, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).

  • Investigate Signaling Pathway Activation: Use Western blotting to examine the phosphorylation status of key proteins in the PI3K/Akt (e.g., p-Akt) and ERK1/2 (e.g., p-ERK) pathways. Increased phosphorylation indicates pathway activation.

  • Co-treatment with Inhibitors: To functionally validate the resistance mechanism, perform co-treatment experiments with this compound and specific inhibitors of the suspected resistance pathways.

Q2: I've confirmed that my resistant cell line overexpresses P-glycoprotein. How can I restore sensitivity to this compound?

A2: Overexpression of P-glycoprotein (P-gp) is a well-established mechanism of multidrug resistance. To overcome this, you can use a P-gp inhibitor in combination with this compound.

Experimental Approach:

  • Treat your resistant cells with a known P-gp inhibitor, such as Verapamil or a more specific third-generation inhibitor like Tariquidar, for a short period before and during treatment with this compound.

  • Perform a dose-response curve with this compound in the presence and absence of the P-gp inhibitor to determine if the IC50 value is reduced. A significant decrease in the IC50 value would confirm that P-gp is mediating the resistance.

Q3: My Western blot analysis shows increased phosphorylation of Akt in my this compound-resistant cells. What is the next step?

A3: Constitutive activation of the PI3K/Akt signaling pathway promotes cell survival and can confer resistance to apoptosis-inducing drugs like this compound.[1][2][3]

Experimental Approach:

  • Utilize a specific PI3K or Akt inhibitor (e.g., LY294002 or MK-2206) in combination with this compound.

  • Assess cell viability and apoptosis levels in cells treated with this compound alone versus the combination treatment. An increase in apoptosis and a decrease in cell viability with the combination treatment would indicate that the PI3K/Akt pathway is a key driver of resistance.

Q4: I am observing inconsistent IC50 values for this compound across different experiments with the same cell line. What could be the issue?

A4: Inconsistent results can stem from several experimental variables:

  • Cell Culture Conditions: Ensure that cell passage number, confluency at the time of treatment, and media components are consistent across experiments.

  • Reagent Stability: this compound, like many compounds, can degrade over time. Prepare fresh dilutions from a properly stored stock solution for each experiment.

  • Assay Performance: Variations in incubation times, reagent concentrations, and even the type of microplates used can affect the outcome of cell viability assays.

Refer to the troubleshooting section in the experimental protocols below for more detailed guidance on ensuring assay consistency.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound?

This compound is a cardiac glycoside that primarily acts by inhibiting the Na+/K+ ATPase pump on the cell membrane.[4] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, ultimately leading to apoptosis in cancer cells.

What are the most common mechanisms of acquired resistance to cardiac glycosides in cancer cells?

The most frequently observed mechanisms are the upregulation of ABC transporter proteins, particularly P-glycoprotein (ABCB1) and MRP1 (ABCC1), which efflux the drug from the cell, and the activation of pro-survival signaling pathways such as PI3K/Akt and ERK1/2.[1][5]

Can I develop a this compound-resistant cell line in the lab?

Yes, resistant cell lines can be generated by chronically exposing a sensitive parental cell line to gradually increasing concentrations of this compound over several months.

How do I confirm that my cells have developed resistance?

The most definitive way is to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the IC50 of the original, sensitive parental cell line. A significant increase in the IC50 value indicates the development of resistance.

Data Presentation

The following tables present hypothetical but representative data illustrating the shift in IC50 values for this compound in cell lines that have developed resistance through different mechanisms.

Table 1: this compound IC50 Values in Sensitive vs. P-glycoprotein Overexpressing Resistant Cell Lines

Cell LineP-gp ExpressionThis compound IC50 (nM)Fold Resistance
Parental (Sensitive)Low50-
Resistant SubcloneHigh50010

Table 2: Effect of P-glycoprotein Inhibitor on this compound IC50 in Resistant Cells

Cell LineTreatmentThis compound IC50 (nM)
Resistant SubcloneThis compound alone500
Resistant SubcloneThis compound + Verapamil (10 µM)65

Table 3: this compound IC50 Values in Sensitive vs. PI3K/Akt Activated Resistant Cell Lines

Cell Linep-Akt StatusThis compound IC50 (nM)Fold Resistance
Parental (Sensitive)Low40-
Resistant SubcloneHigh3208

Table 4: Effect of PI3K Inhibitor on this compound IC50 in Resistant Cells

Cell LineTreatmentThis compound IC50 (nM)
Resistant SubcloneThis compound alone320
Resistant SubcloneThis compound + LY294002 (10 µM)55

Experimental Protocols

Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the overnight medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.

Western Blotting for P-glycoprotein and Phosphorylated Kinases

This protocol is for analyzing the expression levels of proteins involved in drug resistance.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in ice-cold lysis buffer. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. Use a loading control like GAPDH or β-actin to normalize protein levels.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound (and/or inhibitors) for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Visualizations

Lanatoside_B_Resistance_Mechanisms cluster_0 Cell Membrane cluster_1 Intracellular Space Lanatoside_B_ext This compound (Extracellular) NaK_ATPase Na+/K+ ATPase Lanatoside_B_ext->NaK_ATPase Inhibits Pgp P-glycoprotein (ABCB1) MRP1 MRP1 (ABCC1) Lanatoside_B_int This compound (Intracellular) Lanatoside_B_ext->Lanatoside_B_int Lanatoside_B_int->Pgp Efflux Lanatoside_B_int->MRP1 Efflux Apoptosis Apoptosis Lanatoside_B_int->Apoptosis Induces PI3K_Akt PI3K/Akt Pathway Survival Cell Survival PI3K_Akt->Survival Promotes ERK1_2 ERK1/2 Pathway ERK1_2->Survival Promotes Survival->Apoptosis Inhibits

Caption: Mechanisms of resistance to this compound.

Troubleshooting_Workflow Start Decreased Sensitivity to this compound (High IC50) Check_Pgp Western Blot for P-gp/MRP1 Expression Start->Check_Pgp Check_Pathways Western Blot for p-Akt & p-ERK Start->Check_Pathways Pgp_High P-gp/MRP1 Overexpressed Check_Pgp->Pgp_High Pathways_Active p-Akt / p-ERK Increased Check_Pathways->Pathways_Active Co_treat_PgpI Co-treat with P-gp Inhibitor (e.g., Verapamil) Pgp_High->Co_treat_PgpI Co_treat_KinaseI Co-treat with PI3K/ERK Inhibitor (e.g., LY294002) Pathways_Active->Co_treat_KinaseI Assess_Sensitivity1 Re-evaluate IC50 Co_treat_PgpI->Assess_Sensitivity1 Assess_Sensitivity2 Re-evaluate IC50 Co_treat_KinaseI->Assess_Sensitivity2

Caption: Experimental workflow for troubleshooting this compound resistance.

Signaling_Pathway_Inhibition Lanatoside_B This compound Apoptosis Apoptosis Lanatoside_B->Apoptosis PI3K_Akt PI3K/Akt Pathway (Activated) Cell_Survival Cell Survival & Resistance PI3K_Akt->Cell_Survival ERK1_2 ERK1/2 Pathway (Activated) ERK1_2->Cell_Survival Cell_Survival->Apoptosis PI3K_I PI3K/Akt Inhibitor PI3K_I->PI3K_Akt ERK_I ERK1/2 Inhibitor ERK_I->ERK1_2

Caption: Overcoming resistance by inhibiting pro-survival signaling pathways.

References

Technical Support Center: Optimizing Lanatoside B Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Lanatoside (B1674450) B in in vitro experiments. It includes frequently asked questions, troubleshooting advice, detailed protocols, and key quantitative data to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is Lanatoside B and what is its primary mechanism of action?

A1: this compound is a cardiac glycoside, a class of naturally occurring compounds derived from the Digitalis lanata plant (woolly foxglove).[1] Its primary mechanism of action is the potent and specific inhibition of the Na+/K+-ATPase pump located in the cell membrane.[1][2] This inhibition leads to an increase in intracellular sodium ion concentration. The elevated sodium, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[3][4] This disruption of ion homeostasis triggers various downstream signaling cascades that can influence processes like cell proliferation, apoptosis, and cell cycle arrest, which are of interest in cancer research.[5][6][7]

Q2: How should I prepare and store a stock solution of this compound?

A2: this compound is soluble in solvents like DMSO, chloroform, and acetone.[8] For cell culture experiments, preparing a high-concentration stock solution in sterile DMSO is the standard practice. This stock can then be serially diluted in culture medium to achieve the desired final concentrations. Store the DMSO stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles and protect it from light.[9]

Q3: What is a good starting concentration range for this compound in in vitro assays?

A3: The optimal concentration of this compound is highly dependent on the cell type and the specific assay. As a starting point for cytotoxicity or proliferation assays, a broad dose-response experiment is recommended. Based on data for structurally similar cardiac glycosides, a typical concentration range is from 1 nM to 10 µM.[7][9] For the related compound Lanatoside C, IC50 values (the concentration that inhibits 50% of cell growth) have been reported in the nanomolar to low micromolar range for various cancer cell lines.[5]

Q4: How long should I incubate cells with this compound?

A4: The required incubation time can vary significantly, from a few hours to 72 hours or more. The duration depends on the biological question being addressed and the endpoint being measured. For cell viability or proliferation assays, typical incubation periods are 24, 48, and 72 hours to observe significant effects.[7][9] Shorter incubation times may be sufficient for studying acute effects on signaling pathways. It is advisable to perform a time-course experiment to determine the optimal exposure duration for your specific experimental model.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No observable effect or unexpectedly low potency. 1. Concentration too low: The concentrations used may be below the effective range for the specific cell line. 2. Incubation time too short: The compound may require a longer duration to exert its biological effects. 3. Compound degradation: The stock solution may have degraded due to improper storage or handling.1. Perform a dose-response experiment with a wider and higher range of concentrations (e.g., 10 nM to 10 µM).[9] 2. Increase the incubation time to 48 or 72 hours.[9] 3. Prepare a fresh stock solution of this compound in DMSO, store it in aliquots at -20°C, and protect it from light.[9]
High cytotoxicity observed even at very low concentrations. 1. Cell line sensitivity: The cell line being used may be exceptionally sensitive to Na+/K+-ATPase inhibition. 2. Incorrect stock concentration: An error may have occurred during the preparation of the stock solution. 3. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.1. Lower the concentration range in your dose-response experiment (e.g., start from picomolar or low nanomolar concentrations). 2. Verify the concentration of the stock solution. If possible, confirm the purity and identity of the compound. 3. Ensure the final DMSO concentration in the culture wells is non-toxic, typically ≤ 0.5%, and include a vehicle control in your experiment.
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent numbers of cells plated per well. 2. Compound precipitation: The compound may not be fully soluble at the tested concentration in the culture medium. 3. Edge effects: Wells on the perimeter of the plate may be subject to evaporation, leading to altered compound concentrations.1. Ensure a homogenous single-cell suspension before plating and use calibrated pipettes for accuracy. 2. Visually inspect the wells for any signs of precipitation after adding the compound. If observed, consider using a lower concentration or a different solvent system if compatible with the cells. 3. To minimize edge effects, avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile PBS or medium.
Compound precipitates in culture medium upon dilution. 1. Poor solubility: this compound has limited solubility in aqueous solutions like culture media. 2. Interaction with media components: Components in the serum or media, such as proteins, may cause the compound to precipitate.[10][11]1. Ensure the intermediate dilutions from the DMSO stock are well-mixed before adding to the final culture wells. Do not exceed a final DMSO concentration of 0.5%. 2. Test the stability of this compound in your specific culture medium over the planned incubation period.[10] If precipitation persists, consider using a serum-free medium for the duration of the treatment, if feasible for your cell line.

Data Presentation

Table 1: this compound (MW: 985.12 g/mol ) Stock Solution Preparation

This table provides the volume of DMSO needed to prepare stock solutions of various concentrations from different starting masses of this compound.

Mass of this compound Volume of DMSO for 1 mM Stock Volume of DMSO for 5 mM Stock Volume of DMSO for 10 mM Stock
1 mg1.015 mL0.203 mL0.102 mL
5 mg5.076 mL1.015 mL0.508 mL
10 mg10.151 mL2.030 mL1.015 mL

Calculations are based on the formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )).[8]

Table 2: Recommended Starting Concentration Ranges for this compound in Cell-Based Assays

The following are suggested concentration ranges for initial screening experiments, based on data from Lanatoside C, a closely related cardiac glycoside.[5] The optimal range should be determined empirically for each cell line.

Cell Line Type Example Cell Line Reported IC50 for Lanatoside C Suggested Starting Range for this compound
Lung CancerA54956.5 nM1 nM - 1 µM
Liver CancerHepG20.24 µM10 nM - 10 µM
Breast CancerMCF-70.40 µM10 nM - 10 µM
Prostate CancerPC-325 - 400 nM1 nM - 1 µM

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol provides a standard method for determining the effect of this compound on cell viability.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium.[7]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of this compound from your DMSO stock solution in complete culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound (and a vehicle-only control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[7][9]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[9]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[7][9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement:

    • Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7][9]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Visualizations

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling pump Na+/K+-ATPase Pump na_in ↑ Intracellular Na+ pump->na_in Leads to ncx Na+/Ca2+ Exchanger (NCX) ca_in ↑ Intracellular Ca2+ ncx->ca_in Leads to pi3k PI3K/AKT/mTOR Pathway apoptosis Apoptosis pi3k->apoptosis Induces cell_cycle G2/M Arrest pi3k->cell_cycle Induces mapk MAPK Pathway mapk->apoptosis Induces mapk->cell_cycle Induces jak_stat JAK-STAT Pathway jak_stat->apoptosis Induces jak_stat->cell_cycle Induces lanatoside This compound lanatoside->pump Inhibits na_in->ncx Alters ca_in->pi3k Modulates ca_in->mapk Modulates ca_in->jak_stat Modulates

Caption: Simplified signaling pathway of this compound.

G start Start: Prepare Cell Suspension seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 prepare_drug Prepare Serial Dilutions of this compound incubate1->prepare_drug treat Treat Cells with Compound (Vehicle Control Included) incubate1->treat prepare_drug->treat incubate2 Incubate 24-72h (Treatment Period) treat->incubate2 add_mtt Add MTT Reagent to Wells incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add DMSO to Solubilize Crystals incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Experimental workflow for an MTT-based cell viability assay.

G start Inconsistent/Unexpected Results Observed check_conc Is the concentration range appropriate? start->check_conc check_time Is the incubation time sufficient? check_conc->check_time Yes adjust_conc Adjust concentration range (Wider or Lower) check_conc->adjust_conc No check_stock Is the stock solution viable? check_time->check_stock Yes adjust_time Increase incubation time (e.g., to 48/72h) check_time->adjust_time No check_cells Are cells healthy and seeded evenly? check_stock->check_cells Yes new_stock Prepare fresh stock solution from powder check_stock->new_stock No optimize_seeding Optimize cell seeding protocol and check for contamination check_cells->optimize_seeding No review Review protocol and repeat experiment check_cells->review Yes adjust_conc->review adjust_time->review new_stock->review optimize_seeding->review

Caption: Troubleshooting logic for inconsistent experimental results.

References

Lanatoside B Degradation and Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lanatoside (B1674450) B. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, testing, and analysis of Lanatoside B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

This compound is a cardiac glycoside, a type of organic compound extracted from the leaves of the Digitalis lanata plant, also known as woolly foxglove. Its primary mechanism of action involves the inhibition of the sodium-potassium ATPase enzyme within cardiac tissues. This action leads to an increase in intracellular calcium ions, which enhances the heart's contractility. Medically, it is used for its cardiotonic properties in treating conditions like heart failure and atrial fibrillation.[][2]

Q2: What are the main degradation pathways for this compound?

This compound is susceptible to degradation through two primary pathways:

  • Hydrolysis: This is a common pathway for cardiac glycosides.[3] On hydrolysis, this compound can yield gitoxin, glucose, and acetic acid.[4] This process can be catalyzed by both acids and bases.[3][5] Alkaline hydrolysis can be used to obtain deacetyl-lanatosides.[5]

  • Enzymatic Degradation: Enzymes naturally present in the Digitalis lanata leaves, such as digilanidase, can cleave the terminal glucose molecule from the lanatoside.[5][6] This enzymatic action converts the primary glycoside (this compound) into a secondary glycoside, acetylgitoxin.[5][6] This is a major consideration during the extraction process, as improper handling can lead to unintended degradation.[5]

Q3: What are the recommended storage conditions for this compound?

To ensure stability and minimize degradation, this compound should be stored under controlled conditions. The recommended storage temperature is +4°C.[7] It is shipped at room temperature but should be transferred to refrigerated conditions upon receipt for long-term stability.[7] Environmental factors such as exposure to adverse temperatures, light, and humidity can reduce its stability.[8][9][10]

Troubleshooting Guide

Problem 1: My this compound reference standard shows multiple peaks on HPLC analysis, even when freshly prepared.

  • Possible Cause: Inherent enzymatic degradation during the manufacturing or extraction process from the plant source. The presence of closely related glycosides in the source material can make purification difficult.[5]

  • Troubleshooting Steps:

    • Verify the certificate of analysis (CoA) for the reference standard to check the purity and identity of specified impurities.

    • Analyze the sample using a high-resolution method, such as LC-MS, to identify the masses of the impurity peaks. This can help confirm if they are known degradation products like acetylgitoxin or gitoxin.

    • If possible, procure a new lot of the reference standard from a reputable supplier and perform the analysis again.

Problem 2: I am observing significant degradation of this compound during my forced degradation study under acidic/basic conditions.

  • Possible Cause: this compound is known to be susceptible to acid and base hydrolysis.[5][11] The glycosidic linkages and the acetyl group are particularly labile.

  • Troubleshooting Steps:

    • Reduce Stress Conditions: If degradation is too rapid (e.g., >20%), reduce the severity of the stress. Instead of refluxing in 0.1 N HCl/NaOH, try performing the study at a lower temperature (e.g., 40°C) or using a lower concentration of acid/alkali (e.g., 0.01 N).[12]

    • Time Course Analysis: Sample at multiple, earlier time points to capture the initial degradation profile before the parent compound is completely consumed.

    • Mass Balance: Ensure that the decrease in the this compound peak corresponds to an increase in degradation product peaks. A stability-indicating method should be able to separate all significant degradants to achieve a mass balance close to 100%.

Problem 3: My stability study results are inconsistent and show variability between batches.

  • Possible Cause: Several factors can contribute to inconsistent stability results, including environmental factors and issues with the analytical method itself.[8][9]

  • Troubleshooting Steps:

    • Review Storage: Confirm that all samples were stored under the exact specified ICH conditions (temperature and humidity) and that the stability chambers are properly calibrated.

    • Assess Analytical Method Robustness: The analytical method may not be robust enough. Perform robustness testing by making small, deliberate changes to method parameters (e.g., pH of mobile phase, column temperature, flow rate) to see if it impacts the results.[13]

    • Check for Excipient Interaction: If it is a formulated product, interactions between this compound and excipients could be a cause. Forced degradation studies can help reveal potential interactions.[14]

Visualizing Degradation and Testing Workflows

The following diagrams illustrate the key degradation pathways and experimental workflows relevant to this compound stability testing.

Caption: Primary degradation pathways of this compound.

Caption: Workflow for a typical forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for subjecting this compound to stress to identify potential degradation products and establish a stability-indicating analytical method, as recommended by ICH guidelines.[14]

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724):water mixture).[12]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8 hours). At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute to the final concentration for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at 60°C for a specified period. At each time point, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for a specified period. Dilute for analysis.

  • Thermal Degradation: Place the solid this compound powder in a controlled temperature oven (e.g., 80°C) for a specified period. At each time point, withdraw a sample, dissolve it in the solvent, and dilute for analysis.

  • Photolytic Degradation: Expose the this compound stock solution and solid powder to a light source that provides combined visible and UV output as specified in ICH guideline Q1B. A control sample should be kept in the dark under the same temperature conditions. Analyze after the specified exposure period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the active ingredient.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Octadecylsilyl (ODS/C18) or Octylsilyl (C8) bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. A typical starting point could be Acetonitrile:Water (e.g., 40:60 v/v). The mobile phase composition should be optimized to achieve adequate separation.[13][15]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: 220 nm.[13][15]

  • Injection Volume: 20 µL.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. Specificity is proven by showing that the peaks of the degradants generated during the forced degradation study do not interfere with the main this compound peak.[16][17]

Data Summary Tables

Table 1: ICH Conditions for Stability Testing

This table summarizes the standard storage conditions for stability studies as per ICH Q1A(R2) guidelines.[18]

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months

RH = Relative Humidity. Intermediate testing is required if significant change occurs during accelerated testing.

Table 2: Typical Conditions for Forced Degradation Studies

This table provides a starting point for the stress conditions used in forced degradation studies.[12][14]

Stress ConditionReagent / ConditionTypical Duration
Acid Hydrolysis 0.1 N - 1 N HCl at RT or elevated temp (40-80°C)2 - 24 hours
Base Hydrolysis 0.1 N - 1 N NaOH at RT or elevated temp (40-80°C)2 - 24 hours
Oxidation 3% - 30% H₂O₂ at Room Temperature2 - 24 hours
Thermal Dry heat (e.g., 80°C) on solid drug substance24 - 72 hours
Photostability Overall illumination ≥ 1.2 million lux hours and integrated near UV energy ≥ 200 watt hours/square meterAs per ICH Q1B

References

Troubleshooting inconsistent results with Lanatoside B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lanatoside (B1674450) B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Lanatoside B in experimental settings and to address common challenges that may lead to inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cardiac glycoside, a natural compound typically extracted from the woolly foxglove plant (Digitalis lanata).[1] Its primary mechanism of action is the inhibition of the Na+/K+ ATPase pump, an enzyme located in the cell membrane.[1] This inhibition leads to an increase in intracellular sodium ion concentration, which in turn increases intracellular calcium levels, enhancing cardiac contractility.[1] In cancer cells, this disruption of ion homeostasis can trigger apoptosis (programmed cell death), cell cycle arrest, and modulation of various signaling pathways.

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored at +4°C for short-term use and desiccated at -20°C for long-term storage. It is important to protect the compound from light.

Q3: How should I prepare a stock solution of this compound for my experiments?

This compound is soluble in solvents such as DMSO, chloroform, dichloromethane, and ethyl acetate. For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution should be stored at -20°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. It is critical to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q4: What are the known signaling pathways affected by this compound and other cardiac glycosides?

Cardiac glycosides, including this compound and the closely related Lanatoside C, have been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival. These include:

  • MAPK pathway[2]

  • Wnt/β-catenin pathway[2]

  • JAK-STAT pathway[2][3]

  • PI3K/AKT/mTOR pathway[2]

  • TNF/IL-17 signaling pathway[4]

  • Induction of ROS-mediated mitochondrial membrane potential transformation[3]

Troubleshooting Guide for Inconsistent Results

Inconsistent results in experiments involving this compound can arise from a variety of factors, from reagent handling to experimental design. This guide provides a structured approach to troubleshooting common issues.

Problem Potential Cause Recommended Solution
No observable effect or low potency 1. Incorrect Concentration: The concentration of this compound may be too low for the specific cell line being used. 2. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. 3. Short Incubation Time: The duration of treatment may not be sufficient to induce a measurable response.1. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 10 µM). 2. Prepare fresh stock solutions and aliquot them to avoid multiple freeze-thaw cycles. Ensure proper storage conditions are maintained. 3. Increase the incubation time (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven distribution of cells across wells. 2. Pipetting Errors: Inaccurate dispensing of this compound or other reagents. 3. Edge Effects: Increased evaporation in the outer wells of a microplate.1. Ensure a homogenous single-cell suspension before plating and mix the cell suspension between plating each row. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS to maintain humidity.
High Cell Death in Vehicle Control 1. High DMSO Concentration: The final concentration of DMSO in the culture medium is toxic to the cells. 2. Cell Line Sensitivity: The cell line used is particularly sensitive to the solvent.1. Ensure the final DMSO concentration does not exceed 0.1%. Prepare a more diluted stock solution if necessary. 2. Perform a dose-response experiment with DMSO alone to determine the tolerance of your cell line.
Unexpected Morphological Changes 1. Compound-Induced Effects: this compound can induce apoptosis and cell cycle arrest, which naturally alter cell morphology. 2. Contamination: Bacterial or fungal contamination in the cell culture.1. Document the morphological changes and correlate them with functional assays for apoptosis and cell cycle. 2. Regularly inspect cultures for signs of contamination and maintain aseptic techniques.

Quantitative Data

Specific IC50 values for this compound are not widely available in the literature. However, studies on a panel of cardiac glycosides from Digitalis lanata have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, with IC50 values generally in the nanomolar range (< 1 µM).[5][6]

For reference, here are the reported IC50 values for the structurally similar Lanatoside C in several cancer cell lines. These values can serve as a starting point for designing dose-response experiments with this compound.

Cell LineCancer TypeIncubation TimeIC50 Value
A549Lung Cancer24 hours56.49 ± 5.3 nM[2]
HepG2Liver Cancer24 hours0.238 ± 0.16 µM[2]
MCF-7Breast Cancer24 hours0.4 ± 0.1 µM[2]
HuCCT-1CholangiocarcinomaNot Specified~0.172 µM
TFK-1CholangiocarcinomaNot Specified~0.103 µM

Note: IC50 values are highly dependent on the cell line, assay method, and experimental conditions. It is essential to determine the IC50 for your specific system.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental setups.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations (and a vehicle control) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the determined incubation time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways.

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., antibodies against proteins in the PI3K/AKT or MAPK pathways) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathway of Cardiac Glycosides

Cardiac_Glycoside_Signaling LanatosideB This compound NaK_ATPase Na+/K+ ATPase LanatosideB->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Leads to Signaling_Pathways Downstream Signaling (MAPK, PI3K/AKT, etc.) Ca_in->Signaling_Pathways Activates Cellular_Effects Cellular Effects (Apoptosis, Cell Cycle Arrest) Signaling_Pathways->Cellular_Effects Induces

Caption: Mechanism of this compound inducing cellular effects.

Experimental Workflow for Investigating this compound

LanatosideB_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Dose_Response Dose-Response Study (MTT Assay) Stock_Solution->Dose_Response Cell_Culture Culture and Seed Cells Cell_Culture->Dose_Response IC50_Calc Calculate IC50 Dose_Response->IC50_Calc Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Western_Blot Western Blot Protein_Expression Analyze Protein Expression Western_Blot->Protein_Expression IC50_Calc->Apoptosis_Assay IC50_Calc->Western_Blot

Caption: A typical experimental workflow for studying this compound.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Inconsistent Results Check_Reagents Check Reagent Stability and Preparation Start->Check_Reagents Check_Cells Verify Cell Health and Seeding Density Start->Check_Cells Check_Protocol Review Experimental Protocol (Concentration, Incubation) Start->Check_Protocol Optimize Optimize Protocol Check_Reagents->Optimize Check_Cells->Optimize Check_Protocol->Optimize Resolved Results Consistent Optimize->Resolved

Caption: A logical flow for troubleshooting inconsistent results.

References

Technical Support Center: Managing Lanatoside B Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing Lanatoside (B1674450) B toxicity in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Q1: We are observing unexpected mortality in our animal cohort at what we believed to be sub-toxic doses of Lanatoside B. What could be the cause?

A1: Unexpected mortality can stem from several factors. This compound, like other cardiac glycosides, has a narrow therapeutic index, meaning the difference between therapeutic and toxic doses is small[1]. Factors that can increase sensitivity to cardiac glycoside toxicity include:

  • Electrolyte Imbalances: Hypokalemia (low potassium) increases the cardiotoxicity of digitalis-like compounds[2]. Ensure that the diet and health status of your animals support normal electrolyte levels.

  • Renal Impairment: Reduced kidney function can decrease the clearance of this compound, leading to accumulation and toxicity[2].

  • Drug Interactions: Concurrent administration of drugs such as diuretics (which can cause potassium depletion), beta-blockers, or calcium channel blockers can potentiate the toxic effects of cardiac glycosides[2][3].

Troubleshooting Steps:

  • Review your dosing calculations and preparation methods to rule out errors.

  • Assess the electrolyte status of your animals, particularly serum potassium levels.

  • Evaluate the renal function of the animals if possible.

  • Carefully review all other substances being administered to the animals for potential interactions.

  • Consider conducting a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions.

Q2: Our experimental results with this compound are inconsistent across different batches of animals. How can we improve reproducibility?

A2: Inconsistent results are a common challenge in in vivo studies. For cardiac glycosides, several variables can influence the outcome:

  • Animal Strain and Age: Different strains of mice and rats can have varying sensitivities to drugs. Age can also be a factor, with very young or old animals potentially being more susceptible[4].

  • Animal Health Status: Underlying health issues, even if subclinical, can affect drug metabolism and response.

  • Experimental Conditions: Factors such as stress from handling, anesthesia protocols, and even ambient temperature can influence cardiovascular parameters and drug toxicity[5].

Troubleshooting Steps:

  • Ensure you are using a consistent animal supplier, strain, sex, and age range for all your experiments.

  • Implement a thorough health screening for all animals before they are enrolled in a study.

  • Standardize all experimental procedures, including handling, dosing times, and environmental conditions.

  • Acclimatize animals to the experimental procedures, such as handling and restraint, to minimize stress.

Q3: We have an animal showing clear signs of this compound toxicity (lethargy, arrhythmias). What is the appropriate course of action?

A3: Immediate intervention is crucial. The primary steps are to stop further administration of this compound and provide supportive care[6].

  • Cease Dosing: Immediately stop any further administration of this compound to the affected animal.

  • Supportive Care: Provide intravenous fluids to aid in the excretion of the drug and support kidney function[6]. Maintain a quiet and calm environment to avoid additional stress on the heart[3].

  • Monitor Vital Signs: Continuously monitor heart rate and rhythm using electrocardiography (ECG) if available. Also, monitor for changes in respiration and body temperature[7].

  • Antidotal Therapy: In cases of severe, life-threatening arrhythmias, the use of digoxin-specific Fab fragments (e.g., Digibind) should be considered. These antibody fragments have been shown to be effective in treating lanatoside C intoxication and are expected to be effective for this compound due to cross-reactivity[8].

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound? this compound is a cardiac glycoside that inhibits the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac muscle cells[9]. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels. The elevated calcium enhances the force of myocardial contraction[9].

What are the common signs of this compound toxicity in animals? The signs of cardiac glycoside toxicity can be categorized as cardiac and non-cardiac:

  • Cardiac: Arrhythmias (such as various degrees of atrioventricular block and premature ventricular contractions), bradycardia (slow heart rate), or tachycardia (fast heart rate)[6].

  • Non-Cardiac: Gastrointestinal issues like nausea, vomiting, and diarrhea, as well as neurological signs such as lethargy, weakness, and in severe cases, seizures[3][10].

How should this compound be handled and prepared for animal studies? this compound is classified as toxic if swallowed or inhaled[11]. Therefore, appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection if creating aerosols, should be worn. For oral administration, this compound can be dissolved in a suitable vehicle and administered via gavage. For intravenous administration, it should be dissolved in a sterile, isotonic solution.

Is there an antidote for this compound toxicity? Yes, digoxin-specific antibody fragments (Fab) are considered the primary antidote for severe cardiac glycoside toxicity. These antibodies bind to the glycoside molecules, neutralizing them and allowing for their excretion. Studies have shown their effectiveness in treating lanatoside C poisoning, and due to structural similarities, they are expected to be effective against this compound as well[8].

Quantitative Data

ParameterSpeciesRoute of AdministrationValueReference
Lowest Published Lethal Dose (LDLo)Guinea PigIntravenous2.9 mg/kg[4]
GHS ClassificationN/AOralToxic if swallowed[11]
GHS ClassificationN/AInhalationToxic if inhaled[11]

Experimental Protocols

Protocol for a Typical In Vivo Study with this compound in Rats

1. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male or Female (be consistent within a study)

  • Weight: 250-300g

  • Acclimation: Allow at least one week for acclimatization to the facility.

2. This compound Preparation and Administration:

  • Vehicle: Sterile saline (0.9% NaCl)

  • Preparation: Prepare a stock solution of this compound in the vehicle. The concentration should be calculated based on the desired dose and the average weight of the animals.

  • Administration Route: Intravenous (IV) via the tail vein or oral gavage.

  • Dose: To be determined by a pilot dose-range finding study. Start with low doses and gradually increase to identify the desired effect and the onset of toxicity.

3. Monitoring for Toxicity:

  • Clinical Signs: Observe animals continuously for the first few hours after dosing and then at regular intervals for signs of toxicity, including changes in activity level (lethargy), posture, respiration, and any signs of gastrointestinal distress (diarrhea, changes in fecal output)[12].

  • Electrocardiogram (ECG) Monitoring:

    • Anesthetize the rat (e.g., with isoflurane (B1672236) or a combination of ketamine/xylazine).

    • Place the animal on a heated pad to maintain body temperature.

    • Attach ECG electrodes to the limbs in a standard lead II configuration[7].

    • Record a baseline ECG before this compound administration.

    • After administration, record the ECG continuously or at frequent intervals (e.g., every 15-30 minutes) to monitor for changes in heart rate, PR interval, QRS duration, and the appearance of arrhythmias[13].

4. Management of Overdose:

  • Immediately cease administration of this compound.

  • Administer supportive care, including IV fluids.

  • If severe bradycardia is observed, administration of atropine (B194438) may be considered[6].

  • For life-threatening arrhythmias, administer digoxin-specific Fab fragments intravenously. The dose should be calculated based on the estimated amount of this compound administered.

Visualizations

Signaling Pathway of this compound Toxicity

Lanatoside_B_Toxicity_Pathway cluster_cell Cardiomyocyte cluster_effects Cellular Effects NaK_ATPase Na+/K+-ATPase Na_Ca_Exchanger Na+/Ca2+ Exchanger NaK_ATPase->Na_Ca_Exchanger ↑ Intracellular Na+ SR Sarcoplasmic Reticulum (SR) Na_Ca_Exchanger->SR ↑ Intracellular Ca2+ Myofilaments Myofilaments SR->Myofilaments Ca2+ Release Toxic Toxic Effect: Arrhythmias SR->Toxic Therapeutic Therapeutic Effect: Increased Contractility Myofilaments->Therapeutic Lanatoside_B This compound Lanatoside_B->NaK_ATPase Inhibition

Caption: Signaling pathway of this compound leading to therapeutic and toxic effects.

Experimental Workflow for an In Vivo this compound Study

Experimental_Workflow start Start acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization baseline Baseline Measurements (Weight, ECG) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization dosing This compound or Vehicle Administration randomization->dosing monitoring Toxicity Monitoring (Clinical Signs, ECG) dosing->monitoring endpoint Endpoint Data Collection (e.g., Cardiac Function) monitoring->endpoint euthanasia Euthanasia and Tissue Collection endpoint->euthanasia data_analysis Data Analysis euthanasia->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for an in vivo study with this compound.

Troubleshooting Decision Tree for this compound Experiments

Troubleshooting_Tree issue Unexpected Animal Mortality or Severe Toxicity? check_dose Verify Dosing Calculation and Preparation issue->check_dose Yes no_issue Continue with Protocol with Close Monitoring issue->no_issue No error_found Correct Dosing Protocol and Repeat Experiment check_dose->error_found Error Found no_error Assess Animal Health (Electrolytes, Renal Function) check_dose->no_error No Error health_issue Address Health Issue and Re-evaluate Protocol no_error->health_issue Health Issue Identified no_health_issue Consider Dose Reduction or Different Animal Model no_error->no_health_issue No Obvious Health Issue

References

Lanatoside B interference with assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Lanatoside (B1674450) B in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Lanatoside B and what are its key chemical properties?

This compound is a cardiac glycoside derived from the plant Digitalis lanata.[1][2] Its chemical formula is C49H76O20, and it has a molecular weight of 985.12 g/mol .[2][3][4] Key properties include:

  • Structure: It possesses a complex structure with a steroid nucleus, multiple hydroxyl groups, and a sugar moiety.[1]

  • Solubility: this compound is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. It is insoluble in water.[4][5]

  • Mechanism of Action: Its primary biological activity is the inhibition of the Na+/K+ ATPase enzyme.[1][2][4]

Q2: My experimental results are inconsistent when using this compound. What could be the cause?

Inconsistent results when working with small molecules like this compound can arise from several factors. One primary reason could be the compound's poor solubility in aqueous assay buffers, leading to variable effective concentrations. Another possibility is that this compound may act as a promiscuous inhibitor through mechanisms like aggregation, especially at higher concentrations.[6] It is also crucial to investigate potential interference with your specific assay's detection method.[6]

Q3: Could this compound be a non-specific inhibitor in my enzymatic assay?

Yes, like many small molecules, this compound has the potential to be a non-specific inhibitor. A common mechanism for non-specific inhibition is the formation of compound aggregates that sequester the enzyme.[6] A key indicator of this can be a steep dose-response curve. To test for aggregation-based inhibition, you can perform your assay in the presence of a non-ionic detergent, such as Triton X-100.[6] A significant reduction in inhibition in the presence of the detergent suggests that aggregation is the likely cause.

Q4: Is it possible for this compound to interfere with my assay's detection system?

Yes, small molecules can interfere with assay detection systems. For instance, if you are using a fluorescence-based assay, this compound might quench the fluorescence of your reporter molecule. In absorbance-based assays, the compound itself might absorb light at the detection wavelength. To investigate this, you should run control experiments with this compound in the assay buffer without the enzyme or other biological components to see if it directly affects the signal.[6]

Q5: My assay buffer contains Dithiothreitol (DTT). Could this compound be reacting with it?

While this compound's structure doesn't immediately suggest a high likelihood of reacting with thiols, it is a potential source of interference for any small molecule.[6] To rule this out, you can perform your assay with and without DTT in the buffer and compare the results. A significant shift in the IC50 value of this compound would indicate a reaction with the thiol-containing reagent.[6][7]

Troubleshooting Guides

Issue 1: Unexpectedly high readings in a competitive immunoassay for other cardiac glycosides (e.g., Digoxin).
  • Potential Cause: Cross-reactivity of the antibody used in the immunoassay with this compound due to structural similarities with the target analyte. Studies have shown that other cardiac glycosides can interfere with immunoassays for digoxin (B3395198) and digitoxin, leading to falsely elevated results.[8][9][10]

  • Troubleshooting Steps:

    • Run a this compound-only control: Prepare a sample containing only this compound in the assay buffer and measure the signal. This will determine if this compound itself generates a signal in the absence of the target analyte.

    • Perform a spike-and-recovery experiment: Add a known amount of this compound to a sample with a known concentration of the target analyte. If the measured concentration is significantly higher than expected, it confirms interference.

    • Use an orthogonal assay: Validate your findings using a different analytical method that does not rely on antibody-based detection, such as High-Performance Liquid Chromatography (HPLC).[11]

Hypothetical Data for Troubleshooting Immunoassay Interference
Sample DescriptionExpected Digoxin Conc. (ng/mL)Observed Digoxin Conc. (ng/mL)% Recovery
Digoxin Standard2.02.1105%
This compound Only (10 µM)0.01.5N/A
Digoxin Standard + this compound (10 µM)2.03.4170%

Experimental Protocols

Protocol 1: Detergent Assay for Compound Aggregation

This protocol helps determine if the observed inhibition by this compound is due to the formation of aggregates.

  • Prepare Assay Buffers: Create two sets of your standard assay buffer: one with and one without 0.01% (v/v) Triton X-100.

  • Prepare this compound Dilutions: Prepare serial dilutions of this compound in both the detergent-containing and detergent-free buffers.

  • Set up Assay: Run your enzymatic assay in parallel using both buffer conditions.

  • Pre-incubation: Add the enzyme to each reaction and pre-incubate with the different concentrations of this compound for 15 minutes.

  • Initiate Reaction: Start the reaction by adding the substrate.

  • Measure and Analyze: Measure the reaction rate and calculate the IC50 values for this compound in the presence and absence of Triton X-100. A significant increase in the IC50 value with Triton X-100 suggests aggregation-based inhibition.[6]

Protocol 2: Assay for Thiol Reactivity

This protocol is designed to assess if this compound reacts with thiol-containing reagents in your assay buffer.

  • Prepare Assay Buffers: Prepare two versions of your assay buffer: one containing your standard concentration of DTT (or another thiol reagent) and one without.

  • Prepare this compound Dilutions: Create serial dilutions of this compound in both buffer systems.

  • Set up Assay: Perform your standard enzymatic assay in parallel with both buffer conditions.

  • Pre-incubation: Add the enzyme and pre-incubate with the various concentrations of this compound for 30 minutes in their respective buffers.

  • Initiate Reaction: Add the substrate to start the reaction.

  • Measure and Analyze: Determine the reaction rates and calculate the IC50 values. A significant difference in the IC50 values between the two conditions points towards thiol reactivity.[6][7]

Visualizations

G cluster_0 Troubleshooting Workflow for Suspected this compound Interference A Inconsistent or Unexpected Assay Results with this compound B Is the assay an immunoassay for another cardiac glycoside? A->B C Is it an enzymatic assay? A->C B->C No D Run this compound-only control and spike-and-recovery. B->D Yes H Perform Detergent Assay (e.g., with Triton X-100). C->H I Perform Thiol Reactivity Assay (with/without DTT). C->I J Check for Signal Interference (absorbance/fluorescence). C->J E Interference Confirmed D->E Interference observed F No Interference D->F No interference observed G Use Orthogonal Method (e.g., HPLC) for quantification. E->G K IC50 shifts significantly with detergent? H->K L IC50 shifts significantly without DTT? I->L M This compound affects signal in absence of enzyme? J->M N Likely Aggregation-based Inhibition K->N Yes Q Proceed with caution and validate with other methods. K->Q No O Likely Thiol Reactivity L->O Yes L->Q No P Direct Signal Interference M->P Yes M->Q No

Caption: A logical workflow for troubleshooting assay interference caused by this compound.

G cluster_1 Experimental Workflow for Detergent Assay A Prepare Assay Buffers: - Standard Buffer - Buffer + 0.01% Triton X-100 B Prepare Serial Dilutions of This compound in both buffers A->B C Set up parallel assays with both buffer conditions B->C D Add enzyme and pre-incubate with this compound C->D E Initiate reaction with substrate D->E F Measure reaction rates E->F G Calculate and Compare IC50 values F->G H Significant IC50 shift with Triton X-100? G->H I Conclusion: Aggregation is likely the cause of inhibition. H->I Yes J Conclusion: Aggregation is not the primary cause of inhibition. H->J No

Caption: A step-by-step experimental workflow for identifying aggregation-based inhibition.

References

Technical Support Center: Enhancing Lanatoside B Cellular Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lanatoside (B1674450) B research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the delivery of Lanatoside B to cells in their experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a cardiac glycoside, a type of organic compound derived from the plant Digitalis lanata (woolly foxglove).[1][2] Like other cardiac glycosides, its primary mode of action is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) enzyme pump located in the cell membrane.[1][2][3][4] This inhibition leads to an increase in intracellular sodium concentration, which in turn increases intracellular calcium levels via the sodium-calcium exchanger.[2][5] This alteration in ion homeostasis is key to its cardiotonic effects and is also implicated in its potential anticancer activities.[2][5] Recent studies on similar cardiac glycosides, like Lanatoside C, have shown they can induce apoptosis, cause cell cycle arrest, and modulate multiple signaling pathways involved in cancer cell proliferation, including MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR.[6][7][8]

2. What are the primary challenges in delivering this compound to cells?

Researchers may face several challenges when working with this compound in cell-based assays:

  • Poor Aqueous Solubility: this compound is a complex organic molecule with limited solubility in aqueous solutions like cell culture media. This can lead to precipitation and inconsistent effective concentrations.[9]

  • Low Membrane Permeability: The structure of this compound may not be optimal for passive diffusion across the lipid bilayer of the cell membrane, potentially limiting its intracellular concentration.[10]

  • Efflux Pump Activity: Cells can actively transport compounds out via efflux pumps like P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family.[11][12] If this compound is a substrate for these pumps, its intracellular accumulation can be significantly reduced.[13][14]

  • Narrow Therapeutic Index: Cardiac glycosides are known for having a narrow therapeutic index, meaning the dose that causes toxicity is not far from the therapeutic dose.[2] This requires careful concentration optimization to avoid off-target effects and cytotoxicity.[15]

3. How should I dissolve this compound for in vitro experiments?

Proper solubilization is critical for obtaining reproducible results. This compound is soluble in organic solvents such as DMSO, acetone, chloroform, and ethyl acetate.[9] For cell culture experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent.

It is recommended to first prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.[16] This stock solution should be stored at -20°C. For experiments, the stock can be serially diluted in complete cell culture medium to the final desired concentrations. It is crucial to maintain a very low final concentration of DMSO in the culture (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[17] Always include a vehicle control (media with the same final DMSO concentration) in your experimental design.

4. What strategies can be used to improve this compound delivery to cells?

If you suspect poor cellular uptake is limiting the efficacy of this compound in your experiments, several strategies can be explored:

  • Use of Permeation Enhancers: These are chemical agents that transiently alter the permeability of the cell membrane, facilitating drug transport.[10][18] They can work by interacting with the lipid bilayer or tight junctions.[10][19] While effective, it's essential to test for any inherent toxicity of the enhancer itself.[20]

  • Inhibition of Efflux Pumps: If this compound is being actively removed from the cell by transporters like P-glycoprotein, co-administration with a known P-gp inhibitor (e.g., Verapamil, Cyclosporin A) could increase its intracellular accumulation and efficacy.[14]

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles can overcome several delivery barriers.[][22] Nanocarriers like liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can improve the solubility of hydrophobic drugs, protect them from degradation, and facilitate cellular uptake.[][23][24] Surface modification of nanoparticles can also be used for targeted delivery.[22][24]

Data & Protocols

Data Presentation
Table 1: Solubility of this compound and Related Compounds
CompoundSolventSolubility NotesReference
This compound DMSO, Acetone, Chloroform, Dichloromethane, Ethyl AcetateSoluble.[9]
Lanatoside C DMSOA stock solution of 10 mM in 100% DMSO is recommended.[16]
Lanatoside C 10% DMSO + 90% (20% SBE-β-CD in saline)Soluble up to ≥ 2.08 mg/mL.[25]
Lanatoside C 10% DMSO + 90% corn oilSoluble up to ≥ 2.08 mg/mL.[25]
Table 2: Reported IC₅₀ Values for Lanatoside C in Human Cancer Cell Lines (24-hour treatment)

Note: Specific IC₅₀ data for this compound is limited in publicly available literature. The data for the structurally similar Lanatoside C is provided for reference and as a starting point for concentration range finding.

Cell LineCancer TypeIC₅₀ ValueReference
A549Lung Cancer56.49 ± 5.3 nM[6][8]
HepG2Liver Cancer0.238 ± 0.16 µM[6][8]
MCF-7Breast Cancer0.4 ± 0.1 µM[6][8]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock, for example, 10 mM.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication may aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: General Protocol for Determining IC₅₀ using MTT Assay
  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, prepare serial dilutions of your this compound stock solution in complete culture medium. Remove the old medium from the cells and add the medium containing various concentrations of this compound. Include a "cells only" control (no treatment) and a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions).

  • Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well according to the manufacturer's instructions and incubate for 2-4 hours until formazan (B1609692) crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the concentration and use a non-linear regression to determine the IC₅₀ value.

Troubleshooting Guide

Issue 1: I am not observing the expected biological effect of this compound.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: The effective concentration of this compound is highly cell-line dependent. Perform a dose-response experiment across a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal working concentration for your specific cell line.[6][8]

  • Possible Cause 2: Poor Solubility or Precipitation.

    • Solution: Prepare fresh dilutions from your DMSO stock solution for each experiment.[17] When diluting in aqueous media, vortex immediately and thoroughly. Visually inspect the final dilutions under a microscope for any signs of precipitation. If precipitation occurs, consider lowering the final concentration or exploring alternative solubilization strategies as listed in Table 1.

  • Possible Cause 3: Compound Degradation.

    • Solution: Store the stock solution in small, single-use aliquots at -20°C and protect it from light to prevent degradation from repeated freeze-thaw cycles and light exposure.

  • Possible Cause 4: High Efflux Pump Activity.

    • Solution: The target cells may be expressing high levels of efflux pumps like P-gp, which actively remove the compound.[11] Try co-incubating this compound with a known P-gp inhibitor and see if this potentiates the biological effect.

Issue 2: There is high variability in results between my experimental replicates.

  • Possible Cause 1: Inconsistent Cell Seeding or Health.

    • Solution: Ensure a uniform, single-cell suspension before seeding. Always check cell viability and morphology before starting an experiment. Avoid using cells that are over-confluent or have been passaged too many times.[17]

  • Possible Cause 2: Inaccurate Pipetting.

    • Solution: Use calibrated pipettes and be meticulous with your technique, especially when performing serial dilutions of the compound.[17]

  • Possible Cause 3: Edge Effects in Multi-Well Plates.

    • Solution: To minimize evaporation and temperature gradients that can cause edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile media or phosphate-buffered saline (PBS) to maintain humidity.[17]

Issue 3: I am observing excessive cytotoxicity or unexpected off-target effects.

  • Possible Cause 1: Concentration is Too High.

    • Solution: Cardiac glycosides have a narrow therapeutic window.[2] The observed toxicity may be a non-specific effect due to an overly high concentration. Reduce the concentration and perform a careful dose-response analysis to find a window where the desired effect is observed without excessive cell death.

  • Possible Cause 2: High DMSO Concentration.

    • Solution: Ensure the final concentration of the DMSO vehicle in your cell culture medium is below cytotoxic levels, which is typically ≤ 0.1%. Always include a vehicle control to confirm that the solvent is not contributing to cell death.[17]

  • Possible Cause 3: Contamination.

    • Solution: Use sterile techniques throughout your experimental setup. Regularly check your cell cultures and reagents for any signs of microbial contamination.[17]

Visualizations

LanatosideB_Mechanism This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cell Intracellular Space pump Na+/K+-ATPase Pump Na_in ↑ Intracellular Na⁺ pump->Na_in Reduced Na⁺ Efflux exchanger Na+/Ca²⁺ Exchanger Ca_in ↑ Intracellular Ca²⁺ exchanger->Ca_in Reduced Ca²⁺ Efflux Na_in->exchanger Reduces Gradient for Na⁺ entry Pathways Modulation of Signaling Pathways (MAPK, PI3K/AKT, etc.) Ca_in->Pathways Apoptosis Apoptosis Pathways->Apoptosis LanB This compound LanB->pump Inhibits

Caption: Mechanism of this compound leading to apoptosis.

Delivery_Workflow Workflow for Evaluating Delivery Enhancement cluster_testing In Vitro Testing start Start: Low Efficacy of This compound Observed hypothesis Hypothesize Poor Cellular Delivery start->hypothesis strategy Select Enhancement Strategy (e.g., Nanoparticle, P-gp Inhibitor) hypothesis->strategy formulate Formulate this compound with Delivery Vehicle strategy->formulate test Test: Enhanced this compound formulate->test control Control: This compound Alone assay Perform Cellular Assay (e.g., MTT, Western Blot) control->assay test->assay analyze Analyze & Compare Results assay->analyze success Success: Efficacy Improved analyze->success Yes fail Failure: No Improvement analyze->fail No reassess Re-evaluate Hypothesis or Change Strategy fail->reassess reassess->strategy

Caption: Experimental workflow for improving drug delivery.

Delivery_Barriers Overcoming Cellular Delivery Barriers cluster_solutions Enhancement Strategies cluster_barriers Cellular Barriers Nano Nanoparticle Formulation Membrane Low Membrane Permeability Nano->Membrane Facilitates Uptake (Endocytosis) Solubility Poor Aqueous Solubility Nano->Solubility Improves PgpI P-gp Inhibitor Efflux P-glycoprotein Efflux PgpI->Efflux Blocks PE Permeation Enhancer PE->Membrane Increases Target Intracellular Target Membrane->Target Limits Entry Efflux->Target Reduces Accumulation Solubility->Membrane Reduces Availability

Caption: Relationship between delivery barriers and solutions.

References

Accounting for the narrow therapeutic index of Lanatoside B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lanatoside B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this narrow therapeutic index compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it have a narrow therapeutic index?

This compound is a cardiac glycoside derived from the plant Digitalis lanata.[1] Its primary mechanism of action is the inhibition of the Na+/K+ ATPase enzyme, a crucial protein pump found in the cell membrane of cardiac muscle cells.[2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, resulting in enhanced cardiac contractility.

The narrow therapeutic index of this compound means that the difference between a therapeutic dose and a toxic dose is very small. This is primarily due to its potent and systemic effects on the Na+/K+ ATPase. At therapeutic concentrations, the effect is largely localized to the heart. However, a small increase in concentration can lead to systemic inhibition of Na+/K+ ATPase in other tissues, such as the nervous system and skeletal muscle, causing a range of toxic side effects.

Q2: What are the common challenges encountered when working with this compound in in vitro experiments?

Researchers may encounter several challenges, including:

  • Determining the optimal concentration: Due to its narrow therapeutic index, finding a concentration that elicits the desired biological effect without causing widespread cytotoxicity can be challenging.

  • Vehicle toxicity: this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO can be toxic to cells, confounding experimental results.

  • Compound stability and solubility: this compound may degrade or precipitate in certain experimental buffers or with improper storage, leading to inconsistent results.

  • High variability between replicates: This can arise from inconsistent cell seeding, pipetting errors, or "edge effects" in multi-well plates.[3]

  • Lot-to-lot variability: Different batches of this compound may have slight variations in purity or activity, affecting experimental reproducibility.[4][5]

Q3: What are the known signaling pathways affected by this compound?

Beyond its primary target, the Na+/K+ ATPase, this compound and other cardiac glycosides have been shown to modulate several downstream signaling pathways, including:

  • Src kinase activation: Inhibition of Na+/K+ ATPase can lead to the activation of the non-receptor tyrosine kinase Src.[6][7]

  • Epidermal Growth Factor Receptor (EGFR) transactivation: Activated Src can then transactivate the EGFR.[6][8]

  • Ras/Raf/MAPK pathway: Downstream of EGFR, this pathway can be activated, influencing cell proliferation and survival.[8]

  • PI3K/Akt/mTOR pathway: This critical survival pathway can also be modulated by cardiac glycoside signaling.

  • Reactive Oxygen Species (ROS) generation: this compound can induce the production of ROS, leading to oxidative stress and potentially apoptosis.[9]

  • STAT3 signaling: Studies on the related compound Lanatoside C have shown inhibition of STAT3, a key transcription factor involved in cell survival and proliferation.[1][9]

Troubleshooting Guides

Problem 1: High Variability in Cytotoxicity/Viability Assays
Potential Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between plating each set of wells.
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique.
Edge Effects Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.[3]
Compound Precipitation Visually inspect wells for precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system (while keeping the final solvent concentration low and consistent across all wells).
Problem 2: No Observable Effect at Tested Concentrations
Potential Cause Troubleshooting Steps
Concentration Too Low The IC50 value can vary significantly between cell lines. Perform a wider dose-response experiment (e.g., from nanomolar to micromolar concentrations).
Incubation Time Too Short The effects of this compound may be time-dependent. Extend the incubation period (e.g., 48 or 72 hours) and perform a time-course experiment.
Compound Degradation Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or lower, protected from light and repeated freeze-thaw cycles.
Cell Line Insensitivity The target cell line may lack the specific isoform of Na+/K+ ATPase that this compound inhibits with high affinity. Consider using a different cell line with known sensitivity to cardiac glycosides.
Problem 3: Significant Cytotoxicity in Vehicle (DMSO) Control
Potential Cause Troubleshooting Steps
DMSO Concentration Too High Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. Prepare a lower concentration stock solution of this compound if necessary.
High Cell Line Sensitivity to DMSO Perform a dose-response experiment with DMSO alone to determine the tolerance of your specific cell line.

Experimental Protocols

Protocol 1: In Vitro Na+/K+ ATPase Inhibition Assay

This protocol is adapted from a general guide for cardiac glycosides.[10]

Objective: To determine the inhibitory effect of this compound on Na+/K+ ATPase activity.

Materials:

  • Purified Na+/K+ ATPase enzyme

  • Reaction Buffer: NaCl, KCl, MgCl2, and ATP in a suitable buffer (e.g., Tris-HCl)

  • This compound stock solution

  • Malachite Green reagent for phosphate (B84403) detection

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction buffer with appropriate concentrations of NaCl, KCl, MgCl2, and ATP.

  • Add the purified Na+/K+ ATPase enzyme to the buffer.

  • Incubate the enzyme with varying concentrations of this compound.

  • Initiate the reaction by adding ATP.

  • Incubate for a defined period at a controlled temperature.

  • Stop the reaction (e.g., by adding sodium dodecyl sulfate).

  • Quantify the amount of inorganic phosphate (Pi) released using a colorimetric method like the Malachite Green assay.[10]

  • Run a parallel experiment in the absence of KCl to measure the Na+/K+-independent ATPase activity and subtract this from the total activity.

Protocol 2: Intracellular Calcium Measurement Assay

This protocol is a general guide for measuring changes in intracellular calcium.[10][11][12][13]

Objective: To measure the increase in intracellular calcium concentration in response to this compound treatment.

Materials:

  • Cardiomyocytes or a suitable cardiac cell line (e.g., H9c2)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)[10]

  • This compound stock solution

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader or microscope

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Load the cells with a fluorescent calcium indicator dye according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Acquire a baseline fluorescence reading.

  • Add varying concentrations of this compound to the wells.

  • Monitor the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Quantify the change in fluorescence intensity and plot it against the this compound concentration to determine the dose-response relationship.

Data Presentation

Table 1: Reported IC50 Values for Lanatoside C in Various Human Cancer Cell Lines (24-hour treatment)

Note: Data for the closely related compound Lanatoside C is provided as a reference for designing initial dose-response experiments for this compound.

Cell LineCancer TypeIC50 (µM)
HuCCT-1Cholangiocarcinoma0.1720
TFK-1Cholangiocarcinoma0.1034

Data extracted from a study on Lanatoside C.[1]

Visualizations

LanatosideB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound NaK_ATPase Na+/K+ ATPase This compound->NaK_ATPase Inhibition STAT3 STAT3 This compound->STAT3 Inhibition (reported for Lanatoside C) Src Src NaK_ATPase->Src Activation ROS ROS NaK_ATPase->ROS Generation Ca_increase ↑ Intracellular Ca2+ NaK_ATPase->Ca_increase Leads to EGFR EGFR Ras_Raf_MAPK Ras/Raf/MAPK Pathway EGFR->Ras_Raf_MAPK Activation PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activation Src->EGFR Transactivation Gene_Expression Altered Gene Expression Ras_Raf_MAPK->Gene_Expression PI3K_Akt->Gene_Expression ROS->Gene_Expression Ca_increase->Gene_Expression STAT3->Gene_Expression

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo / In Vivo Studies cluster_pkpd Pharmacokinetics/Pharmacodynamics NaK_Assay Na+/K+-ATPase Inhibition Assay Ca_Assay Intracellular Ca2+ Measurement NaK_Assay->Ca_Assay Confirm Cellular Activity Cyto_Assay Cytotoxicity/Viability Assay Ca_Assay->Cyto_Assay Assess Therapeutic Window ExVivo Isolated Heart Perfusion Cyto_Assay->ExVivo Assess Tissue-Level Effects InVivo Animal Model of Heart Failure ExVivo->InVivo Evaluate in Physiological System PKPD PK/PD Modeling InVivo->PKPD Characterize Exposure & Response

Caption: Preclinical experimental workflow for this compound.

References

Lanatoside B batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the batch-to-batch variability of Lanatoside B. Our goal is to help you achieve consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cardiac glycoside, a class of naturally derived organic compounds.[1] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase enzyme, also known as the sodium-potassium pump.[1] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium. This disruption of ion homeostasis is central to its biological effects.

Q2: Why is batch-to-batch variability a concern with this compound?

This compound is a natural product isolated from the leaves of Digitalis lanata (woolly foxglove).[1] As with many natural products, its purity and impurity profile can vary between production batches. This variability can arise from differences in the plant source material, extraction, and purification processes.[2][3] Such inconsistencies can significantly impact experimental results, leading to issues with reproducibility.

Q3: What are the typical purity specifications for commercially available this compound?

Purity specifications for this compound can vary among suppliers. It is common to find products with a specified purity of ≥85% by HPLC, while other suppliers may offer higher purity grades of >98%.[4][5] It is crucial to review the Certificate of Analysis (CoA) for each specific lot to understand its purity and impurity profile.

Q4: How should I store this compound to ensure its stability?

This compound is typically supplied as a powder and should be stored at +4°C for long-term stability.[6] For preparing stock solutions, it is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5] It is recommended to prepare fresh solutions for experiments or store aliquoted stock solutions at -20°C to minimize degradation.

Q5: What are the known signaling pathways affected by this compound and other cardiac glycosides?

Beyond its primary effect on the Na+/K+-ATPase, cardiac glycosides are known to modulate several intracellular signaling pathways. These include the Ras-Raf-MAPK/ERK and the PI3K/AKT/mTOR signaling cascades.[7][8][9] The modulation of these pathways contributes to the diverse biological activities of cardiac glycosides, including their potential anti-cancer effects.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays (e.g., cytotoxicity, proliferation).

Possible Cause: Batch-to-batch variability in the purity and/or impurity profile of this compound.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Inconsistent Cell-Based Assay Results A Inconsistent Results Observed B Review Certificate of Analysis (CoA) for each batch A->B C Perform in-house QC check (e.g., HPLC) B->C D Compare purity and impurity profiles C->D E Significant Differences? D->E F Qualify new batches against a reference standard E->F Yes G No Significant Differences E->G No I Consistent Results Achieved F->I H Investigate other experimental variables (e.g., cell passage number, reagent stability) G->H H->I

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Detailed Steps:

  • Review the Certificate of Analysis (CoA): Always obtain and carefully review the CoA for each new batch of this compound. Pay close attention to the reported purity and any information on identified or unidentified impurities.

  • In-house Quality Control: If possible, perform a quick in-house quality control check, such as an HPLC analysis, to confirm the purity of each batch. This can help identify significant deviations from the supplier's specifications.

  • Qualify New Batches: Before use in critical experiments, it is good practice to qualify a new batch against a previously used "gold standard" batch in a simple, robust assay (e.g., a cytotoxicity assay with a well-characterized cell line). This will help determine if the new batch has comparable biological activity.

  • Consider Impurity Effects: Even minor impurities can have biological activity. If you observe unexpected or inconsistent results, consider the possibility that an impurity in a particular batch is contributing to the observed effect.

Issue 2: Variability in Na+/K+-ATPase inhibition assays.

Possible Cause: Inconsistent purity of this compound, or issues with the assay protocol itself.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Na+/K+-ATPase Inhibition Assay Variability A Inconsistent IC50 values B Verify this compound Purity and Concentration A->B C Check Enzyme Activity and Stability B->C D Optimize Assay Conditions (e.g., incubation time, ATP concentration) C->D E Validate with a Known Inhibitor (e.g., Ouabain) D->E F Consistent IC50 Values Achieved E->F

Caption: Troubleshooting workflow for Na+/K+-ATPase inhibition assays.

Detailed Steps:

  • Confirm this compound Integrity: Ensure that your this compound stock solution is properly prepared and has not degraded. Prepare fresh dilutions for each experiment.

  • Enzyme Quality: The activity of the Na+/K+-ATPase enzyme preparation is critical. Ensure the enzyme is stored correctly and has not lost activity. Include a positive control with a known inhibitor like Ouabain in every experiment to validate enzyme activity and assay performance.

  • Assay Optimization: The concentration of ATP and the incubation time can influence the IC50 value. Ensure these parameters are optimized and consistent across experiments.

  • Data Analysis: Use a consistent data analysis method to calculate IC50 values. Ensure that your dose-response curves have a sufficient number of data points and are properly fitted.

Quantitative Data Summary

The following table summarizes the typical purity specifications for commercially available this compound. It is important to note that these are general specifications and the actual purity of a specific lot should be confirmed by its Certificate of Analysis.

Supplier TypePurity Specification (by HPLC)
Standard Grade≥85%[4]
High-Purity Grade>98%[5]

Example Certificate of Analysis Data (for a specific lot):

ParameterSpecificationResult
Purity (HPLC)Report99.1%
Identity (¹H-NMR)Conforms to structureConforms
AppearanceWhite to off-white powderConforms

Experimental Protocols

Protocol 1: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade methanol

  • HPLC-grade water

  • Reference standard of this compound (if available)

  • HPLC system with a UV detector

Method:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient could be:

      • 0-20 min: 30-70% acetonitrile

      • 20-25 min: 70-30% acetonitrile

      • 25-30 min: 30% acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

    • Compare the retention time of the main peak with that of a reference standard for identity confirmation.

Protocol 2: Na+/K+-ATPase Inhibition Assay (Colorimetric)

This protocol measures the inhibition of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Materials:

  • Na+/K+-ATPase enzyme preparation

  • ATP

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, NaCl, and KCl)

  • This compound dilutions

  • Ouabain (positive control)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Method:

  • Assay Setup: In a 96-well plate, add the assay buffer, Na+/K+-ATPase enzyme, and different concentrations of this compound or Ouabain.

  • Initiate Reaction: Start the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

  • Phosphate Detection: Add the malachite green reagent to each well and incubate at room temperature to allow color development.

  • Measure Absorbance: Read the absorbance at approximately 620-650 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Determine the amount of Pi released in each well.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of PI3K/AKT and MAPK Pathway Activation

This protocol describes the detection of phosphorylation of key proteins in the PI3K/AKT and MAPK pathways.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Method:

  • Cell Treatment: Treat cells with different concentrations of this compound for the desired time.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody.

  • Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Diagrams

G cluster_0 Na+/K+-ATPase Inhibition and Downstream Effects LanatosideB This compound NaK_ATPase Na+/K+-ATPase LanatosideB->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Ca_in->Signaling Activates

Caption: Mechanism of this compound action.

G cluster_1 PI3K/AKT and MAPK Signaling Pathways GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Overview of PI3K/AKT and MAPK signaling pathways.

References

Technical Support Center: Lanatoside B Purity Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanatoside B. The following information is designed to help validate the purity of this compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is purity validation crucial?

A1: this compound is a cardiac glycoside derived from the plant Digitalis lanata.[1][2] It is a potent inhibitor of the Na+/K+ ATPase enzyme, which plays a critical role in cellular ion homeostasis.[1][2] This inhibitory action leads to an increase in intracellular calcium, enhancing cardiac contractility. Due to its potent biological activity and narrow therapeutic index, ensuring high purity of this compound is essential for accurate and reproducible experimental results, as well as for avoiding off-target effects caused by impurities.

Q2: What are the primary methods for validating the purity of this compound?

A2: The most common and reliable methods for validating the purity of this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] HPLC is used to determine the percentage of purity by separating this compound from any impurities.[4] Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.[5] NMR spectroscopy provides detailed structural elucidation and can also be used for quantitative analysis to confirm purity.[6]

Q3: What are the expected physical and chemical properties of this compound?

A3: this compound is typically a powder and has the following properties:

PropertyValueReference
Molecular Formula C₄₉H₇₆O₂₀[2]
Molecular Weight 985.1 g/mol [2][4]
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Experimental Protocols and Data

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of this compound. A typical reversed-phase HPLC method is outlined below.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Dissolve this compound in Mobile Phase C Degas Mobile Phase A->C B Prepare Mobile Phase (e.g., Acetonitrile (B52724):Water) B->C D Equilibrate HPLC Column E Inject Sample D->E F Isocratic/Gradient Elution E->F G UV Detection (220 nm) F->G H Integrate Peak Areas G->H I Calculate Purity (%) H->I

Caption: Workflow for this compound purity analysis using HPLC.

Detailed HPLC Protocol:

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio may need to be optimized, but a starting point could be Acetonitrile:Water (40:60 v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[7]

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared this compound sample.

    • Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities.

  • Data Analysis:

    • Integrate the peak areas in the resulting chromatogram.

    • Calculate the purity of this compound using the following formula:

      • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Expected Data:

ParameterExpected Value
Retention Time (t_R_) 4.2 - 5.4 min (This is an example and will vary based on the specific HPLC conditions)[7]
Purity Specification Typically ≥95%
Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound and to provide structural information through analysis of its fragmentation pattern.

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Interpretation A Inject Sample into LC System B Separation on C18 Column A->B C Electrospray Ionization (ESI) B->C D Full Scan MS (m/z 100-1500) C->D E Tandem MS (MS/MS) of Precursor Ion D->E F Confirm [M+H]⁺ or [M+Na]⁺ Ion D->F G Analyze Fragmentation Pattern E->G

Caption: Workflow for this compound identification by LC-MS.

Detailed MS Protocol:

  • Sample Infusion: The eluent from the HPLC can be directly introduced into the mass spectrometer.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.

    • Scan Range: A full scan from m/z 100 to 1500 should be sufficient to detect the parent ion.

    • Collision Energy (for MS/MS): This will need to be optimized to achieve characteristic fragmentation.

  • Data Analysis:

    • Look for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ in the full scan spectrum.

    • Perform tandem MS (MS/MS) on the parent ion to obtain a fragmentation pattern. This pattern is a fingerprint of the molecule and can be used to confirm its identity.

Expected MS Data:

IonExpected m/z
[M+H]⁺ ~985.5
[M+Na]⁺ ~1007.5
Key Fragments Sequential loss of sugar moieties and water molecules from the aglycone. For example, fragments corresponding to the loss of the terminal glucose and subsequent digitoxose (B191001) units would be expected.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound and for identifying impurities.

Detailed NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Experiments:

    • ¹H NMR: Provides information about the number and types of protons in the molecule.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms and fully assign the structure.

  • Data Analysis: Compare the acquired spectra with known data for this compound or related cardiac glycosides. The chemical shifts (δ) and coupling constants (J) should match the expected values for the structure.

Expected NMR Data (Illustrative for a Cardiac Glycoside Steroid Core and Sugars):

NucleusChemical Shift Range (ppm)Notes
¹H 0.5 - 2.5Steroid backbone protons
3.0 - 5.5Sugar moiety protons and protons on carbons bearing hydroxyl groups
5.0 - 6.0Olefinic proton on the lactone ring
¹³C 10 - 80Aliphatic carbons of the steroid and sugar moieties
90 - 110Anomeric carbons of the sugar units
115 - 175Olefinic and lactone carbonyl carbons

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
HPLC: No peaks or very small peaks - Incorrect injection volume or sample concentration.- Detector issue (lamp off).- No flow from the pump.- Verify sample concentration and injection volume.- Check that the detector lamp is on and warmed up.- Ensure the pump is on and there is mobile phase in the reservoir.
HPLC: Broad or tailing peaks - Column contamination or degradation.- Sample overload.- Inappropriate mobile phase pH.- Flush the column with a strong solvent or replace it.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
HPLC: Shifting retention times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column equilibration issues.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.[8]- Ensure the column is fully equilibrated before injecting the sample.[8]
MS: No signal for the parent ion - Inefficient ionization.- Incorrect mass range setting.- Sample degradation.- Optimize ESI source parameters (e.g., voltages, gas flows).- Ensure the scan range includes the expected m/z of the parent ion.- Prepare a fresh sample solution.
NMR: Poor resolution or broad signals - Sample is too concentrated.- Presence of paramagnetic impurities.- Inhomogeneous magnetic field.- Dilute the sample.- Filter the sample or use a metal scavenger.- Shim the magnet.

Signaling Pathway

This compound exerts its primary effect by inhibiting the Na+/K+ ATPase. This leads to a cascade of downstream signaling events.

Na+/K+ ATPase Inhibition Signaling Pathway

Signaling_Pathway LanB This compound NKA Na+/K+ ATPase LanB->NKA Inhibits Src Src Kinase NKA->Src Activates Na_in ↑ Intracellular Na+ NKA->Na_in Leads to EGFR EGFR Src->EGFR Transactivates PI3K PI3K Src->PI3K ROS ↑ ROS Src->ROS Ras Ras EGFR->Ras NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Reduces Ca2+ efflux Na_in->NCX Alters gradient Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., NF-κB, AP-1) ERK->TF Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->TF

Caption: Signaling cascade initiated by this compound inhibition of Na+/K+ ATPase.

This technical support guide provides a comprehensive overview for validating the purity of this compound. For further details, it is always recommended to consult the specific certificate of analysis provided by the supplier and relevant scientific literature.

References

Lanatoside B experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Lanatoside (B1674450) B. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Lanatoside B and what is its primary mechanism of action?

This compound is a cardiac glycoside derived from the plant Digitalis lanata, commonly known as woolly foxglove.[1] Its primary mode of action is the inhibition of the Na+/K+ ATPase enzyme in cardiac tissues.[1][2] This inhibition leads to an increase in intracellular sodium concentration, which in turn increases intracellular calcium levels through the sodium-calcium exchange mechanism, ultimately enhancing myocardial contractility.[1][2] Beyond its cardiotonic effects, this compound is also investigated for its potential anti-cancer properties.[3][4]

Q2: How should I store and handle this compound?

Proper storage and handling are crucial for maintaining the stability and activity of this compound.

ParameterRecommendationSource(s)
Storage Temperature +4°C or desiccate at -20°C for long-term storage.[5][6][7]
Shipping Conditions Room Temperature.[5][8]
Light Sensitivity Store in a dark place.[7]
Form Typically supplied as a powder.[5]

Q3: What is a suitable solvent and vehicle control for this compound in in vitro experiments?

This compound is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone, but is insoluble in water.[2][6] For cell-based assays, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.[9] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium.[10]

Crucially, a vehicle control containing the same final concentration of DMSO used in the experimental wells must be included in all experiments to account for any solvent-induced effects. [9][10] The final DMSO concentration should typically be kept low (e.g., ≤ 0.1%) to avoid cytotoxicity.[10]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

IssuePossible Cause(s)Suggested Solution(s)
No observable effect or low potency 1. Incorrect Concentration: The concentration used may be too low for the specific cell line or assay. 2. Compound Degradation: Improper storage may have led to the degradation of this compound. 3. Short Incubation Time: The experimental duration may be insufficient to observe a biological response.1. Perform a dose-response experiment with a wider concentration range. 2. Ensure this compound is stored correctly at +4°C or -20°C, protected from light.[5][6][7] Prepare fresh stock solutions. 3. Increase the incubation time (e.g., 24, 48, 72 hours) to determine the optimal duration for your experiment.[9]
High variability between replicate wells 1. Poor Solubility: this compound may have precipitated out of the culture medium. 2. Inaccurate Pipetting: Errors in serial dilutions or dispensing into wells. 3. Uneven Cell Seeding: Inconsistent number of cells per well.1. Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium. Visually inspect for precipitates. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Ensure a homogenous single-cell suspension before seeding and mix the cell suspension between plating wells.
Cytotoxicity observed in control wells 1. High DMSO Concentration: The final concentration of the vehicle (DMSO) may be toxic to the cells. 2. Contamination: Microbial contamination of the cell culture or reagents.1. Perform a DMSO toxicity test on your cell line to determine the maximum tolerated concentration. Ensure the final DMSO concentration is below this limit (typically ≤ 0.1%).[10] 2. Practice sterile cell culture techniques and regularly check for contamination.
Unexpected changes in cell morphology 1. Compound-induced Effects: this compound can induce apoptosis and cell cycle arrest, which can alter cell morphology.[9] 2. Cellular Stress: High concentrations of the compound or solvent can induce stress responses.1. This may be an expected outcome. Document morphological changes and correlate them with other experimental readouts (e.g., apoptosis assays). 2. Review the concentration of this compound and the vehicle control to ensure they are within the optimal range.

Experimental Protocols & Methodologies

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This method is adapted for the quantitative determination of this compound in plant extracts.[6]

  • Sample Preparation:

    • Extract dry leaf powder with a chloroform:ethanol (1:2, v/v) solution.

    • Submit the extract to Sep-Pak cartridges for initial purification.

  • HPLC Conditions:

    • Column: ODS (Octadecyl-silica) column.

    • Mobile Phase: Methanol:water (2:1, v/v).

    • Detection: UV absorption at 220 nm.

  • Quantification:

    • Use the internal standard method for accurate quantification.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a general workflow for assessing the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.

    • Replace the medium in the wells with the medium containing different concentrations of this compound or controls.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[9]

  • Viability Assessment:

    • Use a suitable cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) to determine the percentage of viable cells.

    • Measure the absorbance or luminescence according to the assay manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

LanatosideB_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Compound Treatment Compound Treatment Serial Dilutions->Compound Treatment Vehicle Control Vehicle Control Vehicle Control->Compound Treatment Cell Seeding Cell Seeding Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: General workflow for an in vitro cytotoxicity assay using this compound.

LanatosideB_Signaling This compound This compound NaK_ATPase Na+/K+ ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Apoptosis Apoptosis NaK_ATPase->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest NaK_ATPase->Cell_Cycle_Arrest Induces Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Via Na+/Ca2+ Exchanger Myocardial_Contraction ↑ Myocardial Contraction Ca_in->Myocardial_Contraction Promotes

Caption: Simplified signaling pathway of this compound's mechanism of action.

Troubleshooting_Logic start Experimental Issue Observed check_potency No/Low Effect Check:ConcentrationIncubation TimeCompound Integrity start->check_potency check_variability High Variability Check:SolubilityPipettingCell Seeding start->check_variability check_controls Control Well Cytotoxicity Check:DMSO ConcentrationContamination start->check_controls solution Implement Solution from Guide check_potency->solution check_variability->solution check_controls->solution

Caption: Logical workflow for troubleshooting common experimental issues.

References

Validation & Comparative

Lanatoside B vs. Lanatoside C: A Comparative Guide on Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer research, cardiac glycosides, traditionally used for cardiac conditions, are emerging as potent cytotoxic agents against various cancer cell lines. Among these, Lanatoside B and Lanatoside C, both derived from the woolly foxglove plant (Digitalis lanata), have demonstrated significant anti-cancer properties. This guide provides a comprehensive comparison of the cytotoxic effects of this compound and Lanatoside C, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The lower the IC50 value, the more potent the compound is at inhibiting cell growth. The following table summarizes the available IC50 values for this compound and Lanatoside C in various cancer cell lines.

CompoundCell LineCancer TypeIC50 ValueIncubation TimeCitation
This compound HuCCT-1Cholangiocarcinoma1.28 µMNot Specified[1][2][3][4]
TFK-1Cholangiocarcinoma0.76 µMNot Specified[1][2][3][4]
Lanatoside C HuCCT-1Cholangiocarcinoma0.1720 µMNot Specified[1][2][3][4]
TFK-1Cholangiocarcinoma0.1034 µMNot Specified[1][2][3][4]
MCF-7Breast Cancer0.4 ± 0.1 µM24 hours[5]
A549Lung Cancer56.49 ± 5.3 nM24 hours[5]
HepG2Liver Cancer0.238 ± 0.16 µM24 hours[5]
PC-3Prostate Cancer208.10 nM24 hours[6]
79.72 nM48 hours[6]
45.43 nM72 hours[6]
DU145Prostate Cancer151.30 nM24 hours[6]
96.62 nM48 hours[6]
96.43 nM72 hours[6]
LNCAPProstate Cancer565.50 nM24 hours[6]
344.80 nM48 hours[6]
304.60 nM72 hours[6]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies. The data indicates that in cholangiocarcinoma cell lines, Lanatoside C exhibits significantly higher potency than this compound. Further research is required to establish a broader cytotoxic profile for this compound across a wider range of cancer cell lines.

Mechanisms of Action and Signaling Pathways

Lanatoside C has been more extensively studied, and its cytotoxic effects are attributed to the modulation of several key signaling pathways, ultimately leading to apoptosis and inhibition of cell proliferation.

One of the primary mechanisms of action for Lanatoside C involves the inhibition of the Na+/K+-ATPase pump, which is crucial for maintaining cellular ion homeostasis.[6][7] Disruption of this pump leads to downstream effects on various signaling cascades.

In cholangiocarcinoma cells, Lanatoside C induces apoptosis through the inhibition of STAT3 and the generation of reactive oxygen species (ROS), which leads to a decrease in mitochondrial membrane potential.[1][2][3][4] Furthermore, studies have shown that Lanatoside C can arrest the cell cycle at the G2/M phase and attenuate signaling pathways such as MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR in breast, lung, and liver cancer cells.[5][7] In prostate cancer, Lanatoside C has been shown to modulate the TNF/IL-17 signaling pathway.[6]

The specific signaling pathways modulated by this compound leading to cytotoxicity are less well-characterized and represent an area for future investigation.

Lanatoside_C_Signaling_Pathway cluster_cell Cancer Cell Lan_C Lanatoside C NaK_ATPase Na+/K+-ATPase Lan_C->NaK_ATPase Inhibits STAT3 STAT3 Inhibition Lan_C->STAT3 PI3K_AKT PI3K/AKT/mTOR Pathway ↓ Lan_C->PI3K_AKT MAPK MAPK Pathway ↓ Lan_C->MAPK Wnt Wnt Pathway ↓ Lan_C->Wnt TNF_IL17 TNF/IL-17 Pathway Modulation Lan_C->TNF_IL17 ROS ↑ ROS NaK_ATPase->ROS Mito Mitochondrial Membrane Potential ↓ ROS->Mito Apoptosis Apoptosis Mito->Apoptosis STAT3->Apoptosis Proliferation Cell Proliferation ↓ PI3K_AKT->Proliferation MAPK->Proliferation Wnt->Proliferation TNF_IL17->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest CellCycleArrest->Proliferation

Caption: Signaling pathways modulated by Lanatoside C leading to cytotoxicity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and Lanatoside C cytotoxicity.

Cell Viability and Cytotoxicity Assays

1. CCK-8 (Cell Counting Kit-8) Assay

The CCK-8 assay is a colorimetric assay used to determine the number of viable cells. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan (B1609692) dye. The amount of formazan is directly proportional to the number of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[8][9][10]

  • Compound Treatment: Prepare serial dilutions of this compound or Lanatoside C in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[8][9][10]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Cell Seeding and Treatment: Follow the same procedure as for the CCK-8 assay.

  • MTT Addition: After the treatment incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value.

Cytotoxicity_Assay_Workflow cluster_workflow Cytotoxicity Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (this compound or C) A->B C 3. Incubation (24, 48, or 72h) B->C D 4. Add Viability Reagent C->D E CCK-8 Solution D->E F MTT Solution D->F G 5. Incubation (1-4h for CCK-8, 3-4h for MTT) E->G F->G H 6. Solubilization Step (MTT Assay Only) G->H If MTT I 7. Measure Absorbance G->I If CCK-8 H->I J 8. Data Analysis (Calculate IC50) I->J

Caption: General workflow for CCK-8 and MTT cytotoxicity assays.

Western Blot Analysis for Apoptosis Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression of key proteins involved in apoptosis signaling pathways.

  • Cell Treatment and Lysis: Treat cells with this compound or C at the desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11][12]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11][12]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p-STAT3) overnight at 4°C.[1][13]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[12]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the chemiluminescent signal using an imaging system.[11][12]

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, often normalizing to a loading control like GAPDH or β-actin.[11]

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Treatment & Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis H->I

Caption: A simplified workflow for Western blot analysis.

References

Lanatoside B: A Comparative Analysis of its Specificity for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer properties of Lanatoside B, a cardiac glycoside, with a focus on its specificity for cancer cell lines. Due to the limited availability of extensive research specifically on this compound, this guide incorporates data from its close structural analog, Lanatoside C, to provide a broader context for its potential mechanisms of action. The structural similarity between this compound and C, differing by a single acetyl group on the digitoxose (B191001) sugar moiety, suggests they may share similar biological activities.

Cytotoxicity Profile of this compound and Related Cardiac Glycosides

This compound has demonstrated cytotoxic effects against cancer cells. A direct comparison with other cardiac glycosides, including Lanatoside C, in cholangiocarcinoma cell lines revealed its potency.

CompoundCell LineIC50 (µM)
This compound HuCCT-1 (intrahepatic cholangiocarcinoma)0.2034 [1]
TFK-1 (extrahepatic cholangiocarcinoma)0.1220 [1]
Lanatoside CHuCCT-10.1720[1]
TFK-10.1034[1]
DigoxinHuCCT-10.1826[1]
TFK-10.1132[1]
Lanatoside AHuCCT-10.2217[1]
TFK-10.1320[1]
GitoxinHuCCT-10.3214[1]
TFK-10.1521[1]

Table 1: Comparative IC50 values of this compound and other cardiac glycosides in cholangiocarcinoma cell lines.

While the above data provides specific cytotoxicity for this compound, more extensive research has been conducted on Lanatoside C across a wider range of cancer cell lines. These studies indicate a degree of specificity for cancer cells over non-cancerous cell lines.

CompoundCancer Cell LineIC50Normal Cell LineIC50
Lanatoside CMCF-7 (Breast)0.4 ± 0.1 µM[2]L132 (Lung)>500 µM[2]
A549 (Lung)56.49 ± 5.3 nM[2]WRL68 (Liver)>500 µM[2]
HepG2 (Liver)0.238 ± 0.16 µM[2]PBMCs>100 µM[2]
HCT116 (Colorectal)~0.5 µM[3]--
HT-29 (Colorectal)~0.5 µM[3]--
PC-3 (Prostate)~200-400 nM (at 48h)[4]--
DU145 (Prostate)~200-400 nM (at 48h)[4]--

Table 2: Cytotoxicity of Lanatoside C in various cancer cell lines compared to normal cell lines, suggesting a therapeutic window.

Unraveling the Mechanism of Action: Insights from Lanatoside C

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, which is crucial for maintaining cellular ion homeostasis.[2] This inhibition leads to a cascade of downstream effects that contribute to their anti-cancer activity. While detailed mechanistic studies on this compound are scarce, the extensive research on Lanatoside C provides a strong foundation for understanding its potential modes of action.

Key Signaling Pathways Modulated by Lanatoside C

Multiple studies have demonstrated that Lanatoside C can modulate several critical signaling pathways that are often dysregulated in cancer:

  • MAPK Pathway : Lanatoside C has been shown to suppress the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and survival.[2]

  • Wnt/β-catenin Pathway : Inhibition of the Wnt/β-catenin pathway, a key regulator of cell fate and proliferation, has been observed following Lanatoside C treatment.[2]

  • PI3K/AKT/mTOR Pathway : This crucial pathway for cell growth, proliferation, and survival is also attenuated by Lanatoside C.[2]

  • JAK/STAT Pathway : Lanatoside C has been found to interfere with the JAK/STAT signaling cascade, which plays a significant role in cytokine signaling and cell growth.[5]

  • TNF/IL-17 Signaling Pathway : In prostate cancer, Lanatoside C has been shown to modulate the TNF/IL-17 signaling pathway, impacting the tumor microenvironment.[4]

Lanatoside_Signaling_Pathway Potential Signaling Pathways Modulated by this compound (inferred from Lanatoside C data) cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes Lanatoside_B This compound NaK_ATPase Na+/K+-ATPase Lanatoside_B->NaK_ATPase Inhibits MAPK MAPK Pathway NaK_ATPase->MAPK Modulates Wnt Wnt/β-catenin Pathway NaK_ATPase->Wnt Modulates PI3K_AKT PI3K/AKT/mTOR Pathway NaK_ATPase->PI3K_AKT Modulates STAT3 STAT3 Pathway NaK_ATPase->STAT3 Modulates TNF_IL17 TNF/IL-17 Pathway NaK_ATPase->TNF_IL17 Modulates Proliferation Decreased Proliferation MAPK->Proliferation Apoptosis Increased Apoptosis MAPK->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest MAPK->CellCycleArrest Wnt->Proliferation Wnt->Apoptosis Wnt->CellCycleArrest PI3K_AKT->Proliferation PI3K_AKT->Apoptosis PI3K_AKT->CellCycleArrest STAT3->Proliferation STAT3->Apoptosis STAT3->CellCycleArrest TNF_IL17->Proliferation TNF_IL17->Apoptosis TNF_IL17->CellCycleArrest MTT_Assay_Workflow Experimental Workflow for MTT Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with this compound Incubate_Overnight->Treat_Cells Incubate_Time Incubate for 24/48/72h Treat_Cells->Incubate_Time Add_MTT Add MTT solution Incubate_Time->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Unveiling the Anticancer Potential of Lanatoside B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the anticancer effects of Lanatoside B, cross-validated with data from different experimental models. This report summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to offer a comprehensive overview of the current understanding of this promising cardiac glycoside.

Comparative Efficacy of this compound and C in Cancer Cell Lines

This compound, a cardiac glycoside derived from the plant Digitalis lanata, has demonstrated cytotoxic effects against cancer cells. To contextualize its potency, this section compares its half-maximal inhibitory concentration (IC50) values with those of the more extensively studied Lanatoside C across various human cancer cell lines. The data, presented in Table 1, is compiled from in vitro studies and illustrates the differential sensitivity of cancer cell lines to these compounds.

Cell LineCancer TypeCompoundIC50 (µM)Citation
HuCCT-1CholangiocarcinomaThis compound~0.18[1]
TFK-1CholangiocarcinomaThis compound~0.11[1]
HCT116Colorectal CancerLanatoside CNot specified, but significant growth inhibition at 0.5 µM[2]
HT-29Colorectal CancerLanatoside CNot specified, but significant growth inhibition at 0.5 µM[2]
PC-3Prostate CancerLanatoside C0.07972 (48h)[3]
DU145Prostate CancerLanatoside C0.09662 (48h)[3]
LNCaPProstate CancerLanatoside C0.3448 (48h)[3]
MCF-7Breast CancerLanatoside C0.4 ± 0.1[4]
A549Lung CancerLanatoside C0.05649 ± 0.0053[4]
HepG2Liver CancerLanatoside C0.238 ± 0.16[4]

Table 1: Comparative IC50 Values of this compound and Lanatoside C in Various Cancer Cell Lines. This table summarizes the concentration of each compound required to inhibit the growth of cancer cells by 50%. Lower values indicate higher potency. Data for this compound is currently limited to cholangiocarcinoma cell lines.

Mechanisms of Anticancer Activity

The anticancer effects of cardiac glycosides like this compound and C are multifaceted, primarily initiated by the inhibition of the Na+/K+-ATPase pump on the cell membrane.[2] This inhibition leads to a cascade of downstream events that ultimately result in cancer cell death.

Key Cellular Effects:
  • Induction of Apoptosis: Both this compound and C have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated by the activation of caspases, a family of proteases crucial for the apoptotic process.[1][5]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[2][3]

  • Mitochondrial Dysfunction: Lanatoside C has been observed to cause mitochondrial dysfunction, which can trigger apoptosis and other forms of cell death.[2]

  • Induction of Autophagy: In some contexts, Lanatoside C can induce autophagy, a cellular process of self-digestion.[2]

Modulation of Signaling Pathways:

The anticancer activity of these cardiac glycosides is underpinned by their ability to modulate key intracellular signaling pathways that are often dysregulated in cancer. While specific data for this compound is limited, the well-documented effects of Lanatoside C provide a valuable framework for understanding the likely mechanisms.

  • MAPK Pathway: Lanatoside C has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[2][6]

  • PI3K/AKT/mTOR Pathway: This crucial pathway, which regulates cell growth, survival, and metabolism, is another target of Lanatoside C.[6][7]

  • Wnt/β-catenin Pathway: Dysregulation of the Wnt pathway is a hallmark of many cancers. Lanatoside C has been found to inhibit this pathway.[6]

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, involved in cell proliferation and survival, is also modulated by Lanatoside C.[6]

  • TNF/IL-17 Signaling: In prostate cancer, Lanatoside C has been shown to exert its effects by modulating the Tumor Necrosis Factor (TNF)/Interleukin-17 (IL-17) signaling pathway.[3]

  • STAT3 Inhibition: In cholangiocarcinoma, Lanatoside C has been found to downregulate the expression of STAT3, a key transcription factor involved in cancer cell survival and proliferation.[1][5]

Visualizing the Molecular Interactions

To better understand the complex interplay of these signaling pathways, the following diagrams, generated using the DOT language, illustrate the key molecular events influenced by cardiac glycosides like Lanatoside C.

Lanatoside_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Na+/K+ ATPase Na+/K+ ATPase PI3K PI3K Na+/K+ ATPase->PI3K Modulates RAS RAS Na+/K+ ATPase->RAS Modulates This compound/C This compound/C This compound/C->Na+/K+ ATPase Inhibits Wnt Wnt This compound/C->Wnt Inhibits JAK JAK This compound/C->JAK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene Expression Gene Expression mTOR->Gene Expression Regulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Expression Regulates β-catenin β-catenin Wnt->β-catenin β-catenin->Gene Expression Regulates STAT3 STAT3 JAK->STAT3 STAT3->Gene Expression Regulates

Figure 1: Signaling Pathways Modulated by Lanatosides. This diagram illustrates the major signaling cascades affected by this compound and C, leading to anticancer effects.

Experimental Protocols: A Methodological Overview

The following section details the standard experimental protocols used to evaluate the anticancer effects of compounds like this compound and C.

In Vitro Assays
  • Cell Viability Assay (MTT Assay):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of the test compound (e.g., this compound or C) for a specified period (e.g., 24, 48, 72 hours).

    • After treatment, MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value is calculated from the dose-response curve.

  • Cell Cycle Analysis (Flow Cytometry):

    • Cells are treated with the test compound for a defined period.

    • Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

    • Fixed cells are washed and stained with a solution containing a fluorescent DNA intercalating agent (e.g., propidium (B1200493) iodide) and RNase A.

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined using cell cycle analysis software.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Cells are treated with the test compound.

    • Cells are harvested, washed, and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

    • After incubation in the dark, the cells are analyzed by flow cytometry.

    • Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

  • Western Blot Analysis:

    • Cells are treated with the test compound and then lysed to extract total proteins.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., proteins from the MAPK or PI3K/AKT pathways).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Models
  • Xenograft Mouse Model:

    • Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells.

    • Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

    • The treatment group receives the test compound (e.g., Lanatoside C) via a suitable route of administration (e.g., intraperitoneal injection or oral gavage) at a specific dose and schedule.[2][5]

    • The control group receives a vehicle control.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).[5]

Experimental_Workflow Start Start In Vitro Studies In Vitro Studies Start->In Vitro Studies Cell_Viability Cell Viability Assay (MTT) In Vitro Studies->Cell_Viability Mechanism_of_Action Mechanism of Action Studies Cell_Viability->Mechanism_of_Action Cell_Cycle Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle Apoptosis Apoptosis Assay Mechanism_of_Action->Apoptosis Western_Blot Western Blot Mechanism_of_Action->Western_Blot In_Vivo_Studies In_Vivo_Studies Mechanism_of_Action->In_Vivo_Studies Xenograft_Model Xenograft Mouse Model In_Vivo_Studies->Xenograft_Model Data_Analysis Data_Analysis Xenograft_Model->Data_Analysis End End Data_Analysis->End

References

Verifying Target Engagement of Lanatoside B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lanatoside B with other Na+/K+-ATPase inhibitors, focusing on target engagement verification. Detailed experimental protocols and quantitative data are presented to assist researchers in designing and interpreting their studies.

Introduction to this compound and its Target

This compound is a cardiac glycoside, a class of naturally derived compounds known for their therapeutic effects on heart conditions.[1][2] The primary and well-established molecular target of this compound and other cardiac glycosides is the Na+/K+-ATPase enzyme.[1][2][3] This transmembrane protein is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process crucial for various physiological functions, including cardiac muscle contraction.[4][5]

Inhibition of the Na+/K+-ATPase by this compound leads to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels and enhanced cardiac contractility.[3][4] Beyond its cardiotonic effects, the inhibition of Na+/K+-ATPase by cardiac glycosides has garnered interest for its potential anti-cancer properties, attributed to the disruption of ion homeostasis and modulation of various signaling pathways.[6]

Comparative Analysis of Na+/K+-ATPase Inhibitors

The efficacy of this compound can be benchmarked against other cardiac glycosides that share the same molecular target. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other cardiac glycosides in cellular assays.

CompoundCell LineIC50 (µM)Reference
This compound HuCCT-1 (Intrahepatic Cholangiocarcinoma)0.078[7]
TFK-1 (Extrahepatic Cholangiocarcinoma)0.105[7]
Lanatoside AHuCCT-10.092[7]
TFK-10.121[7]
Lanatoside CHuCCT-10.065[7]
TFK-10.088[7]
DigoxinHuCCT-10.115[7]
TFK-10.142[7]
GitoxinHuCCT-10.138[7]
TFK-10.165[7]
OuabainMDA-MB-231 (Breast Cancer)0.089[8][9]
A549 (Lung Cancer)0.017[8][9]
DigoxinMDA-MB-231~0.164[8][9]
A5490.040[8][9]

Experimental Protocols for Target Engagement Verification

Verifying that a compound directly interacts with its intended target within a complex cellular environment is a critical step in drug development. Several biophysical methods can be employed to confirm the engagement of this compound with Na+/K+-ATPase.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.

Protocol Outline:

  • Cell Treatment: Treat intact cells with this compound at various concentrations. A vehicle control (e.g., DMSO) should be included.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble Na+/K+-ATPase in the supernatant using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

CETSA Workflow for this compound Target Engagement cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis cell_culture Intact Cells treatment Incubate with This compound or Vehicle cell_culture->treatment heating Heat at various temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation sds_page SDS-PAGE & Western Blot centrifugation->sds_page Soluble Fraction quantification Quantify Soluble Na+/K+-ATPase sds_page->quantification melting_curve Generate Melting Curve quantification->melting_curve

Caption: CETSA experimental workflow.

Drug Affinity Responsive Target Stability (DARTS)

DARTS identifies protein targets by observing their increased resistance to proteolysis upon ligand binding.

Protocol Outline:

  • Cell Lysis: Prepare cell lysates containing native proteins.

  • Compound Incubation: Incubate the cell lysate with this compound or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase, thermolysin) to the lysates and incubate for a specific time to allow for protein digestion.

  • Digestion Quenching: Stop the digestion by adding a protease inhibitor cocktail.

  • Analysis: Analyze the protein samples by SDS-PAGE and Western blotting to detect the levels of Na+/K+-ATPase. Increased resistance to digestion in the presence of this compound confirms target engagement.

DARTS Workflow for this compound Target Identification cluster_lysate Lysate Preparation cluster_incubation Incubation cluster_digestion Proteolysis cluster_quenching Quenching cluster_analysis Analysis cell_lysate Cell Lysate incubation Incubate with This compound or Vehicle cell_lysate->incubation digestion Limited Protease Digestion incubation->digestion quenching Stop Digestion digestion->quenching sds_page SDS-PAGE & Western Blot quenching->sds_page band_intensity Compare Band Intensity sds_page->band_intensity

Caption: DARTS experimental workflow.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can provide quantitative data on binding affinity (KD) and kinetics (kon and koff).

Protocol Outline:

  • Immobilization: Immobilize purified Na+/K+-ATPase onto a sensor chip.

  • Analyte Injection: Flow solutions of this compound at various concentrations over the sensor surface.

  • Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of this compound binding to the immobilized enzyme.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants and calculate the equilibrium dissociation constant (KD).

Signaling Pathway of Na+/K+-ATPase Inhibition

The binding of this compound to the Na+/K+-ATPase inhibits its pumping function, leading to downstream signaling events. Cardiac glycosides are known to bind to the extracellular side of the alpha-subunit of the Na+/K+-ATPase, stabilizing the enzyme in its E2-P conformation.[1][2]

Na+/K+-ATPase Pump Cycle and Inhibition by this compound cluster_cycle Normal Pump Cycle cluster_inhibition Inhibition E1_ATP E1-ATP (High Na+ affinity) E1_3Na E1-P-3Na+ (Na+ occluded) E1_ATP->E1_3Na 3Na+ in E2_P_3Na E2-P-3Na+ (Na+ release) E1_3Na->E2_P_3Na Phosphorylation E2_P E2-P (High K+ affinity) E2_P_3Na->E2_P 3Na+ out E2_2K E2-2K (K+ occluded) E2_P->E2_2K 2K+ in Inhibited_Complex E2-P-Lanatoside B (Inactive) E2_P->Inhibited_Complex E1_2K E1-2K (K+ release) E2_2K->E1_2K Dephosphorylation E1_2K->E1_ATP 2K+ out, ATP in Lanatoside_B This compound Lanatoside_B->Inhibited_Complex

Caption: Na+/K+-ATPase ion pump cycle.

The inhibition of the Na+/K+-ATPase pump by this compound has further downstream consequences, including the modulation of signaling pathways such as Src kinase, Ras/Raf/MEK/ERK, and PI3K/Akt, which are implicated in cell growth and proliferation.

This guide provides a framework for the comparative analysis and target engagement verification of this compound. By employing the described methodologies, researchers can gain a deeper understanding of its mechanism of action and its potential as a therapeutic agent.

References

A Head-to-Head Comparison of Lanatoside B and Ouabain: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cardiac glycosides Lanatoside B and Ouabain (B1677812). This document synthesizes available experimental data to contrast their biochemical properties, mechanisms of action, and effects on cellular signaling pathways.

Introduction

This compound and Ouabain are both potent cardiac glycosides known for their inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump.[1][2] This inhibition leads to an increase in intracellular calcium, which is the basis for their historical use in treating heart conditions.[1][2] More recently, their potential as anti-cancer agents has garnered significant interest, prompting a closer examination of their distinct cellular effects.[3][4] This guide provides a head-to-head comparison of this compound and Ouabain, focusing on their inhibitory activity, cytotoxic effects, and impact on key signaling pathways.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and Ouabain, focusing on their half-maximal inhibitory concentrations (IC50) in different contexts.

Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Citation
This compound HuCCT-1Intrahepatic Cholangiocarcinoma189.0[5]
TFK-1Extrahepatic Cholangiocarcinoma114.0[5]
Ouabain A549Non-Small Cell Lung Cancer25-100 (time-dependent)[4]
HelaCervical Cancer50-100 (time-dependent)[4]
HCT116Colorectal Cancer25-50 (time-dependent)[4]
H460Non-Small Cell Lung Cancer10.44 (72h)[4]
PANC1Pancreatic Cancer42.36 (72h)[4]

Table 2: Inhibition of Na+/K+-ATPase

CompoundSource of EnzymeIC50 (µM)Citation
Ouabain Swine brain1.75
Vero cells (anti-MERS-CoV activity)0.08

Note: Direct comparative IC50 values for Na+/K+-ATPase inhibition by this compound were not available in the searched literature. The potency of cardiac glycosides can vary depending on the tissue and species source of the enzyme.

Signaling Pathways

Both this compound and Ouabain exert their cellular effects not only through ion gradient disruption but also by modulating intracellular signaling cascades.

Ouabain Signaling

Ouabain is known to activate the Src/ERK signaling pathway and modulate STAT3 signaling.

  • Src/ERK Pathway: Ouabain binding to Na+/K+-ATPase can trigger the activation of Src, a non-receptor tyrosine kinase. This, in turn, can lead to the activation of the Ras/Raf/MEK/ERK (MAPK) cascade, which is involved in cell proliferation and survival.

  • STAT3 Pathway: Ouabain has been shown to suppress the expression and phosphorylation of STAT3, a key transcription factor involved in cancer cell proliferation, survival, and angiogenesis.[4] This inhibitory effect on STAT3 may contribute significantly to its anticancer activity.[4]

Ouabain_Signaling Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Binds STAT3 STAT3 Ouabain->STAT3 Inhibits Expression STAT3_P p-STAT3 Ouabain->STAT3_P Inhibits Src Src NaK_ATPase->Src Activates Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival STAT3->STAT3_P Phosphorylation Gene_Expression Target Gene Expression STAT3_P->Gene_Expression Regulates Apoptosis Apoptosis Gene_Expression->Apoptosis Leads to

Ouabain's dual impact on cell signaling pathways.
This compound Signaling

While direct studies on this compound signaling are limited, data from the closely related compound, Lanatoside C, suggests it also impacts the STAT3 pathway and can induce apoptosis through mitochondrial dysfunction.[5] It is plausible that this compound shares similar mechanisms of action. Lanatoside C has been shown to downregulate STAT3 expression, leading to apoptosis.[5]

Lanatoside_B_Signaling Lanatoside_B This compound (inferred from Lanatoside C) NaK_ATPase Na+/K+-ATPase Lanatoside_B->NaK_ATPase Inhibits ROS ROS Generation Lanatoside_B->ROS STAT3 STAT3 Lanatoside_B->STAT3 Downregulates Expression STAT3_P p-STAT3 Lanatoside_B->STAT3_P Inhibits Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis STAT3->STAT3_P Phosphorylation Proliferation_Inhibition Inhibition of Proliferation STAT3->Proliferation_Inhibition Apoptosis->Proliferation_Inhibition

Inferred signaling cascade for this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Na+/K+-ATPase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of Na+/K+-ATPase.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Imidazole, pH 7.4

  • ATP solution (3 mM)

  • Test compounds (this compound, Ouabain) at various concentrations

  • Malachite green reagent for phosphate (B84403) detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound and Ouabain in the assay buffer.

  • In a 96-well plate, add the enzyme preparation to each well.

  • Add the different concentrations of the test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor like Ouabain if not the test compound).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the ATP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 3.5% SDS).

  • Add the malachite green reagent to each well to quantify the amount of inorganic phosphate released.

  • Measure the absorbance at 620 nm using a spectrophotometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

ATPase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_enzyme Prepare Enzyme Solution prep_plate Add Enzyme to 96-well Plate prep_enzyme->prep_plate prep_compounds Prepare Serial Dilutions of this compound & Ouabain add_compounds Add Compounds to Wells prep_compounds->add_compounds prep_plate->add_compounds pre_incubate Pre-incubate (37°C, 10 min) add_compounds->pre_incubate add_atp Initiate with ATP pre_incubate->add_atp incubate Incubate (37°C, 30 min) add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction add_reagent Add Malachite Green Reagent stop_reaction->add_reagent measure_abs Measure Absorbance (620 nm) add_reagent->measure_abs calculate_ic50 Calculate % Inhibition & IC50 measure_abs->calculate_ic50

Workflow for Na+/K+-ATPase inhibition assay.
Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of compounds on cell viability.

Materials:

  • Human cancer cell lines (e.g., HuCCT-1, TFK-1, A549)

  • Complete culture medium

  • Test compounds (this compound, Ouabain)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or Ouabain and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate (24h) seed_cells->incubate_24h treat_cells Treat with this compound or Ouabain incubate_24h->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h remove_medium Remove Medium incubate_4h->remove_medium add_dmso Add DMSO remove_medium->add_dmso shake_plate Shake Plate (15 min) add_dmso->shake_plate read_absorbance Read Absorbance (570 nm) shake_plate->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

Workflow for the cell viability (MTT) assay.

Conclusion

This guide provides a comparative overview of this compound and Ouabain based on available scientific literature. While both are potent inhibitors of Na+/K+-ATPase, the presented data suggests potential differences in their cytotoxic potency and signaling mechanisms. Ouabain has been more extensively studied, with established roles in Src/ERK and STAT3 signaling. The data for this compound, partly inferred from its close analog Lanatoside C, points towards a similar impact on STAT3 and a potential to induce mitochondrial dysfunction. The provided experimental protocols offer a framework for researchers to conduct further head-to-head studies to elucidate the nuanced differences between these two important cardiac glycosides. Such research is crucial for the potential repurposing of these compounds as novel therapeutic agents, particularly in the context of oncology.

References

Synergistic Effects of Lanatoside B with Other Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lanatoside B, a cardiac glycoside derived from the woolly foxglove plant (Digitalis lanata), is a potent inhibitor of the plasma membrane Na+/K+-ATPase. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, enhancing cardiac contractility.[1] Beyond its established role in cardiology for treating conditions like heart failure and atrial fibrillation, there is a growing body of evidence suggesting that cardiac glycosides, as a class, possess significant anticancer properties.[2][3] These compounds can induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways crucial for cancer cell survival and growth.[4][5][6]

This guide provides a comparative analysis of the synergistic effects of this compound with other anticancer drugs. Due to a scarcity of published studies specifically investigating this compound in combination therapies, this guide will draw upon the extensive research conducted on its closely related analogue, Lanatoside C. Both this compound and C share the same aglycone, digoxigenin, and primary mechanism of action, making Lanatoside C a relevant surrogate for understanding the potential synergistic interactions of this compound. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data supporting these synergistic effects, detailed methodologies for key experiments, and visualizations of the underlying molecular mechanisms.

Synergistic Combinations and Quantitative Analysis

The synergistic potential of a drug combination is often quantified using the Combination Index (CI) and the Dose Reduction Index (DRI), derived from the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[7][8][9] The DRI quantifies the extent to which the dose of one drug can be reduced when used in a synergistic combination to achieve the same effect as when used alone, a crucial factor for minimizing toxicity.[10][11]

Table 1: Synergistic Effects of Lanatoside C with Radiation Therapy

Cell LineCombination AgentObserved EffectQuantitative Data (if available)Reference
HCT116 (Colorectal Cancer)γ-irradiationIncreased radiosensitivity, sustained DNA damage (γ-H2AX), and impaired DNA damage repair.Statistically significant increase in cell killing with the combination compared to single agents. Specific CI/DRI values not reported.[3]
HT-29 (Colorectal Cancer)γ-irradiationLess pronounced radiosensitization compared to HCT116.-[3]

Note: This table highlights the potential for synergy. Further studies are needed to determine precise CI and DRI values for this compound with various chemotherapeutic agents.

Mechanistic Insights into Synergistic Actions

The synergistic effects of cardiac glycosides like this compound are rooted in their ability to modulate multiple signaling pathways that are often dysregulated in cancer. By inhibiting the Na+/K+-ATPase, this compound can trigger a cascade of events leading to apoptosis and sensitization to other anticancer agents.

Key Signaling Pathways Modulated by this compound (inferred from Lanatoside C studies):
  • Induction of Apoptosis via STAT3 and ROS: Lanatoside C has been shown to inhibit the STAT3 signaling pathway, a key regulator of cancer cell survival and proliferation. This inhibition, coupled with an increase in reactive oxygen species (ROS), leads to mitochondrial membrane potential disruption and subsequent activation of the apoptotic cascade.[4][12]

  • Inhibition of the PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Lanatoside C can downregulate the phosphorylation of key components of this pathway, including AKT and mTOR, thereby inhibiting tumor growth.[1]

  • Modulation of the MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Lanatoside C has been observed to affect the phosphorylation of key MAPK proteins like ERK1/2.[1]

  • Downregulation of Wnt/β-catenin Signaling: The Wnt signaling pathway is crucial for embryonic development and is often aberrantly activated in cancer. Lanatoside C can inhibit this pathway, leading to decreased cancer cell proliferation.

Experimental Protocols

To facilitate the investigation of the synergistic effects of this compound, this section provides detailed methodologies for key experiments.

Cell Viability and Synergy Analysis (Chou-Talalay Method)

Objective: To determine the cytotoxic effects of this compound alone and in combination with another drug and to quantify the nature of the interaction (synergy, additivity, or antagonism).

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound, the second drug, and their combination at a constant ratio (e.g., based on their respective IC50 values). Include a vehicle-treated control group.

  • MTT Assay: After a specified incubation period (e.g., 48-72 hours), assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a dedicated SDS-HCl solution).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Use software like CompuSyn to perform the Chou-Talalay analysis. This will generate dose-effect curves, Combination Index (CI) values, and Dose Reduction Index (DRI) values.[7][8][9][10][11]

Western Blot Analysis for Apoptosis Markers

Objective: To investigate the molecular mechanisms of synergy by examining the expression of key apoptosis-related proteins.

Protocol:

  • Protein Extraction: Treat cells with this compound, the combination drug, or both for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, p-AKT, p-STAT3).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[1][6]

In Vivo Xenograft Tumor Model

Objective: To evaluate the synergistic antitumor efficacy of this compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, second drug alone, combination).

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal injection, oral gavage).

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[12]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Synergistic_Mechanism_of_Lanatoside_B cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion NaK_ATPase Na+/K+-ATPase Na_ion ↑ [Na+]i Other_Drug_Target Target of Combination Drug Apoptosis Apoptosis Other_Drug_Target->Apoptosis Induces Lanatoside_B This compound Lanatoside_B->NaK_ATPase Inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Lanatoside_B->PI3K_AKT_mTOR Inhibits MAPK MAPK Pathway Lanatoside_B->MAPK Modulates Wnt Wnt/β-catenin Pathway Lanatoside_B->Wnt Inhibits STAT3 STAT3 Lanatoside_B->STAT3 Inhibits Combination_Drug Combination Drug Combination_Drug->Other_Drug_Target Acts on Ca_ion ↑ [Ca2+]i Na_ion->Ca_ion ROS ↑ ROS Ca_ion->ROS Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis_Genes Apoptosis-related Gene Expression Apoptosis_Genes->Apoptosis Cell_Cycle_Arrest->Apoptosis Mito_Dysfunction->Apoptosis

Caption: Proposed synergistic mechanism of this compound with another anticancer drug.

Synergy_Analysis_Workflow start Start: Cancer Cell Culture treatment Treat with this compound, Drug X, and Combination start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay data_analysis Data Analysis: Dose-Effect Curves viability_assay->data_analysis chou_talalay Chou-Talalay Method (CompuSyn Software) data_analysis->chou_talalay ci_dri Calculate Combination Index (CI) & Dose Reduction Index (DRI) chou_talalay->ci_dri interpretation Interpret Results: Synergy, Additivity, or Antagonism ci_dri->interpretation end End: Quantitative Synergy Assessment interpretation->end

Caption: Experimental workflow for determining drug synergy using the Chou-Talalay method.

Conclusion

The available evidence, primarily from studies on the closely related cardiac glycoside Lanatoside C, strongly suggests that this compound holds significant promise as a synergistic partner in combination cancer therapy. Its ability to modulate multiple critical signaling pathways, including STAT3, PI3K/AKT/mTOR, and MAPK, provides a strong mechanistic basis for its potential to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation.

For researchers and drug development professionals, the exploration of this compound in combination regimens represents a promising avenue for developing more effective and less toxic cancer treatments. The experimental protocols and analytical methods outlined in this guide provide a framework for the systematic evaluation of these synergistic interactions. Future studies focusing on generating quantitative synergy data (CI and DRI values) for this compound with a range of clinically relevant anticancer drugs are crucial to translate these preclinical findings into novel therapeutic strategies.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Lanatoside B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of Lanatoside B, a potent cardiac glycoside, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks associated with its high toxicity. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, protective clothing, eye protection, and face protection.[1]

  • Ventilation: Use in a well-ventilated area, preferably under an extractor hood, to avoid inhalation of dust.[1][2]

  • Handling: Handle and open containers with care to prevent dust formation.[2] Avoid eating, drinking, or smoking in areas where this compound is handled.[1]

  • Hygiene: Wash skin thoroughly after handling the product.[1]

This compound Disposal: A Step-by-Step Guide

The disposal of this compound must comply with all national and local regulations for hazardous waste.[1] Never dispose of this compound in the regular trash or down the drain.[3]

  • Segregation: Isolate this compound waste from other laboratory waste streams. Do not mix it with other chemicals.[1][4] It should be stored separately from acids, bases, oxidizers, and other reactive compounds.[4]

  • Containerization:

    • Place solid this compound waste and associated contaminated disposable labware, such as gloves and wipes, in a clearly labeled, sealed, and puncture-resistant container.[2][5]

    • For liquid waste containing this compound, use a compatible, leak-proof container with a tightly fitting cap.[4] The original container is often a suitable choice.[1]

    • Ensure all waste containers are clearly labeled as "Hazardous Waste" and include the name "this compound."

  • Spill Management:

    • In case of a spill, evacuate the area and prevent the spread of dust.[1]

    • Carefully collect the spilled material using appropriate methods to avoid generating dust.[1]

    • Place the collected material into a designated hazardous waste container.[1]

    • Clean the affected area thoroughly.[2]

    • Avoid runoff into storm sewers and waterways.[6]

  • Empty Containers:

    • Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.

    • The EPA designates certain chemicals as "Acutely Hazardous" or "P-list." Containers of these chemicals must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4] While this compound's specific classification may vary by jurisdiction, it is best practice to follow this procedure due to its high toxicity.

  • Final Disposal:

    • Store the sealed and labeled waste containers in a secure, designated hazardous waste accumulation area.

    • Arrange for pickup and disposal by a licensed chemical disposal agency in accordance with local, regional, and national regulations.[6]

Quantitative Safety Data Summary

For quick reference, the following table summarizes key hazard information for cardiac glycosides like this compound.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedP264, P270, P301+P316, P321, P330, P405, P501
Acute Toxicity, Inhalation (Category 3)H331: Toxic if inhaledP261, P271, P304+P340, P316, P403+P233, P405, P501
Specific Target Organ Toxicity, Repeated Exposure (Category 2)H373: May cause damage to organs through prolonged or repeated exposureP260, P319, P501

Data sourced from PubChem CID 72604 for this compound.[7]

Experimental Protocols

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

LanatosideB_Disposal_Workflow cluster_0 Preparation & Handling cluster_1 Waste Segregation & Containment cluster_2 Storage & Final Disposal A Wear Appropriate PPE C Isolate this compound Waste A->C B Handle in Ventilated Area B->C D Use Labeled, Sealed Containers C->D F Store in Designated Hazardous Waste Area D->F E Triple-Rinse Empty Containers & Collect Rinsate E->D G Arrange for Licensed Contractor Pickup F->G

References

Essential Safety and Logistical Information for Handling Lanatoside B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Lanatoside B is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

This compound is a cardiac glycoside and is classified as a toxic substance.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[1] Therefore, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on general guidelines for hazardous drugs and potent compounds.

PPE ComponentSpecificationPurpose
Gloves Double gloving with chemotherapy-rated nitrile gloves.Prevents skin contact with the hazardous substance.
Eye Protection Chemical safety goggles and a face shield.Protects eyes and face from splashes and aerosols.
Respiratory Protection A fit-tested N95 or higher respirator. For large spills or potential for aerosol generation, a full-facepiece respirator is recommended.Prevents inhalation of toxic particles.
Body Protection A disposable, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).Protects skin and clothing from contamination.
Foot Protection Disposable shoe covers over closed-toe shoes.Prevents the spread of contamination outside the work area.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks in a designated receiving area.

  • Personnel unpacking shipments containing this compound should wear appropriate PPE, including gloves.

  • Store this compound in a clearly labeled, sealed container in a secure, well-ventilated, and restricted-access area at the recommended temperature of +4°C.

2. Preparation and Use:

  • All handling of this compound powder should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Before beginning work, ensure all necessary PPE is donned correctly.

  • Use dedicated equipment (e.g., spatulas, weighing paper, glassware) for handling this compound. If not disposable, thoroughly decontaminate reusable equipment after use.

  • When preparing solutions, add the solvent to the solid this compound slowly to avoid generating dust.

3. Spill Management:

  • In case of a spill, evacuate the immediate area and restrict access.

  • For small spills, trained personnel wearing appropriate PPE should gently cover the spill with an absorbent material.

  • For larger spills, a full-facepiece respirator is recommended.

  • Collect the absorbed material and any contaminated debris into a labeled hazardous waste container.

  • Decontaminate the spill area with an appropriate cleaning agent, followed by a thorough rinse.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.

  • Solid Waste: Collect all contaminated solid waste, including gloves, gowns, shoe covers, weighing paper, and absorbent materials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a labeled, leak-proof hazardous waste container. Do not pour this compound solutions down the drain.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) should be placed in a designated sharps container for hazardous waste.

  • Final Disposal: Arrange for the disposal of all hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

LanatosideB_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Full PPE Work_in_Hood 2. Work in Chemical Fume Hood Don_PPE->Work_in_Hood Prepare_Compound 3. Prepare this compound Work_in_Hood->Prepare_Compound Conduct_Experiment 4. Conduct Experiment Prepare_Compound->Conduct_Experiment Decontaminate 5. Decontaminate Surfaces & Equipment Conduct_Experiment->Decontaminate Segregate_Waste 6. Segregate Hazardous Waste Decontaminate->Segregate_Waste Doff_PPE 7. Doff PPE Correctly Segregate_Waste->Doff_PPE Dispose_Waste 8. Dispose of Waste via Licensed Contractor Doff_PPE->Dispose_Waste End End Dispose_Waste->End Start Start Start->Don_PPE

Caption: Workflow for the safe handling of this compound.

References

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